molecular formula C6H9N3 B11818306 2-(Pyridazin-4-YL)ethan-1-amine CAS No. 1083337-92-1

2-(Pyridazin-4-YL)ethan-1-amine

Cat. No.: B11818306
CAS No.: 1083337-92-1
M. Wt: 123.16 g/mol
InChI Key: XLHRTJGOOHOOGQ-UHFFFAOYSA-N
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Description

2-(Pyridazin-4-YL)ethan-1-amine (CAS Number: 1083337-92-1) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyridazine heterocycle, a structure recognized for its unique physicochemical properties that are advantageous in the design of bioactive molecules. The pyridazine ring is characterized by a high dipole moment, which favors π-π stacking interactions, and two adjacent nitrogen atoms that provide robust hydrogen-bonding capacity, both of which are critical for target engagement and molecular recognition . Researchers can leverage this compound as a key synthetic intermediate, particularly in the exploration of novel pharmacologically active agents. The inherent properties of the pyridazine scaffold are known to contribute to favorable drug-like characteristics in optimized candidates, such as reduced interaction with the cardiac hERG potassium channel and low cytochrome P450 inhibitory effects, thereby helping to mitigate common safety liabilities in drug development . The recent FDA approvals of drugs incorporating a pyridazine ring, such as relugolix and deucravacitinib, underscore the therapeutic relevance and growing interest in this heterocycle class . This amine is supplied for research purposes and must be stored in a dark place, sealed in a dry environment at 2-8°C . WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-pyridazin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHRTJGOOHOOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651810
Record name 2-(Pyridazin-4-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083337-92-1
Record name 2-(Pyridazin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(Pyridazin-4-YL)ethan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the intermediate, 2-(pyridazin-4-yl)acetonitrile, followed by its reduction to the target primary amine. This document offers detailed experimental protocols, mechanistic insights, and characterization data to support researchers in this field.

Introduction: The Significance of the Pyridazine Moiety

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's ability to interact with biological targets. Consequently, pyridazine scaffolds are integral components of various therapeutic agents, including those with cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of functionalized pyridazines, such as 2-(Pyridazin-4-YL)ethan-1-amine, is therefore of paramount importance for the exploration of new chemical entities with potential therapeutic applications.

Synthetic Strategy Overview

The most direct and widely applicable strategy for the synthesis of 2-(Pyridazin-4-YL)ethan-1-amine involves a two-step sequence. This approach prioritizes the formation of a key nitrile intermediate, which is then subjected to reduction.

Synthesis_Overview Start Pyridazine Precursor Nitrile 2-(Pyridazin-4-yl)acetonitrile Start->Nitrile Cyanomethylation Amine 2-(Pyridazin-4-YL)ethan-1-amine Nitrile->Amine Nitrile Reduction Nitrile_Synthesis Reactants 4-Chloropyridazine NaCN Product 2-(Pyridazin-4-yl)acetonitrile Reactants->Product Nucleophilic Substitution

Caption: Synthesis of the nitrile intermediate.

Experimental Protocol: Synthesis of 2-(Pyridazin-4-yl)acetonitrile

This protocol is adapted from established procedures for the synthesis of analogous heteroarylacetonitriles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloropyridazine114.535.0 g43.6
Sodium Cyanide49.012.57 g52.4
Dimethyl Sulfoxide (DMSO)78.1350 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a stirred solution of 4-chloropyridazine (5.0 g, 43.6 mmol) in anhydrous DMSO (50 mL) is added sodium cyanide (2.57 g, 52.4 mmol) in one portion.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (200 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(pyridazin-4-yl)acetonitrile as a solid.

Part 2: Reduction of 2-(Pyridazin-4-yl)acetonitrile to 2-(Pyridazin-4-YL)ethan-1-amine

The reduction of the nitrile group to a primary amine is a critical step in this synthesis. Two primary methods are widely employed: reduction with lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via the nucleophilic addition of hydride ions to the carbon atom of the nitrile group. [1][2][3]

LAH_Reduction Nitrile 2-(Pyridazin-4-yl)acetonitrile Amine 2-(Pyridazin-4-YL)ethan-1-amine Nitrile->Amine 1. LiAlH4, THF 2. H2O workup Catalytic_Hydrogenation Nitrile 2-(Pyridazin-4-yl)acetonitrile Amine 2-(Pyridazin-4-YL)ethan-1-amine Nitrile->Amine H2, Pd/C, EtOH/NH3

Caption: Catalytic hydrogenation of the nitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Pyridazin-4-yl)acetonitrile119.122.0 g16.8
10% Palladium on Carbon (Pd/C)-0.2 g-
Ethanolic Ammonia (7N)-50 mL-
Hydrogen Gas (H2)2.02Balloon pressure-

Procedure:

  • A solution of 2-(pyridazin-4-yl)acetonitrile (2.0 g, 16.8 mmol) in 7N ethanolic ammonia (50 mL) is placed in a hydrogenation flask.

  • 10% Pd/C (0.2 g) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford 2-(pyridazin-4-YL)ethan-1-amine.

Characterization of 2-(Pyridazin-4-YL)ethan-1-amine

The structure and purity of the synthesized 2-(pyridazin-4-YL)ethan-1-amine should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, as well as the ethylamine side chain protons. The chemical shifts and coupling patterns will be consistent with the assigned structure.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C6H9N3, MW: 123.16 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyridazine ring.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, δ ppm) ~9.2 (d, 1H), ~9.0 (d, 1H), ~7.6 (dd, 1H), ~3.1 (t, 2H), ~2.9 (t, 2H), ~1.5 (br s, 2H)
¹³C NMR (CDCl₃, δ ppm) ~157, ~152, ~130, ~125, ~42, ~38
MS (ESI+) m/z 124.1 [M+H]⁺
IR (neat, cm⁻¹) 3350-3250 (N-H stretch), 2930-2850 (C-H stretch), 1600-1450 (C=N, C=C stretch)

Conclusion

This technical guide outlines robust and reproducible synthetic routes for the preparation of 2-(Pyridazin-4-YL)ethan-1-amine. The presented protocols, based on established chemical principles, provide a solid foundation for researchers and drug development professionals working with pyridazine-containing scaffolds. The choice between LiAlH4 reduction and catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Thorough characterization of the final product is essential to ensure its identity and purity for subsequent applications.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1 - Scite.ai. (n.d.). Scite.ai. [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. (2025, May 22). JoVE. [Link]

  • Catalytic Hydrogenation of Nitriles. (n.d.).

Sources

An In-depth Technical Guide to 2-(Pyridazin-4-YL)ethan-1-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including its polar nature and hydrogen bonding capabilities, make it an attractive component in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of a specific pyridazine derivative, 2-(Pyridazin-4-YL)ethan-1-amine, a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of pyridazine chemistry, analogous compound data, and predictive methodologies to offer a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

2-(Pyridazin-4-YL)ethan-1-amine is comprised of a pyridazine ring substituted at the 4-position with an ethylamine group. The presence of the electron-withdrawing pyridazine ring and the basic amino group dictates its chemical behavior and physical properties.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 2-(Pyridazin-4-YL)ethan-1-amine is presented in the table below. These values are estimated based on computational models and data from analogous structures.

PropertyPredicted ValueNotes
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Colorless to pale yellow liquid or low melting solidBased on similar small molecule amines.
Boiling Point >200 °C (decomposes)High boiling point expected due to hydrogen bonding.
Melting Point Not availableLikely a low melting solid or liquid at room temperature.
Solubility Miscible in water, ethanol, and other polar organic solventsThe amino group and pyridazine nitrogens facilitate hydrogen bonding with protic solvents.
pKa (of the conjugate acid) ~6-7The basicity of the primary amine is reduced by the electron-withdrawing effect of the pyridazine ring. The pyridazine nitrogens are weakly basic.[2][3]

Synthesis and Manufacturing

Diagram: Retrosynthetic Analysis of 2-(Pyridazin-4-YL)ethan-1-amine

G target 2-(Pyridazin-4-YL)ethan-1-amine intermediate1 4-(2-Azidoethyl)pyridazine target->intermediate1 Reduction intermediate2 4-(2-Haloethyl)pyridazine intermediate1->intermediate2 Azide Substitution intermediate3 2-(Pyridazin-4-yl)ethanol intermediate2->intermediate3 Halogenation precursor1 4-Methylpyridazine intermediate3->precursor1 Hydroxymethylation precursor2 Pyridazine precursor1->precursor2 Radical Methylation

Caption: A potential retrosynthetic pathway for 2-(Pyridazin-4-YL)ethan-1-amine.

Proposed Synthetic Protocol

This proposed multi-step synthesis starts from commercially available pyridazine.

Step 1: Synthesis of 4-Methylpyridazine

A well-established method for the introduction of a methyl group at the 4-position of pyridazine is the Minisci reaction, which involves the radical methylation of the protonated pyridazine ring.

  • Reaction: Pyridazine + tert-butyl hydroperoxide + Iron(II) sulfate heptahydrate in acidic medium.

  • Rationale: The acidic conditions protonate the pyridazine, making it more susceptible to radical attack. The Fe(II) salt catalyzes the decomposition of the peroxide to generate the tert-butoxy radical, which then abstracts a hydrogen from a suitable methyl source (e.g., DMSO or methanol) to generate the methyl radical.

Step 2: Synthesis of 2-(Pyridazin-4-yl)ethanol

The methyl group of 4-methylpyridazine can be functionalized to introduce a hydroxyl group.

  • Reaction: 4-Methylpyridazine + Formaldehyde in the presence of a base.

  • Rationale: The methyl group is sufficiently acidic to be deprotonated by a strong base, and the resulting carbanion can then undergo a nucleophilic addition to formaldehyde.

Step 3: Synthesis of 4-(2-Haloethyl)pyridazine

The hydroxyl group can be converted to a good leaving group, such as a halide.

  • Reaction: 2-(Pyridazin-4-yl)ethanol + Thionyl chloride (for the chloro derivative) or Phosphorus tribromide (for the bromo derivative).

  • Rationale: These reagents are standard for converting alcohols to alkyl halides.

Step 4: Synthesis of 4-(2-Azidoethyl)pyridazine

The halide can be displaced by an azide group through a nucleophilic substitution reaction.

  • Reaction: 4-(2-Haloethyl)pyridazine + Sodium azide in a polar aprotic solvent (e.g., DMF).

  • Rationale: Azide is a good nucleophile for Sₙ2 reactions.

Step 5: Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine

The final step is the reduction of the azide to the primary amine.

  • Reaction: 4-(2-Azidoethyl)pyridazine + a reducing agent such as Lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (H₂/Pd-C).

  • Rationale: Both methods are highly effective for the reduction of azides to amines. Catalytic hydrogenation is often preferred for its milder reaction conditions.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-(Pyridazin-4-YL)ethan-1-amine is governed by the interplay between the electron-deficient pyridazine ring and the nucleophilic primary amine.

Reactivity of the Pyridazine Ring

The pyridazine ring is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms.[6] However, it is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. The ethylamine substituent, being an electron-donating group, will have a modest activating effect on the ring towards electrophilic attack and a deactivating effect towards nucleophilic attack.

  • N-Alkylation: The lone pairs on the pyridazine nitrogen atoms can be alkylated, although this can be challenging.[7][8][9][10]

  • Nucleophilic Aromatic Substitution: The pyridazine ring can undergo nucleophilic substitution, especially if a good leaving group is present on the ring.[11][12][13]

Reactivity of the Ethylamine Side Chain

The primary amine group is a key site for derivatization.

  • Acylation: The amine can readily react with acyl halides or anhydrides to form amides.

  • Alkylation: The amine can be alkylated to form secondary or tertiary amines.

  • Schiff Base Formation: Reaction with aldehydes or ketones will yield imines (Schiff bases).

Diagram: Reactivity Map of 2-(Pyridazin-4-YL)ethan-1-amine

G cluster_0 2-(Pyridazin-4-YL)ethan-1-amine cluster_1 Reactions at the Amino Group cluster_2 Reactions at the Pyridazine Ring mol mol Acylation Acylation mol->Acylation Alkylation Alkylation mol->Alkylation Schiff Base Formation Schiff Base Formation mol->Schiff Base Formation N-Alkylation N-Alkylation mol->N-Alkylation Nucleophilic Substitution Nucleophilic Substitution mol->Nucleophilic Substitution

Caption: Key reaction sites on 2-(Pyridazin-4-YL)ethan-1-amine.

Spectroscopic and Analytical Characterization

Predictive spectroscopic data is essential for the identification and characterization of 2-(Pyridazin-4-YL)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridazine ring protons and the ethylamine side chain. Based on data for 4-methylpyridazine, the pyridazine protons are expected in the aromatic region (δ 7.0-9.0 ppm).[14][15] The ethyl protons will appear as two triplets in the aliphatic region (δ 2.5-3.5 ppm). The amine protons will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals. The pyridazine carbons will be in the downfield region (δ 120-160 ppm), while the ethyl carbons will be in the upfield region (δ 30-50 ppm).[16][17]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 123.[18][19][20][21] Characteristic fragmentation patterns for pyridazines include the loss of N₂ and subsequent fragmentation of the remaining hydrocarbon fragment.[18][19] The ethylamine side chain will likely undergo cleavage, leading to fragments corresponding to the loss of CH₂NH₂.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[22][23][24]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine) 3300-3500 (two bands for primary amine)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-2960
C=N and C=C stretch (aromatic ring) 1400-1600
C-N stretch (amine) 1020-1250
N-H bend (amine) 1590-1650

Applications in Research and Drug Development

Pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][25][26] Aminoalkyl-substituted heterocycles are also a common feature in many pharmacologically active compounds.[27][28]

Potential Pharmacological Profile

Given its structural features, 2-(Pyridazin-4-YL)ethan-1-amine could be investigated for a variety of therapeutic applications:

  • Kinase Inhibition: The pyridazine scaffold is present in several kinase inhibitors.

  • GPCR Ligands: The amino group can interact with G-protein coupled receptors.

  • Enzyme Inhibition: The molecule could be a substrate or inhibitor for various enzymes.

Use as a Chemical Probe and Building Block

2-(Pyridazin-4-YL)ethan-1-amine can serve as a valuable building block for the synthesis of more complex molecules. The primary amine allows for facile derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. It can also be used as a chemical probe to study biological systems where the pyridazine moiety may confer specific binding properties.

Conclusion

While direct experimental data for 2-(Pyridazin-4-YL)ethan-1-amine is limited, a comprehensive understanding of its chemical properties can be extrapolated from the well-documented chemistry of the pyridazine ring system and analogous structures. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this promising molecule. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of 2-(Pyridazin-4-YL)ethan-1-amine in various scientific disciplines.

References

  • Bowie, J. H., et al. "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry 20.12 (1967): 2677-2690.
  • ConnectSci. "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry.
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  • PubMed.
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  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues."
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A Technical Guide to 2-(Pyridazin-4-yl)ethan-1-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, 2-(Pyridazin-4-yl)ethan-1-amine. We will delve into its precise chemical identity, physicochemical properties, a detailed synthetic protocol, and its established or potential roles in drug discovery and development. This document is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system is a cornerstone in the development of biologically active molecules. The presence of two adjacent nitrogen atoms imparts unique electronic properties, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This has led to the successful development of drugs for a wide range of conditions. Pyridazine derivatives have demonstrated efficacy as anticancer, antihypertensive, antimicrobial, and anti-inflammatory agents.[1][2][3] Marketed drugs such as Minaprine (antidepressant) and Levosimendan (vasodilator) feature this core structure, highlighting its therapeutic relevance.[3][4]

The compound of focus, 2-(pyridazin-4-yl)ethan-1-amine, combines this potent heterocyclic core with a flexible ethylamine sidechain. This sidechain introduces a basic nitrogen center, a common feature in many neurotransmitters and receptor ligands, suggesting its potential for interaction with a variety of physiological targets.

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity is paramount for reproducible scientific investigation. This section establishes the formal nomenclature and key physical and chemical data for 2-(pyridazin-4-yl)ethan-1-amine.

IUPAC Nomenclature and Chemical Identity

The correct and unambiguous name for the structure , as determined by the International Union of Pure and Applied Chemistry (IUPAC) standards, is 2-(Pyridazin-4-yl)ethan-1-amine .[5] It is also commonly referred to as 2-pyridazin-4-ylethanamine.[5]

Key identifiers for this compound are summarized in the table below.

Chemical Structure

The molecular structure consists of a pyridazine ring linked at the 4-position to an ethylamine substituent.

Caption: Molecular Structure of 2-(Pyridazin-4-yl)ethan-1-amine.

Physicochemical Data

The fundamental properties of 2-(Pyridazin-4-yl)ethan-1-amine are crucial for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
CAS Number 1083337-92-1[6]
Molecular Formula C₆H₉N₃[5]
Molecular Weight 123.16 g/mol [6]
Monoisotopic Mass 123.07965 Da[5]
SMILES C1=CN=NC=C1CCN[5]
InChIKey XLHRTJGOOHOOGQ-UHFFFAOYSA-N[5]
Predicted XlogP -1.4[5]

Table 1: Key Physicochemical Properties and Identifiers.

Synthesis and Characterization

Proposed Retrosynthetic Pathway

A plausible retrosynthesis involves disconnecting the amine functional group, leading back to the corresponding nitrile, which can be formed from a halogenated pyridazine precursor.

retrosynthesis target 2-(Pyridazin-4-yl)ethan-1-amine intermediate1 2-(Pyridazin-4-yl)acetonitrile target->intermediate1 Amine Reduction (e.g., LiAlH₄, H₂/Ni) precursor 4-Chloropyridazine intermediate1->precursor Cyanation (e.g., NaCN)

Caption: Retrosynthetic analysis for 2-(Pyridazin-4-yl)ethan-1-amine.

Exemplary Synthetic Protocol (Prophetic)

This protocol describes a viable, though prophetic, method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2-(Pyridazin-4-yl)acetonitrile

  • To a solution of 4-chloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as DMSO, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(pyridazin-4-yl)acetonitrile.

Step 2: Synthesis of 2-(Pyridazin-4-yl)ethan-1-amine

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C.

  • Slowly add a solution of 2-(pyridazin-4-yl)acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyridazin-4-yl)ethan-1-amine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the molecule.[5]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C=N and C=C stretches of the pyridazine ring.

Applications in Medicinal Chemistry and Drug Development

While specific biological activity data for 2-(pyridazin-4-yl)ethan-1-amine is not extensively published, the pyridazine scaffold itself is associated with a vast range of pharmacological activities.[2][4] Derivatives are known to possess anticancer, antihypertensive, antiviral, anti-inflammatory, and antimicrobial properties.[1][4]

The structural motif of a heterocyclic ring connected to an ethylamine sidechain is a classic pharmacophore. For instance, 2-(Pyridin-2-yl)ethan-1-amine is a known selective histamine H1 agonist.[7] This suggests that 2-(pyridazin-4-yl)ethan-1-amine could be a valuable building block or lead compound for screening against various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

workflow cluster_0 Drug Discovery Workflow A Synthesis of 2-(Pyridazin-4-yl)ethan-1-amine B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E Preclinical Candidate D->E

Caption: Role of the compound in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this exact compound is not available from the search, related compounds provide guidance. For example, analogous pyridylethylamines are classified as irritants, potentially causing skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6] For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended.[6]

Conclusion

2-(Pyridazin-4-yl)ethan-1-amine is a structurally intriguing molecule that combines the pharmacologically privileged pyridazine core with a versatile ethylamine sidechain. Its synthesis is achievable through established chemical transformations. While its specific biological profile remains to be fully elucidated, its structural similarity to other bioactive molecules makes it a compound of significant interest for screening libraries and as a foundational scaffold for the development of new therapeutic agents. Further investigation into its biological activities is warranted and could unlock novel avenues in drug discovery.

References

  • BenchChem. The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • PubChem. 2-(pyridazin-4-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information.
  • ResearchGate. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • PubChem. Methyl[2-(pyridin-4-yl)ethyl]amine. National Center for Biotechnology Information.
  • ResearchGate. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • MDPI. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Wikipedia. 2-Pyridylethylamine. Available from: [Link]

  • PubChem. 1-(Pyridazin-4-yl)ethan-1-amine. National Center for Biotechnology Information.
  • PubChem. 2-(Pyridin-4-yl)aniline. National Center for Biotechnology Information.
  • PubChem. 4-Pyridineethanamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Center for Biotechnology Information. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • Indian Journal of Chemistry. Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Available from: [Link]

  • PubChem. 2-[2-(4-pyridinyl)-1,3-thiazol-4-yl]ethanamine. National Center for Biotechnology Information.
  • NIST. 2-Pyridineethanamine. National Institute of Standards and Technology. Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

  • Chemchart. 2-(3-pyridinyl)ethanamine (20173-24-4). Available from: [Link]

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"2-(Pyridazin-4-YL)ethan-1-amine CAS number"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fragment-based drug discovery (FBDD), 2-(Pyridazin-4-yl)ethan-1-amine (CAS 1083337-92-1 ) represents a high-value, underutilized pharmacophore. While its pyridine analog (4-(2-aminoethyl)pyridine) is ubiquitous in histamine ligands and kinase inhibitors, the pyridazine variant offers distinct physicochemical advantages: enhanced polarity (lower LogP) , increased aqueous solubility , and unique hydrogen bond acceptor (HBA) vectors provided by the 1,2-diazine ring.

This guide details the chemical identity, validated synthetic pathways, and medicinal chemistry applications of this specific isomer. It is designed to serve as a self-contained protocol for researchers seeking to integrate this scaffold into lead optimization programs, particularly for targets requiring high ligand efficiency (LE) and low lipophilicity.

Chemical Identity & Physicochemical Profile

The molecule consists of a pyridazine ring substituted at the C4 position with a primary ethylamine chain. This specific substitution pattern is critical; unlike the C3-isomer, the C4-isomer maintains a "para-like" geometry relative to the N1/N2 bridge, influencing binding pocket occupancy.

Table 1: Core Technical Specifications
PropertySpecificationNotes
Chemical Name 2-(Pyridazin-4-yl)ethan-1-amineIUPAC
CAS Number 1083337-92-1 Free base
Precursor CAS 1142927-95-4 2-(Pyridazin-4-yl)acetonitrile
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Predicted LogP -1.4 ± 0.3Highly hydrophilic
pKa (Ring) ~2.3Much less basic than pyridine (~5.2)
pKa (Amine) ~9.6Typical primary amine
PSA 51.8 ŲHigh polar surface area for its size

Mechanistic Insight: The low pKa of the pyridazine ring nitrogens means they remain unprotonated at physiological pH (7.4), unlike pyridine. This reduces non-specific protein binding (plasma protein binding) and improves the free fraction of the drug (


) in biological assays.

Synthesis & Manufacturing Protocols

Direct synthesis of 4-alkylpyridazines is challenging due to the electron-deficient nature of the ring, which resists Friedel-Crafts alkylation. The most robust, high-fidelity route relies on the reduction of the corresponding acetonitrile precursor , which is generated via nucleophilic aromatic substitution (


) on 4-chloropyridazine.
Validated Synthetic Pathway

The following workflow prioritizes regioselectivity and yield, avoiding the formation of ring-reduced byproducts (e.g., tetrahydropyridazines) common in catalytic hydrogenation.

Synthesis Start 4-Chloropyridazine (Starting Material) Inter1 Diethyl 2-(pyridazin-4-yl)malonate Start->Inter1 Diethyl malonate NaH, THF/DMF 60°C, 4h (SNAr) Inter2 2-(Pyridazin-4-yl)acetonitrile (CAS 1142927-95-4) Inter1->Inter2 1. NaOH/H2O (Hydrolysis) 2. HCl, Heat (-CO2) Product 2-(Pyridazin-4-yl)ethan-1-amine (CAS 1083337-92-1) Inter2->Product BH3·THF or CoCl2 / NaBH4 (Selective Nitrile Red.)

Figure 1: Step-wise synthesis from 4-chloropyridazine. The nitrile reduction step is critical for preserving aromaticity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Pyridazin-4-yl)acetonitrile (Precursor)

  • Reagents: 4-Chloropyridazine, Diethyl malonate, Sodium hydride (NaH), DMSO or DMF.

  • Protocol:

    • Generate the sodium enolate of diethyl malonate (1.2 equiv) using NaH in dry DMF at 0°C.

    • Add 4-chloropyridazine slowly. The solution will darken (red/brown) indicating

      
       progression. Heat to 60-80°C for 4 hours.
      
    • Critical Workup: Quench with

      
      . Extract with EtOAc. The intermediate malonate ester is often an oil.
      
    • Decarboxylation: Reflux the crude ester in 6M HCl for 6 hours. This hydrolyzes the esters and decarboxylates the gem-diacid to the acetic acid derivative.

    • Note: To get the nitrile directly, use ethyl cyanoacetate instead of diethyl malonate, followed by similar hydrolysis/decarboxylation conditions, or use standard functional group interconversion on the acid. Commercially, the nitrile (CAS 1142927-95-4) is often sourced directly to save steps.

Step 2: Chemoselective Reduction to the Amine

  • Challenge: Standard hydrogenation (H₂/Pd-C) often reduces the pyridazine ring to a hydrazine-like species.

  • Recommended Method: Cobalt(II) Chloride / Sodium Borohydride System .

  • Protocol:

    • Dissolve 2-(pyridazin-4-yl)acetonitrile (1.0 equiv) in Methanol.

    • Add

      
       (0.5 equiv). The solution turns pink/purple.
      
    • Add

      
       (5.0 equiv) portion-wise at 0°C. The reaction generates 
      
      
      
      gas and turns black (formation of cobalt boride active catalyst).
    • Stir at room temperature for 2 hours.

    • Quench: Add 1M HCl carefully to destroy boride complexes. Basify with

      
       to pH > 10.
      
    • Purification: Extract with DCM/Isopropanol (3:1) or use SCX-2 solid phase extraction cartridges to isolate the amine.

    • Yield: Typically 70-85%.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 2-(pyridazin-4-yl)ethanamine moiety is a direct bioisostere for the histamine (imidazole-ethylamine) and pyridine-ethylamine scaffolds.

FeaturePyridine AnalogPyridazine Analog (Target)Impact on Drug Design
H-Bond Acceptors 1 (Ring N)2 (Ring N1, N2)Additional vector for water bridges or Ser/Thr interaction.
Dipole Moment ~2.2 D~3.9 DHigher polarity improves solubility.
Metabolic Stability Prone to N-oxidationResistant to N-oxidation; C3/C6 susceptible to AO.Different metabolic soft spots.
Target Classes
  • Kinase Inhibitors: The pyridazine nitrogen lone pairs can interact with the hinge region of kinases (e.g., p38 MAP kinase, JAKs). The ethylamine tail serves as a linker to solubilizing groups or solvent-exposed regions.

  • GPCR Ligands: Specifically Histamine H3/H4 receptors, where the ethylamine mimics the endogenous ligand's tail, while the diazine ring alters receptor subtype selectivity.

Handling, Safety & Stability

  • Storage: The free base is hygroscopic and absorbs

    
     from air. Store as the dihydrochloride salt  (CAS 1379511-85-X) or under Argon at -20°C.
    
  • Stability: Pyridazines are stable to acid/base but sensitive to strong reducing agents and UV light (potential for photo-isomerization or degradation).

  • Safety: Irritant. Treat as a potential mutagen (standard precaution for amino-heterocycles). Use proper PPE (gloves, fume hood).

References

  • PubChem . (n.d.). Compound Summary: 2-(Pyridazin-4-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. CID 28924765. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Pyridazine Bioisosterism).
  • Organic Chemistry Portal . (n.d.). Synthesis of Pyridazines. Retrieved from [Link]

  • LookChem . (n.d.). 2-(Pyridazin-4-yl)acetonitrile CAS 1142927-95-4. Retrieved from [Link]

The Pyridazine Advantage: A Technical Guide to Bioisosteric Implementation in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazine (1,2-diazine) scaffold has evolved from a mere curiosity to a privileged structure.[1] Historically overshadowed by its isomers pyrimidine and pyrazine, pyridazine is now recognized for its unique ability to simultaneously modulate lipophilicity, metabolic stability, and binding kinetics.

This guide provides a technical deep-dive into the bioisosteric utility of pyridazine. It moves beyond basic definitions to explore the electronic causality of the N-N bond, advanced synthetic methodologies (including skeletal editing), and strategic integration into clinical candidates like Relugolix and Deucravacitinib .

The Physicochemical Core: Electronic & Structural Profile

The distinctiveness of pyridazine arises from the immediate proximity of its two nitrogen atoms.[1] This 1,2-arrangement creates a "alpha-effect" repulsive interaction between the lone pairs, resulting in a high dipole moment and a significantly lower basicity compared to pyridine.

Comparative Physicochemical Metrics

The following table contrasts pyridazine with its common bioisosteric counterparts. Note the drastic reduction in LogP and pKa, which are critical for optimizing Lead-like properties.

PropertyBenzenePyridinePyrimidine (1,[2][3]3)Pyridazine (1,[1][2][4][5][6]2)Impact on Drug Design
Dipole Moment (D) 0.002.222.333.95 High polarity improves solubility but may impact permeability.
pKa (Conj. Acid) N/A5.21.32.3 Weak base; remains neutral at physiological pH, reducing hERG liability.
LogP (Oct/Water) 2.130.65-0.40-0.72 Aggressive lipophilicity lowering; ideal for solubilizing greasy scaffolds.
H-Bond Acceptors 0122 Unique "dual-point" recognition geometry due to adjacent N-atoms.
The Electrostatic Landscape (Visualized)

The high dipole moment of pyridazine is a vector that medicinal chemists can exploit to lock specific conformations or engage in orthogonal multipolar interactions within a binding pocket.

electronic_profile N_N_Bond 1,2-Diazine (N-N Bond) LonePair Lone Pair Repulsion N_N_Bond->LonePair Causes Dipole High Dipole (3.95 D) LonePair->Dipole Increases Basicity Low Basicity (pKa 2.3) LonePair->Basicity Decreases (Inductive) Solubility Enhanced Aqueous Solubility Dipole->Solubility Promotes solvation Metabolism Reduced CYP Inhibition Basicity->Metabolism Less heme coordination

Figure 1: Causal network of pyridazine's electronic properties derived from the N-N bond.

Bioisosteric Rationale & Utility[7][8][9]

Replacing a phenyl or pyridine ring with pyridazine is rarely a 1:1 swap; it is a strategic maneuver to correct specific molecular defects.

Metabolic Stability & CYP Mitigation

Pyridine rings are often susceptible to N-oxidation or oxidative metabolism at the C-2 position. Furthermore, basic pyridines can coordinate with the heme iron of CYP450 enzymes, causing inhibition and drug-drug interactions (DDI).

  • The Pyridazine Fix: The reduced basicity (pKa 2.3 vs 5.2) weakens heme coordination, significantly lowering CYP inhibition risk. The electron-deficient ring is also more resistant to oxidative metabolism than phenyl rings.

Conformation & Binding Geometry

Pyridazine acts as a rigid spacer. Uniquely, the adjacent nitrogens allow for a specific H-bond acceptor geometry that can bridge two donor sites on a protein (e.g., arginine fork) or enforce a planar conformation via intramolecular H-bonding with adjacent substituents.

Synthetic Architectures: Accessing the Scaffold

Historically, pyridazine synthesis was limited to hydrazine condensations, which restricted substitution patterns. Modern drug discovery utilizes advanced cycloadditions and skeletal editing.

Primary Synthetic Workflows
  • Classical Condensation (Paal-Knorr Type):

    • Reactants: 1,4-dicarbonyls + Hydrazine.[1]

    • Limitation: Difficult to access unsymmetrical, highly functionalized cores.

  • Inverse Electron Demand Diels-Alder (IEDDA):

    • Reactants: 1,2,4,5-Tetrazines + Alkenes/Alkynes.

    • Advantage:[1][2][7] Highly modular; releases N2 gas as a driving force; allows precise placement of substituents.

  • Skeletal Editing (Cutting Edge):

    • Method: Direct conversion of Pyridine to Pyridazine via N-amino-azidopyridinium salts and photolysis.[1]

    • Utility: Late-stage functionalization of existing pyridine drugs.

synthesis_workflow cluster_0 Classical Route cluster_1 Modern Route (IEDDA) Dicarbonyl 1,4-Dicarbonyl Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine Hydrazine (N2H4) Hydrazine->Condensation Pyridazine1 Pyridazine Core Condensation->Pyridazine1 Tetrazine 1,2,4,5-Tetrazine Cycloaddition IEDDA (-N2) Tetrazine->Cycloaddition Dienophile Alkene/Alkyne Dienophile->Cycloaddition Pyridazine2 Substituted Pyridazine Cycloaddition->Pyridazine2

Figure 2: Comparison of Classical vs. Modern (IEDDA) synthetic pathways for pyridazine construction.

Case Studies in Clinical Success

The theoretical benefits of pyridazine have been validated in recent FDA approvals.[2]

Relugolix (Orgovyx) - 2020 Approval[2]
  • Target: GnRH Receptor Antagonist (Prostate Cancer).

  • Role of Pyridazine: The pyridazine ring serves as a polar core that balances the lipophilicity of the surrounding fluorophenyl and thienopyrimidine groups. It acts as a bioisostere for a phenyl ring found in earlier generations, improving oral bioavailability and reducing CYP induction liabilities.

Deucravacitinib (Sotyktu) - 2022 Approval[2]
  • Target: TYK2 Inhibitor (Psoriasis).[2]

  • Role of Pyridazine: A 3-carboxamide pyridazine moiety is critical for binding. The nitrogen atoms participate in a water-mediated hydrogen bond network within the TYK2 pseudokinase domain (JH2), achieving high selectivity over JAK1/2/3.

Strategic Decision Framework

When should a medicinal chemist deploy a pyridazine? Use this logic gate to validate the design choice.

decision_tree Start Start: Optimization Issue Solubility Is LogP > 3.5 or Solubility Low? Start->Solubility Metabolism Is Phenyl/Pyridine Metabolically Labile? Solubility->Metabolism Yes H_Bond Need specific H-bond Acceptor? Solubility->H_Bond No Metabolism->H_Bond No Synthesis Is 1,4-dicarbonyl or Tetrazine accessible? Metabolism->Synthesis Yes H_Bond->Synthesis Yes Action_Skip Consider Pyrazine/Pyrimidine H_Bond->Action_Skip No Action_Use DEPLOY PYRIDAZINE Synthesis->Action_Use Yes Synthesis->Action_Skip No

Figure 3: Decision logic for incorporating pyridazine scaffolds in lead optimization.

References

  • Hermann, J. C., et al. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2011). "Pyridazines: A privileged structure."[8][9] MedChemComm. Link

  • FDA Drug Approvals. (2020). "Relugolix (Orgovyx) Prescribing Information." Link

  • FDA Drug Approvals. (2022). "Deucravacitinib (Sotyktu) Prescribing Information." Link

  • Jurberg, I. D., et al. (2023). "Skeletal editing: Pyridine to Pyridazine transmutation." Nature Synthesis. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

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The Pivotal Role of Physicochemical Properties in the Development of Pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Historically less explored than its isomeric cousins, pyrimidine and pyrazine, the unique electronic and steric properties of pyridazine offer a compelling toolkit for addressing complex challenges in drug design.[1] Its inherent characteristics, such as a high dipole moment, weak basicity, and robust hydrogen bonding capacity, provide medicinal chemists with strategic advantages in modulating the physicochemical properties of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.[1][2] Recently, this has culminated in the approval of drugs like the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib, underscoring the therapeutic potential of this versatile heterocycle.[1]

This technical guide provides an in-depth exploration of the core physicochemical properties of pyridazine derivatives, offering a blend of theoretical principles and practical, field-proven experimental methodologies. It is designed for researchers, scientists, and drug development professionals to serve as a comprehensive resource for understanding and manipulating these properties to accelerate the discovery and development of novel pyridazine-based therapeutics.

The Unique Physicochemical Landscape of Pyridazine

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a unique set of physicochemical characteristics that distinguish it from other aromatic heterocycles. Understanding these foundational properties is paramount to leveraging the pyridazine scaffold effectively in drug design.

Dipole Moment, Polarity, and Molecular Interactions

The pyridazine ring possesses a significant dipole moment, the largest among the three diazine isomers, which has profound implications for its molecular interactions.[1] This high polarity can enhance π-π stacking interactions with biological targets and contribute to favorable aqueous solubility.[1] The electron-withdrawing nature of the nitrogen atoms creates a π-electron deficient system, influencing the acidity of the ring C-H bonds and the properties of its substituents.[1][3]

Basicity (pKa) and Hydrogen Bonding Capacity

Pyridazine is a weak base, with a pKa of approximately 2.3, which is considerably lower than that of pyridine (pKa ≈ 5.2).[1] This weak basicity ensures that the pyridazine ring remains largely unprotonated at physiological pH, preserving its hydrogen bond accepting capabilities.[1] The two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, a feature that can be exploited to achieve strong and specific interactions with biological targets.[1] The hydrogen bond acceptor potential (pKBHX) of pyridazine is comparable to that of pyridine.[1]

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

The Impact of the Pyridazine Ring on Lipophilicity

The inherent polarity of the pyridazine ring generally leads to a lower lipophilicity compared to a corresponding phenyl ring.[1] This can be a significant advantage in drug design, as replacing a phenyl group with a pyridazine can enhance aqueous solubility and reduce non-specific binding to proteins like human serum albumin (HSA).[1] However, the overall lipophilicity of a pyridazine derivative is highly dependent on the nature and position of its substituents.

Quantitative Data on Lipophilicity of Pyridazine Derivatives

The following table provides a comparative overview of the calculated LogP (cLogP) and other physicochemical properties of pyridazine and related heterocycles, illustrating the impact of the nitrogen atoms on lipophilicity.

CompoundStructurepKacLogPDipole (D)TPSA (Ų)
BenzeneC₆H₆-2.130.000.00
PyridineC₅H₅N5.20.842.2212.9
Pyridazine C₄H₄N₂ 2.3 -0.51 4.22 25.8
PyrimidineC₄H₄N₂1.30.262.3325.8
PyrazineC₄H₄N₂0.6-0.730.0025.8

Data compiled from multiple sources.[1][4]

Experimental Protocol for LogD Measurement (Shake-Flask Method)

The shake-flask method remains the gold standard for the experimental determination of LogP and LogD due to its accuracy and reliability.

Objective: To determine the distribution coefficient (LogD) of a pyridazine derivative between n-octanol and a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4).

Materials:

  • Test pyridazine derivative

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • The final concentration of the test compound in the aqueous phase should be within the linear range of the analytical method.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and PBS (pH 7.4) in a known volume ratio (e.g., 1:1).

    • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure the establishment of equilibrium.

  • Phase Separation:

    • Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

  • Vigorous mixing and sufficient equilibration time: These ensure that the compound has fully partitioned between the two phases, leading to a true equilibrium measurement.

  • Centrifugation: This provides a clean separation of the two phases, preventing cross-contamination which is a common source of error.

Diagram of LogD Determination Workflow:

LogD_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_separation Separation & Analysis cluster_calc Calculation Prep Prepare stock solution and pre-saturated solvents Mix Mix compound with n-octanol and buffer Prep->Mix Add Vortex Vortex to equilibrate Mix->Vortex Centrifuge Centrifuge for phase separation Vortex->Centrifuge Analyze Quantify compound in each phase (HPLC/LC-MS) Centrifuge->Analyze Sample each phase Calc Calculate LogD Analyze->Calc Concentration data

Caption: Workflow for experimental LogD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is a fundamental requirement for the oral absorption and systemic distribution of a drug. Poor solubility can lead to low and variable bioavailability, hindering the development of promising drug candidates.

Factors Influencing the Solubility of Pyridazine Derivatives

The solubility of pyridazine derivatives is influenced by a combination of factors, including the polarity of the pyridazine ring, the presence of ionizable groups, the ability to form hydrogen bonds with water, and the crystal lattice energy of the solid form. The inherent polarity of the pyridazine scaffold can contribute favorably to aqueous solubility.[1] However, extensive substitution with lipophilic groups can counteract this effect. For example, a study on 6-phenyl-pyridazin-3(2H)-one derivatives highlighted their poor water solubility as a potential hurdle in dosage form design.[5]

Experimental Protocols for Solubility Determination

Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery, each providing valuable information at different stages of the process.

Objective: To rapidly assess the solubility of a large number of pyridazine derivatives in an aqueous buffer, typically from a DMSO stock solution.

Step-by-Step Methodology:

  • Compound Preparation: Prepare high-concentration stock solutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the DMSO stock solutions to a microplate.

  • Solubility Measurement: Add aqueous buffer (e.g., PBS, pH 7.4) to each well and mix. The precipitation of the compound is monitored over time using a nephelometer (light scattering) or by measuring UV absorbance after filtration.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Objective: To determine the equilibrium solubility of a pyridazine derivative in an aqueous buffer.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of the solid compound to an aqueous buffer in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Diagram of Solubility Assay Decision Tree:

Solubility_Assay Start Need to measure aqueous solubility Stage What is the drug discovery stage? Start->Stage Early Early Stage / HTS Stage->Early High throughput needed Late Lead Optimization Stage->Late High accuracy needed Kinetic Kinetic Solubility Assay (Nephelometry/UV) Early->Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask, HPLC) Late->Thermo

Caption: Decision tree for selecting a solubility assay.

Ionization Constant (pKa): Governing pH-Dependent Properties

The pKa of a molecule is the pH at which it is 50% ionized. For pyridazine derivatives, which are weakly basic, the pKa governs their charge state at different physiological pH values, which in turn affects their solubility, permeability, and interaction with biological targets.

pKa of the Pyridazine Ring and Substituent Effects

The parent pyridazine has a pKa of approximately 2.3.[1] The basicity of pyridazine derivatives can be modulated by the electronic effects of substituents. Electron-donating groups can increase the basicity (raise the pKa), while electron-withdrawing groups decrease it. For instance, 3-aminopyridazines exhibit enhanced basicity, allowing for the formation of stable salts, as seen with the antidepressant minaprine.[1]

Experimental Protocol for pKa Determination (UV-Metric Titration)

UV-metric titration is a common and reliable method for determining the pKa of compounds that possess a UV chromophore close to the ionizable center.

Objective: To determine the pKa of a pyridazine derivative by monitoring the change in its UV-visible spectrum as a function of pH.

Materials:

  • Test pyridazine derivative

  • A series of buffers covering a wide pH range (e.g., pH 1 to 13)

  • UV-Visible spectrophotometer with a multi-well plate reader

  • pH meter

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the test compound.

  • Titration: Add the stock solution to a series of buffers with known pH values in a 96-well plate.

  • Spectral Measurement: Measure the UV-visible absorbance spectrum of the compound in each buffer.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Metabolic Stability: A Predictor of In Vivo Half-Life

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance and a short in vivo half-life, limiting a drug's therapeutic efficacy.

Metabolic Fate of Pyridazine Derivatives

The pyridazine ring itself can be susceptible to metabolism, often through oxidation of the ring nitrogen atoms or hydroxylation of the carbon atoms.[1] The metabolic fate of a pyridazine derivative is highly dependent on its overall structure and the presence of other metabolically labile sites. For example, in some cases, replacing a pyrazine ring with a pyridazine has been shown to improve metabolic stability.[1]

Experimental Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a pyridazine derivative using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Materials:

  • Test pyridazine derivative

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Incubation:

    • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

  • Quantification:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following formulas:

      • t₁/₂ = 0.693 / k

      • CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Diagram of Metabolic Stability Workflow:

Metabolic_Stability Start Incubate Compound with Liver Microsomes at 37°C Add_NADPH Initiate Reaction (Add NADPH) Start->Add_NADPH Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Process Centrifuge to Precipitate Protein Quench->Process Analyze Analyze Supernatant (LC-MS/MS) Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Strategic Approach to Physicochemical Property Optimization

The physicochemical properties of pyridazine derivatives are not merely a set of passive descriptors but are dynamic parameters that can be strategically modulated to enhance drug-like characteristics. A thorough understanding of the inherent properties of the pyridazine scaffold, coupled with robust experimental determination of key parameters such as lipophilicity, solubility, pKa, and metabolic stability, is essential for the successful development of novel therapeutics. By integrating these principles and methodologies into the drug discovery workflow, researchers can make more informed decisions, optimize lead candidates more efficiently, and ultimately increase the probability of success in bringing new pyridazine-based medicines to patients.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1853–1921. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11188–11205. [Link]

  • Entzian, A., Bögel, H., Buchholz, M., & Heiser, U. (2010). Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles. 239th ACS National Meeting. [Link]

  • Stanovnik, B., & Tišler, M. (2003). Pyridazine Derivatives. Heterocycles, 60(8), 1873. [Link]

  • Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Ibrahim, M. M., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59–66. [Link]

  • Deeb, A., Said, S. A., Hamed, M. M., & Yasine, F. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 32(5), 895. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

Sources

"introduction to pyridazine chemistry for medicinal chemists"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the 1,2-Diazine Scaffold in Drug Discovery

Part 1: The Medicinal Chemist’s Perspective

Why Pyridazine?

In the landscape of aromatic heterocycles, the pyridazine (1,2-diazine) ring is frequently overshadowed by its isomers, pyrimidine (1,3) and pyrazine (1,4). However, for the medicinal chemist, pyridazine offers a unique "physicochemical distinctiveness" driven by the adjacent nitrogen atoms. This N–N bond creates a concentrated region of high electron density and a significant dipole moment that distinguishes it from other azines.

Physicochemical Profiling The adjacent nitrogens create a repulsive lone-pair interaction (the alpha-effect), resulting in a higher ground-state energy and unique solvation properties. Unlike the phenyl ring, which is lipophilic and flat, the pyridazine ring is highly polar and water-soluble.

Table 1: Comparative Physicochemical Properties of Azines vs. Benzene

PropertyBenzenePyridinePyridazine (1,[1]2)Pyrimidine (1,3)Pyrazine (1,[1]4)
Dipole Moment (D) 0.002.203.95 2.330.00
Boiling Point (°C) 80115207 123115
pKa (Conjugate Acid) -5.22.3 1.30.6
LogP (Octanol/Water) 2.130.65-0.72 -0.40-0.23
H-Bond Acceptors 012 22

Key Insight: The exceptionally high dipole moment (3.95 D) and negative LogP make pyridazine an aggressive tool for lowering the lipophilicity of a lead compound without introducing aliphatic solubilizing groups that might reduce metabolic stability.

Part 2: Synthetic Architectures

Construction and Functionalization Strategy

The synthesis of pyridazines generally falls into two categories: Classical Condensation (for simple, symmetrical cores) and Inverse Electron Demand Diels-Alder (IEDDA) (for highly substituted, complex cores).

1. Classical Condensation (The Paal-Knorr Analogue)

The most robust method for generating the pyridazine core involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine.

  • Mechanism: Double nucleophilic attack of hydrazine on the carbonyl carbons, followed by dehydration and oxidation (if using saturated precursors).

  • Limitation: Regioselectivity is poor when using unsymmetrical 1,4-dicarbonyls and substituted hydrazines.

2. Inverse Electron Demand Diels-Alder (IEDDA)

The Modern Standard. This reaction has revolutionized pyridazine synthesis, particularly in chemical biology and fragment-based drug discovery (FBDD).

  • Mechanism: An electron-deficient 1,2,4,5-tetrazine reacts with an electron-rich dienophile (olefin or alkyne). Nitrogen gas (

    
    ) is extruded (retro-Diels-Alder), driving the reaction irreversibly.
    
  • Utility: It allows for the "click" assembly of pyridazines under mild conditions, often without catalysts.

3. Radical Functionalization (Minisci Reaction)

Because pyridazines are electron-deficient, they resist electrophilic aromatic substitution (SEAr). However, they are excellent substrates for nucleophilic radical substitution.

  • Protocol: Protonated pyridazines react with alkyl radicals generated from carboxylic acids (via

    
    ).
    
Part 3: Visualization of Logic & Mechanism
Diagram 1: Scaffold Selection Logic (Decision Tree)

This diagram guides the medicinal chemist on when to deploy a pyridazine core versus other bioisosteres.

ScaffoldLogic Start Lead Compound Optimization Issue1 Is LogP > 3.5? Start->Issue1 Issue2 Need H-Bond Acceptor? Issue1->Issue2 No Decision1 Consider Pyridazine (Lowers LogP drastically) Issue1->Decision1 Yes Issue3 Metabolic Liability? Issue2->Issue3 No Decision3 Pyridazine (N-N dipole) Issue2->Decision3 Yes (2 Acceptors) Issue3->Decision1 Phenyl Oxidation Decision2 Consider Pyridine/Pyrazine Issue3->Decision2 Stable

Caption: Decision matrix for incorporating pyridazine bioisosteres to correct physicochemical flaws.

Diagram 2: IEDDA Synthesis Workflow

This diagram illustrates the mechanism of the Inverse Electron Demand Diels-Alder reaction for pyridazine synthesis.[2]

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Complex [4+2] Cycloaddition Intermediate Tetrazine->Complex + Dienophile Dienophile Dienophile (Enol Ether/Alkyne) Dienophile->Complex N2_Loss - N2 (Gas) (Irreversible Step) Complex->N2_Loss Product Pyridazine Core (Aromatic) N2_Loss->Product Oxidation/Elimination

Caption: Mechanistic flow of Tetrazine-based IEDDA synthesis yielding substituted pyridazines.

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3,6-Disubstituted Pyridazine via IEDDA

Context: This protocol is preferred when constructing complex pyridazines that cannot be made via hydrazine condensation. It uses a "Click" chemistry approach.[3]

Reagents:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (Tetrazine precursor)[2]

  • Norbornadiene (or suitable enol ether/alkyne dienophile)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the tetrazine in anhydrous 1,4-dioxane (0.1 M concentration). The solution will be a deep magenta/red color (indicative of the tetrazine chromophore).

  • Addition: Add 1.2 equivalents of the dienophile (e.g., norbornadiene) dropwise at room temperature.

  • Monitoring (Self-Validation): The reaction is self-indicating. As the tetrazine is consumed and nitrogen is extruded, the deep magenta color will fade to pale yellow or colorless. This visual cue confirms reaction progress without immediate LCMS.

  • Heating: If the color change is slow at RT, heat the mixture to 60°C. Nitrogen gas evolution should be observable.

  • Workup: Once the color has dissipated, concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to isolate the pyridazine.

Protocol B: Minisci Radical Alkylation of Pyridazine

Context: Direct functionalization of the C-4/C-5 position of the pyridazine ring.

Reagents:

  • Pyridazine substrate (1.0 eq)[1][4]

  • Carboxylic Acid (Alkyl source, 3.0 eq)

  • Silver Nitrate (

    
    , 0.2 eq)
    
  • Ammonium Persulfate (

    
    , 3.0 eq)[5]
    
  • TFA (1.0 eq) in Water/DCM biphasic mixture.

Methodology:

  • Dissolve pyridazine in a biphasic mixture of DCM and Water (1:1). Add TFA to protonate the ring (activates it for radical attack).

  • Add the carboxylic acid and

    
    .[5]
    
  • Heat to 40°C and add ammonium persulfate solution dropwise over 30 minutes.

  • Causality: The persulfate oxidizes

    
     to 
    
    
    
    , which decarboxylates the acid to generate an alkyl radical. The protonated pyridazine acts as a radical trap.
  • Basify with

    
     and extract with DCM.
    
Part 5: References
  • Physicochemical Properties of Pyridazines Source: National Institutes of Health (NIH) / PMC Title: The pyridazine heterocycle in molecular recognition and drug discovery.[1][6] URL:[Link]

  • Inverse Electron Demand Diels-Alder (IEDDA) Protocol Source: Organic Chemistry Portal Title: Synthesis of Pyridazines via IEDDA.[2][7][8] URL:[Link]

  • Minisci Reaction Mechanism & Protocol Source: Wikipedia / Primary Literature Aggregation Title: Minisci Reaction: Mechanism and Utility.[5] URL:[Link]

  • Bioisosterism in Drug Design Source: MDPI Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry.[4][6][9][10] URL:[Link]

Sources

Exploratory Synthesis of Novel Pyridazine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The pyridazine core (1,2-diazine) represents a "privileged scaffold" in modern drug discovery, offering unique physicochemical properties often described as the "Magic Nitrogen" effect. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses a high dipole moment (~3.9 D) and a capability for dual hydrogen bonding that can dramatically alter the solubility and metabolic profile of a drug candidate.

This guide moves beyond classical hydrazine condensations to detail exploratory synthetic methodologies —specifically Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions and Late-Stage Functionalization (LSF) via Minisci-type radical additions. These protocols are designed to access novel chemical space inaccessible through traditional SNAr chemistry.

Strategic Rationale: The Pyridazine Advantage

Before initiating synthesis, it is critical to understand why this scaffold is selected. The adjacency of the two nitrogen atoms creates a distinct electronic environment.

PropertyValue/CharacteristicImpact on Drug Design
Dipole Moment ~3.9 - 4.1 DIncreases water solubility compared to phenyl/pyridine analogs; enhances specific receptor binding via dipole interactions.
Basicity (pKa) ~2.3 (Conjugate acid)Less basic than pyridine (pKa ~5.2). Reduces non-specific protein binding and HERG liability.
LogP Lower than benzeneImproves "drug-likeness" by lowering lipophilicity without adding polar surface area (PSA) excessively.
Metabolic Stability HighThe electron-deficient ring is resistant to oxidative metabolism (CYP450), though N-oxidation is possible.
Synthetic Architectures & Mechanisms[1]

To access novel substitution patterns, we employ two primary strategies: De Novo Assembly via IEDDA and Core Diversification via Radical C-H Activation.

2.1 Pathway A: Inverse Electron Demand Diels-Alder (IEDDA)

Classically, pyridazines are made by condensing hydrazines with 1,4-dicarbonyls. However, this limits substituents to those present in the carbonyl precursors. The IEDDA reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles (enol ethers, enamines, strained alkynes) allows for the modular construction of highly substituted pyridazines under mild conditions.

Mechanism: The reaction is controlled by the interaction between the LUMO of the tetrazine and the HOMO of the dienophile .

  • [4+2] Cycloaddition: The tetrazine and dienophile form a bicyclic intermediate.

  • Retro-Diels-Alder: Rapid extrusion of nitrogen gas (

    
    ) drives the reaction forward (entropic driver).
    
  • Aromatization: Elimination of a leaving group (e.g., alcohol from an enol ether) or oxidation yields the aromatic pyridazine.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (LUMO) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Dienophile Dienophile (Enol Ether/Alkyne) (HOMO) Dienophile->Intermediate N2_Loss - N₂ (Gas) Intermediate->N2_Loss Dihydro 1,4-Dihydropyridazine Intermediate->Dihydro Retro-DA Oxidation Elimination/Oxidation Dihydro->Oxidation Product Substituted Pyridazine Oxidation->Product Aromatization

Caption: Mechanistic flow of Inverse Electron Demand Diels-Alder (IEDDA) synthesis for pyridazines.

2.2 Pathway B: Late-Stage Minisci Functionalization

For existing pyridazine cores, C-H activation via radical addition (Minisci reaction) allows for the introduction of alkyl groups at the electron-deficient C-4 and C-5 positions. This is particularly useful for "magic methyl" scans to improve potency.

Mechanism:

  • Radical Generation: An alkyl radical (

    
    ) is generated (e.g., via photoredox decarboxylation of carboxylic acids).
    
  • Addition: The nucleophilic radical attacks the protonated pyridazine (activated by acid).

  • Oxidation: The resulting radical cation is deprotonated and oxidized to restore aromaticity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. If the intermediate steps (color change, gas evolution) do not occur, the experiment should be paused.

Protocol 1: De Novo Synthesis of 3,6-Diarylpyridazine-4-carboxylate via IEDDA

Target: Synthesis of ethyl 3,6-diphenylpyridazine-4-carboxylate using a tetrazine precursor.

Reagents:

  • 3,6-Diphenyl-1,2,4,5-tetrazine (1.0 equiv)

  • Ethyl vinyl ether (5.0 equiv) - Acts as the dienophile

  • 1,4-Dioxane (Solvent, 0.1 M concentration)

  • Silica gel (for purification)[1]

Step-by-Step Methodology:

  • Setup: In a dry pressure vial equipped with a magnetic stir bar, dissolve 3,6-diphenyl-1,2,4,5-tetrazine (purple/red solid) in anhydrous 1,4-dioxane.

    • Checkpoint: The solution must be a vibrant purple/red. If pink or colorless, the tetrazine has decomposed.

  • Addition: Add ethyl vinyl ether (5.0 equiv) via syringe. Seal the vial.

  • Reaction: Heat the mixture to 100 °C in an oil bath or heating block.

    • Observation: Evolution of

      
       gas may be observed as bubbling. The color will transition from purple to pale yellow/orange over 2–4 hours.
      
    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the highly fluorescent/colored tetrazine spot indicates completion.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess vinyl ether.

  • Purification: The residue is often a 1,4-dihydropyridazine or the aromatized product (depending on air oxidation). Dissolve in CH₂Cl₂ and treat with DDQ (1.1 equiv) if aromatization is incomplete (checked by NMR). Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Protocol 2: C-H Alkylation of Pyridazine via Photoredox Minisci

Target: Introduction of an isopropyl group at C-4 of a 3,6-dichloropyridazine core.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Isobutyric acid (2.0 equiv) - Radical precursor

  • Ir[dF(CF₃)ppy]₂dtbbpy(PF₆) (1 mol%) - Photocatalyst

  • (NH₄)₂S₂O₈ (1.5 equiv) - Oxidant

  • DMSO (0.1 M) / TFA (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a glass vial, combine the pyridazine substrate, photocatalyst, and ammonium persulfate.

  • Solvation: Add DMSO, followed by isobutyric acid and TFA.

    • Why TFA? Protonation of the pyridazine nitrogen lowers the LUMO energy, making the ring more electrophilic and susceptible to nucleophilic radical attack.

  • Deoxygenation: Sparge the solution with Argon for 10 minutes. Critical: Oxygen quenches the triplet state of the photocatalyst.

  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm) light source. Stir vigorously for 12–18 hours.

    • Validation: The reaction mixture usually darkens. LC-MS should show a mass shift of +42 Da (isopropyl group - H).

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Flash chromatography on silica gel.

Minisci_Workflow Substrate Pyridazine Substrate + TFA Addition Radical Addition to C-4/C-5 Substrate->Addition Protonation Precursor Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) Precursor->Radical Oxidative Decarboxylation Catalyst Ir-Photocatalyst (Blue LED) Catalyst->Radical SET Radical->Addition Product Alkylated Pyridazine Addition->Product Oxidation/-H+

Caption: Photoredox Minisci workflow for Late-Stage Functionalization (LSF) of pyridazines.

Structural Validation & QC

Verifying the formation of novel pyridazines requires specific attention to NMR splitting patterns, as the nitrogen atoms deshield adjacent protons.

MethodCharacteristic Signal/PatternNote
1H NMR α-Protons (H-3/H-6) appear at 9.0–9.5 ppm . β-Protons (H-4/H-5) appear at 7.5–8.0 ppm .In 3,6-disubstituted systems, H-4/H-5 appear as a singlet (if symmetric) or AB quartet (if asymmetric).
13C NMR C-3/C-6 carbons are highly deshielded (150–165 ppm ).Useful for confirming substitution at the carbon adjacent to nitrogen.
LC-MS [M+H]+ is typically intense.Pyridazines protonate easily. Look for [M+Na]+ adducts in ESI.
X-Ray Planar ring geometry.Confirm N-N bond length (typically ~1.34 Å).
References
  • Vertex Pharmaceuticals. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[2][3][4][5] National Institutes of Health. Link

  • Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition.
  • Creative Biolabs. (2024). Inverse Electron Demand Diels-Alder Reaction (IEDDA) Mechanism and Applications.[6][7]Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[8][9] Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2019). Late-Stage C–H Functionalization of Azines for Drug Discovery.[9] Journal of Medicinal Chemistry.[10][11] Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-(Pyridazin-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scientifically grounded guide for the synthesis of 2-(Pyridazin-4-yl)ethan-1-amine (also known as 2-(4-pyridazinyl)ethylamine).

Executive Summary & Strategic Analysis

The transformation of pyridazine-4-acetonitrile (1) to 2-(pyridazin-4-yl)ethan-1-amine (2) presents a specific chemoselectivity challenge in heterocyclic chemistry. The pyridazine core is an electron-deficient 1,2-diazine.[1] Unlike simple carbocycles, this scaffold is susceptible to three primary competing side reactions during nitrile reduction:

  • Ring Hydrogenation: The 1,2-diazine ring is prone to reduction to di- or tetrahydropyridazines, particularly under high-pressure catalytic hydrogenation.

  • Reductive Cleavage: The N-N bond is labile and can undergo reductive cleavage (hydrogenolysis) with active catalysts like Raney Nickel or Palladium, especially at elevated temperatures.

  • Secondary Amine Formation: The intermediate imine can condense with the product amine to form dimeric secondary amines (

    
    ).
    
Strategic Recommendation

To mitigate these risks, this guide prioritizes a Chemical Reduction approach using Cobalt(II) Chloride and Sodium Borohydride (CoCl₂/NaBH₄) . This method forms an in situ cobalt boride species that acts as a surface catalyst, selectively reducing the nitrile to the primary amine under mild conditions without affecting the heteroaromatic ring or the N-N bond.

A secondary Catalytic Hydrogenation protocol is provided for scale-up scenarios, utilizing controlled Raney Nickel conditions.

Reaction Pathway & Mechanism[2][3][4]

The reduction proceeds via the sequential delivery of hydride equivalents to the nitrile carbon. The primary challenge is arresting the reaction at the primary amine stage and preventing nucleophilic attack on the electron-deficient pyridazine ring.

Visualization: Reaction Logic & Side Pathways[2]

ReactionLogic SM Pyridazine-4-acetonitrile (Starting Material) Imine Imine Intermediate (R-CH=NH) SM->Imine 2e- / 2H+ RingRed Tetrahydropyridazine (Over-reduction) SM->RingRed High Pressure H2 Pd/C Cleavage Pyrrole/Open Chain (N-N Cleavage) SM->Cleavage Raney Ni High Temp Product 2-(Pyridazin-4-yl)ethan-1-amine (Target) Imine->Product 2e- / 2H+ Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Product (-NH3) CoB CoCl2 / NaBH4 (Selectivity Control) CoB->Imine

Figure 1: Reaction pathway showing the target transformation and critical side-reactions to avoid.

Protocol A: Cobalt Boride Reduction (Primary Recommendation)

Applicability: Research scale (100 mg to 10 g), High Chemoselectivity. Mechanism: NaBH₄ reduces CoCl₂ to a transient cobalt boride (


) species. This species coordinates the nitrile and facilitates hydride transfer from borohydride, functioning similarly to heterogeneous hydrogenation but under mild conditions.
Materials
  • Substrate: Pyridazine-4-acetonitrile (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (5.0 - 7.0 equiv)

  • Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (0.5 - 1.0 equiv)

  • Solvent: Methanol (MeOH) (anhydrous preferred)

  • Quench: 3N Hydrochloric Acid (HCl), Ammonium Hydroxide (

    
    )
    
Step-by-Step Methodology
  • Setup: In a clean round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve Pyridazine-4-acetonitrile (1.0 equiv) and CoCl₂·6H₂O (1.0 equiv) in Methanol (0.2 M concentration relative to substrate).

    • Observation: The solution will turn a deep purple/pink color due to the cobalt salt.

  • Cooling: Place the flask in an ice-water bath to maintain the temperature between 0°C and 5°C.

    • Rationale: The reaction is exothermic.[2] Controlling temperature prevents runaway side reactions.

  • Addition: Add NaBH₄ (7.0 equiv) portion-wise over 30–60 minutes.

    • Critical: Vigorous gas evolution (

      
      ) will occur. Add slowly to prevent overflow.
      
    • Observation: A black precipitate (Cobalt Boride) will form immediately. The mixture will turn black.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of nitrile peak; appearance of the amine mass (M+H).

  • Quench: Cool the mixture back to 0°C. Carefully add 3N HCl dropwise until pH < 2.

    • Rationale: This destroys residual borohydride and solubilizes the cobalt salts.

    • Safety: Significant hydrogen evolution.

  • Workup (Amine Isolation):

    • Stir the acidic solution for 30 minutes to break Boron-Nitrogen complexes.

    • Basify the solution to pH > 12 using concentrated Ammonium Hydroxide (

      
      ).
      
    • Filter off the black cobalt residues through a Celite pad. Wash the pad with MeOH.

    • Concentrate the filtrate to remove Methanol.

    • Extraction: The product is highly polar. Extract the aqueous residue with Dichloromethane : Isopropanol (3:1) (5x).

    • Note: Standard Ether/EtOAc extraction is often insufficient for pyridazine amines.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. If necessary, purify via flash chromatography using DCM/MeOH/NH4OH (90:9:1).
    

Protocol B: Catalytic Hydrogenation (Scale-Up Alternative)

Applicability: Large scale (>10 g), requires high-pressure equipment. Risk Factor: Higher risk of secondary amine formation and ring reduction.

Materials
  • Catalyst: Raney Nickel (approx. 50 wt% slurry in water/ethanol).

  • Solvent: 7M Ammonia in Methanol (

    
    ).
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    
Step-by-Step Methodology
  • Catalyst Prep: Wash Raney Nickel (active catalyst, pyrophoric) three times with anhydrous Ethanol to remove water.

    • Safety: Keep Raney Ni wet with solvent at all times. Dry Raney Ni ignites in air.

  • Solution: Dissolve Pyridazine-4-acetonitrile in 7M NH₃ in MeOH .

    • Rationale: The high concentration of Ammonia is mandatory to suppress the formation of the secondary amine dimer by shifting the equilibrium of the intermediate imine.

  • Hydrogenation: Transfer the solution and catalyst to a Parr shaker or autoclave.

  • Conditions: Pressurize to 40–50 psi (3–4 bar)

    
    . Stir at Room Temperature  (20–25°C).
    
    • Warning: Do not heat. Heating pyridazines with Raney Ni promotes N-N bond cleavage.

  • Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–12 hours.

  • Workup:

    • Vent Hydrogen carefully.

    • Filter the mixture through Celite under an Argon/Nitrogen blanket (do not let the catalyst dry out).

    • Concentrate the filtrate to yield the crude amine.

Analytical Validation & Specifications

Expected Data
ParameterSpecificationNotes
Appearance Yellow to Brown Oil/SolidHygroscopic amine.
Mass Spectrometry [M+H]+ = 124.08Consistent with

.
1H NMR (DMSO-d6) δ ~ 9.1 (d, 1H), 9.0 (d, 1H), 7.5 (dd, 1H)Aromatic pyridazine protons.
1H NMR (Aliphatic) δ ~ 2.8 - 3.0 (m, 4H)Ethylene linker (-CH2-CH2-).
Yield (Protocol A) 75 - 85%High chemoselectivity.
Yield (Protocol B) 60 - 75%Losses due to dimerization possible.
Workflow Visualization

Workflow Start Start: Pyridazine-4-acetonitrile ReagentPrep Dissolve in MeOH + CoCl2 (Pink Soln) Start->ReagentPrep Reduction Add NaBH4 (0°C) Black Precipitate Forms ReagentPrep->Reduction Quench Acid Quench (HCl) pH < 2 Reduction->Quench 2-4 hrs Basify Basify (NH4OH) pH > 12 Quench->Basify Extract Extract: DCM/IPA (3:1) (Critical Step for Polar Amine) Basify->Extract Final Isolate 2-(Pyridazin-4-yl)ethan-1-amine Extract->Final

Figure 2: Operational workflow for the Cobalt Boride reduction protocol.

Troubleshooting & Expert Tips

  • Low Yield / Product Loss in Aqueous Phase:

    • Cause: Pyridazine amines are extremely water-soluble.

    • Solution: Do not rely on simple EtOAc extraction. Use DCM:Isopropanol (3:1) or continuous extraction. Alternatively, evaporate the aqueous phase to dryness and triturate the salts with warm Ethanol.

  • Secondary Amine Formation (Dimer):

    • Cause: Condensation of the intermediate imine with the newly formed amine.

    • Solution: In Protocol A, the rapid reduction by Borohydride minimizes this. In Protocol B, ensure Ammonia concentration is high (saturation).

  • Ring Reduction (Tetrahydropyridazine):

    • Cause: Over-reduction.

    • Solution: Avoid PtO2 (Adams catalyst) or Pd/C under acidic conditions, as these are known to reduce electron-deficient heteroaromatics. Stick to CoCl2/NaBH4.

References

  • General Nitrile Reduction with Cobalt Boride

    • Heinzman, S. W., & Ganem, B. (1982). The mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society. Link

  • Suppression of Secondary Amines in Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on using Ammonia to suppress dimers).
  • Stability of Pyridazines

    • Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][3][4][5][6][7] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press. Link

  • Application of CoCl2/NaBH4 to Heterocycles

    • Osby, J. O., et al. (1993). Reduction of Nitriles to Primary Amines with Cobalt Boride. Tetrahedron Letters. Link

Sources

Chemo-Selective Reduction of Pyridazine-4-Acetonitrile: Strategies for Preserving the 1,2-Diazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The Challenge: The reduction of pyridazine-4-acetonitrile to its corresponding primary amine, 2-(pyridazin-4-yl)ethanamine , presents a distinct chemoselectivity challenge in medicinal chemistry. The pyridazine ring (1,2-diazine) is significantly electron-deficient and possesses a weak N–N bond. Standard nitrile reduction conditions often lead to two catastrophic side reactions:

  • Ring Hydrogenation: Reduction of the heteroaromatic ring to di- or tetrahydropyridazines.

  • Ring Cleavage: Reductive cleavage of the N–N bond (reductive denitrogenation or ring opening), particularly under vigorous hydrogenolysis or strong hydride conditions (e.g., LiAlH₄ at reflux).

The Solution: This guide prioritizes the Cobalt(II) Chloride – Sodium Borohydride (CoCl₂/NaBH₄) system. This method operates via the in-situ formation of cobalt boride species, which function as a surface-active catalyst to reduce the nitrile group without disturbing the sensitive pyridazine core. A secondary protocol using Raney Nickel is provided for scale-up scenarios, with strict parameters to prevent ring reduction.

Method Comparison Table
FeatureMethod A: CoCl₂ / NaBH₄ Method B: Raney Ni / H₂ Method C: LiAlH₄
Selectivity High (Preserves N-N bond)Moderate (Risk of ring reduction)Low (Risk of ring opening)
Primary Amine Yield High (>80%)Variable (Secondary amine byproducts)High (if successful)
Safety Profile Moderate (H₂ evolution)Low (Pyrophoric catalyst)Low (Water reactive)
Scalability Lab Scale (<50g)Process Scale (>100g)Difficult (Cryogenic needed)
Recommendation Primary Protocol Secondary (Optimization required) Not Recommended

Decision Pathway & Mechanism

The following logic gate describes the selection process for the reduction strategy based on substrate sensitivity and scale.

ReductionStrategy Start Substrate: Pyridazine-4-Acetonitrile Decision Scale & Equipment? Start->Decision MethodA Method A: CoCl2 + NaBH4 (Lab Scale / High Selectivity) Decision->MethodA < 50g / No Autoclave MethodB Method B: Raney Ni + H2 (Process Scale / Autoclave) Decision->MethodB > 50g / Autoclave Available ProcessA In-situ Cobalt Boride Formation (MeOH, 0°C to RT) MethodA->ProcessA ProcessB Cat. Hydrogenation (NH3/MeOH, <3 bar, <40°C) MethodB->ProcessB WorkupA Acidic Hydrolysis of Boron Complex + Celite Filtration ProcessA->WorkupA WorkupB Filtration (Pyrophoric Safety) + Evaporation ProcessB->WorkupB ResultA Target: Primary Amine (Intact Pyridazine Ring) ResultB Risk: Secondary Amine Dimer Risk: Ring Hydrogenation ResultB->ResultA Optimization: Add NH3 or Ac2O WorkupA->ResultA WorkupB->ResultB

Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

Protocol A: Cobalt(II) Chloride – Sodium Borohydride (Gold Standard)

Mechanism: The reaction involves the reduction of Co(II) to Co(0) or cobalt boride (Co₂B) by NaBH₄. This species coordinates the nitrile, facilitating hydride transfer. Crucially, the "cobalt boride" catalyst is less active toward the electron-deficient pyridazine ring than standard heterogeneous catalysts.

Materials
  • Substrate: Pyridazine-4-acetonitrile (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (5.0 – 7.0 equiv)

  • Catalyst: Cobalt(II) Chloride Hexahydrate (CoCl₂[1]·6H₂O) (0.5 – 1.0 equiv)

  • Solvent: Methanol (Dry, HPLC grade)

  • Quench: 3N HCl, Ammonium Hydroxide (28%)

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Pyridazine-4-acetonitrile (1.0 equiv) and CoCl₂·6H₂O (0.5 equiv) in Methanol (0.1 M concentration relative to substrate).

    • Observation: The solution will turn a deep purple/pink color characteristic of Co(II) salts.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reduction (Critical Step): Add NaBH₄ (5.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal alkaline MeOH) over 30–60 minutes.

    • Caution: Vigorous evolution of Hydrogen gas (H₂) will occur. Ensure proper venting.

    • Observation: The reaction mixture will turn black immediately, indicating the formation of the active Cobalt Boride species.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor by LC-MS (Amine M+H will be Substrate + 4).

    • Note: If starting material persists, cool back to 0 °C and add additional NaBH₄ (1.0 equiv).

  • Quench & Hydrolysis:

    • Cool to 0 °C.

    • Add 3N HCl dropwise until pH < 2. Stir for 30 minutes.

    • Why: This destroys unreacted borohydride and, more importantly, hydrolyzes the amine-boron complexes that frequently form, liberating the free amine.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the black cobalt residues. Wash the pad with MeOH.

    • Concentrate the filtrate to remove Methanol.

    • Basify the aqueous residue with conc. Ammonium Hydroxide (NH₄OH) to pH > 10.

    • Extract exhaustively with DCM or CHCl₃/Isopropanol (3:1) (Pyridazine amines are water-soluble; salting out with NaCl may be required).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Context: While scalable, this method requires strict control to prevent dimerization (secondary amine formation) and ring reduction.

Materials
  • Catalyst: Raney Nickel (Active slurry in water, washed with MeOH). Pyrophoric.

  • Solvent: 7N Ammonia in Methanol (Commercially available).

  • Hydrogen Source: H₂ balloon (Lab scale) or Parr Shaker (Process scale).

Step-by-Step Procedure
  • Catalyst Prep: Wash Raney Ni (approx. 50 wt% relative to substrate) three times with dry Methanol to remove water. Do not let the catalyst dry out.

  • Solvation: Dissolve Pyridazine-4-acetonitrile in 7N NH₃ in MeOH .

    • Critical: The presence of excess ammonia inhibits the condensation of the intermediate imine with the product amine, preventing the formation of the secondary amine dimer.

  • Hydrogenation:

    • Add the catalyst slurry to the vessel.

    • Purge with N₂ (3x) and then H₂ (3x).

    • Stir vigorously under H₂ atmosphere (1–3 atm).

    • Temperature: Maintain < 40 °C . Higher temperatures promote ring reduction.

  • Monitoring: Monitor closely by HPLC. Stop immediately upon consumption of starting material.

  • Workup:

    • Filter through Celite under an inert atmosphere (keep wet to prevent fire).

    • Concentrate the filtrate.

Troubleshooting & Optimization

ProblemDiagnosisSolution
Low Yield (Method A) Boron-Amine ComplexationEnsure the acidic hydrolysis step (Step 6) is performed for at least 30 mins. Use tartaric acid if HCl is too harsh.
Secondary Amine Dimer Intermediate Imine AttackMethod A: Dilute reaction further. Method B: Increase NH₃ concentration.
Ring Reduction Over-reductionMethod B: Lower pressure (< 1 atm), lower temp (< 20 °C), or switch to Method A.
Product in Aqueous Phase High Polarity of PyridazineUse continuous extraction (liquid-liquid) or evaporate to dryness and triturate with MeOH/DCM.

References

  • Mechanism of CoCl₂/NaBH₄ Reduction: Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Chemical and Pharmaceutical Bulletin, 1971.

  • Selectivity of Cobalt Boride: Heinzman, S. W., & Ganem, B. "Mechanism of sodium borohydride-cobaltous chloride reductions."[2] Journal of the American Chemical Society, 1982.[3]

  • Raney Nickel Guidelines: "Raney Nickel CTH Reduction of Nitro/Nitrile Groups." Tetrahedron, 2002.[4] (Discusses selectivity parameters).

  • Pyridazine Ring Stability: Snyder, H. R., & Michels, J. G. "The Lithium Aluminum Hydride Reduction of Various Tetrahydropyridazine-1,2-dicarboxylic Acid Esters." Journal of Organic Chemistry, 1963.[5] (Demonstrates ring sensitivity to LAH).

Sources

Application Note: 2-(Pyridazin-4-yl)ethan-1-amine as a Strategic Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes practical utility, mechanistic insight, and "watch-outs" specific to the pyridazine scaffold.

Executive Summary & Strategic Value

2-(Pyridazin-4-yl)ethan-1-amine is a privileged bifunctional building block comprising an electron-deficient 1,2-diazine (pyridazine) ring linked to a primary aliphatic amine via a two-carbon spacer.

In modern drug discovery, this scaffold serves as a critical bioisostere for phenethylamine (the core of dopamine, norepinephrine, and many alkaloids). By replacing the phenyl ring with a pyridazine, researchers can:

  • Lower LogP: Increase aqueous solubility significantly due to the high polarity of the diazine ring (ClogP ~ -0.9 vs. 1.4 for phenethylamine).

  • Introduce Hydrogen Bonding: The pyridazine nitrogens (N1/N2) act as specific hydrogen bond acceptors, unlike the inert phenyl ring.

  • Alter Metabolic Soft Spots: The electron-deficient ring is resistant to oxidative metabolism (CYP450) at the ring carbons, though N-oxidation is possible.

This guide details the physicochemical profile, handling protocols, and validated synthetic workflows for integrating this motif into small molecule libraries.

Physicochemical Profile & Technical Specifications

Understanding the distinct basicity of the two nitrogen centers is prerequisite for successful functionalization.

PropertyValue / CharacteristicDesign Implication
Structure Pyridazine-4-CH₂-CH₂-NH₂Dual-nitrogen heterocycle with ethylamine tail.
Ring Basicity (pKa) ~2.3 (Pyridazine N)Very weak base; remains unprotonated at physiological pH.
Amine Basicity (pKa) ~9.6 (Aliphatic NH₂)Typical primary amine; protonated at physiological pH.
Dipole Moment ~3.9 DHigh dipole facilitates

-

stacking interactions.
Electronic Nature

-deficient (Electron poor)
Ring is deactivated towards Electrophilic Aromatic Substitution (EAS) but active for Radical/Nucleophilic attack.
Stability ModerateWarning: The N-N bond is susceptible to reductive cleavage (e.g., Raney Ni/H₂).

Handling and Storage Protocols

The free base is an oil that readily absorbs CO₂ and water from the air. Commercial supplies are typically the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salts, which are stable solids.

Protocol 1: Free-Basing the Hydrochloride Salt

Context: Many amide couplings (e.g., Schotten-Baumann) require the free amine. In situ neutralization is preferred, but isolation may be necessary for sensitive organometallic steps.

  • Dissolution: Dissolve 1.0 eq of 2-(Pyridazin-4-yl)ethan-1-amine·2HCl in minimal methanol (MeOH).

  • Resin Treatment: Add 3.0 eq of weak basic anion exchange resin (e.g., Amberlyst A-21) pre-washed with MeOH.

  • Agitation: Gently stir or shake for 30 minutes at Room Temperature (RT).

  • Filtration: Filter off the resin and wash with MeOH.

  • Concentration: Concentrate the filtrate in vacuo at <40°C.

    • Checkpoint: The product should be a pale yellow oil.

    • Storage: Store under Argon at -20°C. Use within 48 hours to prevent carbonate formation.

Synthetic Utility & Validated Workflows

The following workflows address the three most common transformations: Amide Coupling, Reductive Amination, and Heterocycle Construction.

Workflow A: Selective Amide Coupling (The "Workhorse")

Challenge: The pyridazine nitrogens are weakly nucleophilic but can interfere if highly activated electrophiles are used. Solution: Use controlled activation (HATU/EDC) to target the aliphatic amine selectively.

Step-by-Step Protocol:

  • Preparation: In a dry vial, dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add 2-(Pyridazin-4-yl)ethan-1-amine·2HCl (1.0 eq) directly to the mixture.

    • Note: The excess DIPEA neutralizes the HCl salt in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine.

    • Critical: Do not wash with strong acid (1M HCl), as the pyridazine ring may protonate and extract into the aqueous layer. Use pH 5–6 buffers if acid wash is needed.

Workflow B: Reductive Amination (Aldehyde Coupling)

Challenge: Standard hydrogenation (H₂/Pd) can cleave the pyridazine N-N bond, destroying the ring. Solution: Use Hydride donors (STAB) which are chemoselective for the imine.

Step-by-Step Protocol:

  • Imine Formation: Mix Aldehyde (1.0 eq) and Amine salt (1.0 eq) in DCE/MeOH (10:1). Add TEA (1.0 eq) to free the amine. Stir 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Quench: Stir 12h. Quench with aqueous NaHCO₃.

  • Validation: LCMS should show M+1 for the secondary amine. Absence of M-28 (N2 loss) confirms ring integrity.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available from this building block, highlighting the "Safe" vs. "Risk" zones.

ReactionLandscape cluster_legend Legend Start 2-(Pyridazin-4-yl) ethan-1-amine Amide Amide Coupling (HATU/DIPEA) Start->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm R-CHO Risk RISK ZONE: N-N Cleavage Start->Risk H2 / Raney Ni or High Temp H2/Pd Prod_Amide Stable Amide Scaffold Amide->Prod_Amide Prod_Amine Secondary Amine Scaffold RedAm->Prod_Amine Destruction Ring Opening (Pyrrole/Diamine) Risk->Destruction Irreversible key1 Safe Pathway key2 Destructive Pathway

Caption: Divergent synthetic pathways. Green paths indicate validated, ring-preserving transformations. Red dashed paths indicate conditions that risk N-N bond cleavage.

Advanced Application: Bioisosteric Replacement Logic

When replacing a Phenethylamine moiety with Pyridazine-ethylamine :

  • Vector Analysis: The exit vector of the ethyl chain at position 4 is geometrically similar to the para-substituted phenyl ring, but the ring width is slightly smaller due to N-N bond length.

  • Electrostatics:

    • Phenyl:[1][2] Hydrophobic, Quadrupole interaction.

    • Pyridazine:[2][3][4][5][6][7][8][9] Polar, Dipole interaction.

  • Design Strategy: Use this replacement to fix "Grease" problems (high lipophilicity) in lead optimization.

Bioisostere Phenyl Phenethylamine (High LogP, Metabolic Liability) Pyridazine Pyridazine-ethylamine (Low LogP, H-Bond Acceptor) Phenyl->Pyridazine Scaffold Hop Effect Optimization Outcome: 1. Improved Solubilty 2. Reduced CYP Inhibition 3. Novel IP Space Pyridazine->Effect

Caption: Strategic rationale for scaffold hopping from phenyl to pyridazine cores.

Critical Safety & Stability "Watch-Outs"

  • N-N Bond Fragility: The defining feature of pyridazine is the N-N bond.

    • Avoid: Vigorous hydrogenation (e.g., >50 psi H₂, Raney Nickel, or PtO₂ in acidic media). These conditions reduce the N-N bond to a hydrazine or cleave it completely to a 1,4-diamine/pyrrole derivative [1].

    • Safe Reduction: If other parts of the molecule need reduction, use chemoselective agents like Fe/NH₄Cl, SnCl₂, or Zn/HOAc.

  • Nucleophilic Attack: The pyridazine ring is electron-deficient.

    • Risk:[2] Strong nucleophiles (e.g., Grignards, organolithiums) may attack C3 or C6 of the ring rather than the intended target on the side chain if not protected.

  • Toxicity: While many pyridazines are drugs (e.g., Minaprine), hydrazine metabolites (if the ring opens) can be toxic. Ensure metabolic stability assays (microsomal stability) are run early.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses pyridazine as a bioisostere and its physicochemical properties).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Patel, M., et al. (2013). "Pyridazine-based Scaffolds in Medicinal Chemistry". Current Organic Chemistry. (Review of synthetic routes and stability).
  • PubChem Compound Summary. (2023). "2-(Pyridazin-4-yl)ethan-1-amine". National Center for Biotechnology Information.

  • Blumberg Institute. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery".

Sources

Application Notes and Protocols: The Strategic Use of 2-(Pyridazin-4-YL)ethan-1-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology and immunology. The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of these inhibitors. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it an ideal anchor for binding to the ATP pocket of various kinases.[1] This application note delves into the practical use of a key pyridazine-containing building block, 2-(Pyridazin-4-YL)ethan-1-amine , in the synthesis of a potent and selective kinase inhibitor, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[2] These pathways are central to the innate immune response, and their dysregulation is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.[5] The incorporation of the 2-(pyridazin-4-yl)ethanamine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to the final inhibitor, such as improved solubility and the ability to form key interactions within the kinase domain.

The IRAK4 Signaling Pathway: A Key Target for Therapeutic Intervention

The IRAK4 signaling cascade is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of interleukins to IL-1Rs. This triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[6] IRAK4 then autophosphorylates and subsequently phosphorylates other members of the IRAK family, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway, which drives the expression of pro-inflammatory cytokines.[7][8]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Amination D 6-Chloro-2-(4-methoxyphenyl) imidazo[1,2-b]pyridazine B->D Condensation C α-Bromo-4-methoxyacetophenone C->D F IRAK4i-PZ (Final Product) D->F Nucleophilic Aromatic Substitution E 2-(Pyridazin-4-YL)ethan-1-amine E->F

Sources

"application of 2-(Pyridazin-4-YL)ethan-1-amine in antibacterial drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of 2-(Pyridazin-4-yl)ethan-1-amine in Antibacterial Drug Discovery

Executive Summary

This guide details the application of 2-(Pyridazin-4-yl)ethan-1-amine (CAS: 137951-18-5) as a high-value bioisosteric fragment in the design of next-generation antibacterial agents. Amidst the rising crisis of antimicrobial resistance (AMR), particularly in Gram-negative pathogens (K. pneumoniae, P. aeruginosa), this specific scaffold offers a critical advantage: it mimics the geometry of the ubiquitous phenethylamine pharmacophore while significantly lowering lipophilicity (LogP) and enhancing aqueous solubility due to the diazine ring.

This document provides rationale, mechanistic insights, and validated protocols for incorporating this amine into Fragment-Based Drug Discovery (FBDD) campaigns targeting bacterial Topoisomerase IV, DNA Gyrase, and FabI.

Chemical Profile & Rationale

Molecule: 2-(Pyridazin-4-yl)ethan-1-amine Role: Bioisostere / Linker / Polar Pharmacophore

PropertyValue / CharacteristicImpact on Drug Design
Structure Pyridazine ring (1,2-diazine) with ethylamine tailMimics phenyl/pyridine geometry but with higher polarity.
pKa (Ring) ~2.3 (Pyridazine N)Much lower than pyridine (pKa ~5.2). Reduces non-specific protein binding.
H-Bonding 2 Acceptors (Ring nitrogens)Offers novel binding interactions in solvent-exposed pockets.
LogP Low (Hydrophilic)Improves solubility; critical for Gram-negative outer membrane permeation.
Metabolism High StabilityThe 1,2-diazine system is generally resistant to oxidative metabolism compared to phenyl rings.
The "Scaffold Hopping" Logic

In antibacterial discovery, the phenethylamine motif is common but often suffers from poor solubility or rapid metabolic clearance. By replacing the phenyl ring with a pyridazine-4-yl group:

  • Solubility: The dipole moment of the N-N bond increases aqueous solubility.

  • Permeability: It maintains a low molecular weight (MW < 130), adhering to the "eNTRy" rules for accumulation in Gram-negative bacteria.

  • Vector: The ethylamine chain serves as a flexible tether, allowing the aromatic head to slot into hydrophobic pockets while the amine forms salt bridges with aspartate/glutamate residues common in bacterial active sites.

Application Workflows

Workflow: Fragment-Based Library Synthesis

The primary application of 2-(Pyridazin-4-yl)ethan-1-amine is as a nucleophile in the synthesis of amide, urea, or sulfonamide libraries.

G Start Core Scaffold (e.g., Carboxylic Acid) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Activation Reagent 2-(Pyridazin-4-yl) ethan-1-amine Reagent->Coupling Nucleophilic Attack Purification Reverse Phase HPLC Coupling->Purification Crude Product Assay MIC Screening (ESKAPE Pathogens) Purification->Assay Pure Lib (>95%)

Figure 1: Integration of 2-(Pyridazin-4-yl)ethan-1-amine into standard medicinal chemistry workflows.

Experimental Protocols

Protocol A: General Amide Coupling (Library Scale)

Purpose: To append the pyridazine-ethylamine fragment to a core antibacterial scaffold (e.g., a fluoroquinolone or novel bacterial topoisomerase inhibitor).

Materials:

  • Core Acid Scaffold (0.1 mmol)

  • 2-(Pyridazin-4-yl)ethan-1-amine (dihydrochloride salt preferred for stability)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Core Acid (1.0 equiv) in DMF (1 mL). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to activate the carboxylate.

    • Critical Check: Ensure the solution does not turn cloudy; precipitation indicates poor solubility of the active ester.

  • Addition: Add 2-(Pyridazin-4-yl)ethan-1-amine dihydrochloride (1.2 equiv) followed by an additional 2.5 equiv of DIPEA (to neutralize the HCl salt).

  • Reaction: Cap the vial and stir at RT for 4–16 hours. Monitor by LC-MS.

    • Success Metric: Conversion >90% by UV (254 nm).

  • Workup: Dilute with EtOAc (10 mL), wash with saturated NaHCO₃ (2 x 5 mL) and Brine (5 mL). Dry over Na₂SO₄.

    • Note: Due to the polarity of the pyridazine, the product may remain in the aqueous phase. If so, skip extraction and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To validate the antibacterial potency of the synthesized analog against key pathogens.

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

  • Escherichia coli (ATCC 25922) - Gram-negative permeability check.

  • Klebsiella pneumoniae (ATCC 700603) - MDR phenotype check.

Procedure (Broth Microdilution - CLSI Standards):

  • Preparation: Dissolve the pyridazine analog in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.06 µg/mL.

    • Control: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculation: Dilute bacterial culture (0.5 McFarland standard) to achieve

    
     CFU/mL in each well.
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Causality Check: If the pyridazine analog shows high MIC (>64 µg/mL) in E. coli but low MIC in S. aureus, it suggests the compound is not permeating the Gram-negative outer membrane, despite the hydrophilic pyridazine ring.

Mechanistic Pathway: Target Engagement

The following diagram illustrates how the pyridazine-ethylamine moiety facilitates binding in a theoretical DNA Gyrase B (GyrB) pocket, a common target for such scaffolds.

Pathway Compound Pyridazine-Ethylamine Ligand Entry Gram-Negative Porin Entry Compound->Entry High Solubility Target DNA Gyrase B (ATPase Domain) Entry->Target Periplasmic Accumulation Interaction1 Asp73 Salt Bridge (via Ethylamine NH+) Target->Interaction1 Binding Mode Interaction2 Water-Mediated H-Bond (via Pyridazine N) Target->Interaction2 Binding Mode Outcome Bacterial Stasis/Death Interaction1->Outcome Interaction2->Outcome

Figure 2: Mechanistic pathway of pyridazine-based inhibitors targeting DNA Gyrase.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the bioisosteric relationship between pyridine/pyridazine scaffolds and their role in improving solubility in MDR pathogens. URL:[Link]

  • Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds. Source: American Chemical Society (ACS).[1] Context: Validates the use of pyridazine-related scaffolds in targeting Klebsiella pneumoniae. URL:[Link]

  • Synthesis and Antimicrobial Activity of Pyridazinone Derivatives. Source: Biomedical & Pharmacology Journal.[2] Context: Provides foundational chemistry for synthesizing pyridazine rings and testing against Gram-positive/negative strains. URL:[Link]

  • PubChem Compound Summary: 2-(Pyridazin-4-yl)ethan-1-amine. Source: PubChem.[3][4] Context: Verification of chemical structure, molecular weight, and identifiers.[5] URL:[Link]

Sources

"derivatization of the primary amine in 2-(Pyridazin-4-YL)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-(Pyridazin-4-yl)ethan-1-amine

Executive Summary & Chemical Context

This guide details the strategic derivatization of 2-(Pyridazin-4-yl)ethan-1-amine , a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] The pyridazine ring is a privileged bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors [1].

However, this scaffold presents specific challenges:

  • Polarity: The 1,2-diazine ring significantly lowers LogD compared to pyridine analogs, complicating standard aqueous workups.[1]

  • Coordination: The adjacent ring nitrogens can chelate metal catalysts or interfere with Lewis acid-mediated reactions.[1]

  • Basicity Differential: The primary amine (

    
    ) is significantly more basic than the pyridazine ring nitrogens (
    
    
    
    ) [2].[1] This differential allows for chemoselective functionalization of the exocyclic amine without protecting the ring nitrogens, provided pH is controlled.

This document provides three validated protocols for the most common medicinal chemistry transformations: Amide Coupling , Reductive Amination , and Sulfonylation , alongside a specialized SCX Purification workflow designed for this polar scaffold.

Chemical Analysis: The "Why" Behind the Protocols

FeaturePropertyImpact on Protocol
Primary Amine Nucleophilic,

Highly reactive toward acyl chlorides, activated esters, and aldehydes. Requires base (DIPEA/TEA) to desalt if starting from HCl salt.[1]
Pyridazine Ring Electron-deficient,

Weakly basic.[1] Unlikely to protonate under standard coupling conditions (pH > 7), but increases water solubility, making extraction (DCM/Water) difficult.[1]
Ethyl Linker Flexible spacerDecouples the amine electronic environment from the ring. The amine behaves like a standard alkyl amine, not an aniline.

Protocol A: Amide Coupling via HATU Activation

Objective: Synthesis of amides for SAR exploration. Rationale: HATU is selected over EDC/HOBt for its faster kinetics and higher conversion rates with polar amines.[1] A DMF/DCM co-solvent system is used to ensure solubility of the polar pyridazine salt.

Materials
  • Amine: 2-(Pyridazin-4-yl)ethan-1-amine dihydrochloride (1.0 equiv)[1]

  • Carboxylic Acid:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 equiv - Critical excess to neutralize 2xHCl and activate acid)[1]
    
  • Solvent: Anhydrous DMF:DCM (1:1 v/v)

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF:DCM. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution usually turns slightly yellow.

  • Amine Addition: Add the Pyridazine amine salt (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

    • Note: Adding the base after the amine salt ensures the free base is generated in situ in the presence of the activated ester, minimizing potential dimerization.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • LCMS Target: Look for

      
       corresponding to Product.[1][2] Pyridazine ring often gives a strong UV signal at 254 nm.[1]
      
  • Workup (Modified for Polarity):

    • Do NOT use a standard dilute acid wash (HCl/Citric acid); the pyridazine ring will protonate and extract into the aqueous layer.

    • Dilute with EtOAc.[1] Wash with Saturated

      
        (x2) and Brine  (x1).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

AmideCoupling Start Carboxylic Acid + HATU + DIPEA Activation Activated Ester (15 min) Start->Activation Activation Addition Add Pyridazine Amine + Excess DIPEA Activation->Addition In-situ Reaction Stir RT (2-4h) Addition->Reaction Coupling Workup Wash: Sat. NaHCO3 (Avoid Acid Wash!) Reaction->Workup Completion

Figure 1: HATU-mediated amide coupling workflow emphasizing the avoidance of acidic workup.

Protocol B: Reductive Amination (Library Synthesis)

Objective: Introduction of alkyl groups (secondary/tertiary amines). Rationale: Sodium Triacetoxyborohydride (STAB) is used for its mildness and chemoselectivity.[1][3] It reduces the imine selectively without reducing the electron-deficient pyridazine ring (which is susceptible to reduction under harsh conditions like


).[1]
Materials
  • Amine: 2-(Pyridazin-4-yl)ethan-1-amine (Free base preferred, or salt with TEA)[1]

  • Aldehyde/Ketone: 1.1 equiv[1]

  • Reductant:

    
     (STAB) (1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][4]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Essential for imine formation.[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve amine and aldehyde in DCE. Add AcOH (1.0 equiv). Stir for 30–60 minutes.

    • Why? Pre-forming the imine/iminium ion prevents direct reduction of the aldehyde.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours (overnight).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to quench borate complexes.
    
  • Extraction: Extract with DCM (x3). The product is likely secondary/tertiary amine and will remain in organic phase at basic pH.

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides for metabolic stability. Rationale: Sulfonyl chlorides are highly reactive.[1] To prevent bis-sulfonylation (reaction of the sulfonamide nitrogen with a second equivalent of sulfonyl chloride), strictly control stoichiometry and temperature.

Methodology
  • Setup: Dissolve amine (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM at 0°C .

  • Addition: Add Sulfonyl Chloride (1.0 equiv) dropwise over 10 minutes.

  • Warm: Allow to warm to RT and stir for 2 hours.

  • Check: If bis-sulfonylation is observed by LCMS (

    
    ), treat the crude mixture with 1M NaOH in MeOH for 30 minutes to hydrolyze the second sulfonyl group selectively.
    

Critical Purification Strategy: SCX "Catch & Release"

Because pyridazine derivatives are polar, they often streak on normal phase silica or co-elute with polar impurities (like DMF or HATU byproducts).[1] Strong Cation Exchange (SCX) chromatography is the most robust purification method for this scaffold [3].[1]

Mechanism:

  • Catch: The basic primary/secondary amine binds to the sulfonic acid resin.[1] Neutral impurities wash through.[1][5][6]

  • Release: Ammonia in Methanol deprotonates the amine, releasing the pure product.

SCX Protocol
  • Loading: Dissolve crude reaction residue in MeOH (or MeOH/DCM 1:1). Load onto a pre-conditioned SCX cartridge (1 g cartridge per 100 mg compound).[1]

  • Wash (Elute Impurities): Flush with 3–5 column volumes (CV) of 100% Methanol .

    • Result: Non-basic impurities (DMF, unreacted carboxylic acids, phenols) elute.

  • Elution (Release Product): Flush with 3 CV of 2M

    
     in Methanol .
    
  • Isolation: Collect the ammonia fraction and concentrate in vacuo.

SCXPurification Crude Crude Mixture (Amine + Impurities) SCX_Load Load onto SCX Cartridge (Sulfonic Acid Resin) Crude->SCX_Load Wash Wash with MeOH SCX_Load->Wash Waste Waste: Acids, Neutrals, DMF Wash->Waste Non-Basic Impurities Elute Elute with 2M NH3/MeOH Wash->Elute Switch Solvent Product Pure Pyridazine Amine (Filtrate) Elute->Product Release

Figure 2: SCX "Catch and Release" purification logic for basic pyridazine amines.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses pyridazine as a bioisostere for phenyl/pyridine rings).

  • PubChem. (n.d.).[1][7] Pyridazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Teledyne ISCO. (2012).[1][5] RediSep SCX Column Application Note: Purification of High pKa Organic Compounds. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols for Coupling Reactions Involving 2-(Pyridazin-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of novel therapeutics. Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial effects.[1][2][3] The ability to functionalize this core is paramount for exploring the chemical space and optimizing drug candidates.

This guide focuses on a key building block, 2-(Pyridazin-4-YL)ethan-1-amine . The primary amine functionality serves as a versatile synthetic handle, enabling its incorporation into larger, more complex molecules through various coupling reactions. While this specific isomer may be a novel or less-common reagent, its reactivity is governed by well-established principles of primary amine and heteroaromatic chemistry. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic, enabling researchers to confidently employ this building block in their synthetic campaigns.

Section 1: Amide Bond Formation - The Workhorse Reaction

Amide coupling is arguably the most utilized reaction in medicinal chemistry, prized for its stability and prevalence in biological systems.[4] The reaction involves the condensation of the primary amine of 2-(Pyridazin-4-YL)ethan-1-amine with a carboxylic acid. This process requires the activation of the carboxylic acid to overcome the energy barrier of forming the amide bond.[4]

Expertise & Causality: Choosing Your Coupling Reagent

The success of an amide coupling reaction hinges on the choice of the activating, or "coupling," reagent. The selection is a balance between reactivity, cost, and the need to suppress side reactions, most notably racemization if the carboxylic acid partner is chiral.[4][5]

  • Carbodiimides (DCC, DIC, EDC): These are classic activators. However, they can lead to racemization and the formation of difficult-to-remove urea byproducts.[6] Additives like 1-Hydroxybenzotriazole (HOBt) are often required to mitigate these issues by forming an active ester intermediate.[6]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and offer rapid coupling kinetics with minimal racemization.[6][7] They are often the preferred choice for challenging or valuable substrates. The presence of the HOAt moiety in HATU accelerates the reaction and further suppresses side reactions compared to HBTU.[8]

  • Phosphonium Salts (PyBOP, BOP): Similar to uronium salts, these provide high coupling efficiency with low racemization risk but can be more expensive.[5][7]

Key Consideration for a Pyridazine Substrate: The pyridazine ring contains basic nitrogen atoms. It is crucial to use a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine, to neutralize the reaction mixture. This prevents the base from competing with the primary amine nucleophile and avoids unwanted side reactions.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentClassKey AdvantagesKey Disadvantages
DIC / HOBt CarbodiimideCost-effective, widely used.[6]Slower kinetics, potential for urea byproduct, requires additive (HOBt) to suppress racemization.[6][9]
EDC / HOBt CarbodiimideWater-soluble urea byproduct, good for aqueous extractions.[6]Similar kinetic and racemization issues as DIC without additives.
HBTU / TBTU Uronium/AminiumHighly efficient, fast reaction times.[7]Can cause guanidinylation of the primary amine if used in large excess.[6]
HATU Uronium/AminiumVery fast, extremely low racemization, superior for sterically hindered substrates.[6][8]Higher cost.
PyBOP PhosphoniumHigh efficiency, low racemization.[5]More expensive, phosphine-related byproducts.
Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a representative coupling of 2-(Pyridazin-4-YL)ethan-1-amine with a generic carboxylic acid (R-COOH).

Materials:

  • 2-(Pyridazin-4-YL)ethan-1-amine

  • Carboxylic Acid (R-COOH) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step.

  • In a separate flask, dissolve 2-(Pyridazin-4-YL)ethan-1-amine (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as appropriate.

Mandatory Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_purification Step 3: Work-up & Purification RCOOH R-COOH ActiveEster O-Acyl(azabenzotriazolyl) isouronium Ester (Active Intermediate) RCOOH->ActiveEster  + HATU HATU HATU->ActiveEster  + DIPEA1 DIPEA (Base) DIPEA1->ActiveEster Product Target Amide ActiveEster->Product Nucleophilic Attack Amine 2-(Pyridazin-4-YL)ethan-1-amine Amine->Product  + Workup Aqueous Work-up Product->Workup Purify Chromatography Workup->Purify FinalProduct Purified Product Purify->FinalProduct

Caption: Workflow for HATU-mediated amide bond formation.

Section 2: Reductive Amination for C-N Bond Elongation

Reductive amination is a robust and versatile method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ.[11] This one-pot procedure is highly efficient and a cornerstone of library synthesis.

Expertise & Causality: Selecting the Right Reducing Agent

The key to a successful reductive amination is a reducing agent that is powerful enough to reduce the C=N bond of the imine intermediate but slow to react with the starting carbonyl compound.[12]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is selective for the protonated iminium ion over the carbonyl group, especially under mildly acidic conditions (pH 4-6), which facilitate imine formation.[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often preferred alternative to NaBH₃CN, avoiding the use of cyanide.[11][12] It is particularly effective for a wide range of aldehydes and ketones and does not require strict pH control. Its steric bulk is thought to contribute to its selectivity for the less-hindered imine intermediate.[11]

  • Catalytic Hydrogenation: Using H₂ gas over a metal catalyst (e.g., Pd/C, PtO₂) is the most atom-economical and "green" method, but requires specialized equipment and careful handling of flammable gas.[13]

Experimental Protocol: General Procedure for Reductive Amination with NaBH(OAc)₃

This protocol outlines the reaction of 2-(Pyridazin-4-YL)ethan-1-amine with a generic aldehyde or ketone.

Materials:

  • 2-(Pyridazin-4-YL)ethan-1-amine

  • Aldehyde or Ketone (R'COR'') (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1-2 drops as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-(Pyridazin-4-YL)ethan-1-amine (1.0 eq) and the carbonyl compound (1.1 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A dehydrating agent like anhydrous MgSO₄ can be added at this stage if the carbonyl or amine is particularly sensitive to water.

  • Add Sodium Triacetoxyborohydride (1.5 eq) to the mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization: Reductive Amination Pathway

Reductive_Amination_Pathway cluster_process One-Pot Reaction Amine Pyridazine Ethylamine Imine Imine Intermediate [Pyridazine-Et-N=CR'R''] Amine->Imine Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Imine - H2O Product Secondary/Tertiary Amine Product Imine->Product Reduction Reducer NaBH(OAc)3 Reducer->Imine

Caption: The one-pot reductive amination reaction pathway.

Section 3: Palladium-Catalyzed C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[14] While our title compound typically acts as the amine nucleophile, the pyridazine ring itself can be part of the electrophilic partner if functionalized with a halide (e.g., chloro- or bromo-pyridazine). This reaction is instrumental in synthesizing complex heteroaromatic amines that are otherwise difficult to access.[15][16] Understanding this reaction provides context for the synthesis of analogues and more complex derivatives.

Expertise & Causality: The Critical Role of Ligand and Base

The Buchwald-Hartwig reaction is a testament to the power of modern organometallic catalysis. Its success is critically dependent on the choice of phosphine ligand and base.

  • Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). Early systems used simple phosphines, but modern, sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) have dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines.[16][17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, making it a more active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[17] The choice of base can significantly impact reaction rate and substrate compatibility.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol describes a representative coupling between a halo-pyridazine (as an example electrophile) and a generic amine.

Materials:

  • Halo-pyridazine (e.g., 4-chloro-pyridazine) (1.0 equivalent)

  • Amine (R₂NH) (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (glovebox preferred).

  • Add the halo-pyridazine and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle Pd0 Pd(0)L2 OxAdd Pd(II) Complex (Ar)(X)PdL2 Pd0->OxAdd Oxidative Addition LigandEx Pd(II) Amido Cplx (Ar)(NR2)PdL2 OxAdd->LigandEx Ligand Exchange LigandEx->Pd0 Reductive Elimination Product Ar-NR2 (Product) LigandEx->Product ArX Ar-X (Halo-pyridazine) ArX->OxAdd Amine HNR2 (Amine) Amine->LigandEx Base Base Base->LigandEx

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Shehata, M. M., & El-Hashash, M. A. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health. Retrieved from [Link]

  • CreoSalus. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from [Link]

  • Al-Harbi, N. O., Bahashwan, S. A., & Al-Ghamdi, A. A. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. MDPI. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Retrieved from [Link]

  • Rudresh, H. M., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ghaffari, T., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Institutes of Health. Retrieved from [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Morgan, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]

Sources

Topic: A Robust and Scalable Two-Step Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Process Chemistry & Scale-Up Synthesis Group

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-(Pyridazin-4-YL)ethan-1-amine, a valuable heteroaromatic amine building block for drug discovery and development. Pyridazine scaffolds are recognized as privileged structures in medicinal chemistry, appearing in compounds targeting a range of diseases.[1] This application note details a robust, two-step synthetic route designed for scalability, proceeding from commercially available 4-chloropyridazine through a key nitrile intermediate. We provide detailed, field-tested protocols, explain the causal logic behind critical process parameters, and address key safety and operational considerations for manufacturing on a multi-gram to kilogram scale. The methodology emphasizes high yield, purity, and operational efficiency, making it suitable for implementation in a process chemistry or contract manufacturing setting.

Introduction and Strategic Overview

The pyridazine moiety is a core component of numerous biologically active compounds, prized for its ability to act as a hydrogen bond acceptor and its unique electronic properties.[2][3] The target molecule, 2-(Pyridazin-4-YL)ethan-1-amine, provides a key pharmacophoric element—a primary amine separated from the pyridazine ring by a flexible ethyl linker—making it an attractive intermediate for library synthesis and lead optimization campaigns.

While the specific synthesis of this molecule is not widely reported in academic literature[4], its structure lends itself to a classic and highly reliable synthetic strategy: the introduction of a two-carbon unit via a nitrile, followed by reduction. This approach was selected for its predictability, use of cost-effective reagents, and amenability to large-scale production.

The overall synthetic workflow is depicted below.

G cluster_0 Process Workflow Start 4-Chloropyridazine (Starting Material) Intermediate 2-(Pyridazin-4-yl)acetonitrile (Key Intermediate) Start->Intermediate Step 1: Nucleophilic Substitution (Cyanation) Product 2-(Pyridazin-4-YL)ethan-1-amine (Final Product) Intermediate->Product Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Caption: High-level overview of the two-step synthetic process.

Part I: Scale-Up Synthesis of 2-(Pyridazin-4-yl)acetonitrile

Principle and Rationale

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles. This allows for the direct displacement of the chloride at the C4 position by the cyanide anion.

  • Choice of Cyanide Source: Sodium cyanide (NaCN) is selected for its high reactivity and cost-effectiveness. Potassium cyanide (KCN) is a viable alternative.

  • Solvent System: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is crucial. It effectively solvates the sodium cation, leaving a "naked," highly nucleophilic cyanide anion, thereby accelerating the reaction rate.

  • Temperature Control: The reaction is exothermic and must be carefully controlled. Maintaining the temperature below 60°C prevents potential side reactions and ensures process safety.

Detailed Protocol: 2-(Pyridazin-4-yl)acetonitrile

Materials and Equipment:

  • Jacketed glass reactor (5 L) with overhead stirring, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating/cooling circulator.

  • Quench vessel (10 L).

  • Extraction and distillation apparatus.

Procedure:

  • Reactor Setup: Charge the 5 L reactor with sodium cyanide (1.2 eq., 268 g, 5.46 mol) and anhydrous DMSO (2.0 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the slurry to 40°C to ensure the dissolution of NaCN.

  • Substrate Addition: In a separate vessel, dissolve 4-chloropyridazine (1.0 eq., 500 g, 4.36 mol) in anhydrous DMSO (0.5 L). Transfer this solution to the addition funnel.

  • Reaction: Add the 4-chloropyridazine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 60°C. Use the circulator to cool as needed.

  • Reaction Monitoring: After the addition is complete, maintain the batch at 55-60°C. Monitor the reaction progress by HPLC or TLC (e.g., 50% Ethyl Acetate in Hexane) every hour. The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reactor to 10-15°C. In the 10 L quench vessel, prepare a solution of cold water (5 L). Slowly transfer the reaction mixture into the cold water with vigorous stirring. Caution: This is a critical step to safely neutralize any residual cyanide.

  • Extraction: Transfer the aqueous mixture to a suitable separatory funnel or extraction vessel. Extract the product with ethyl acetate (3 x 2 L).

  • Washing: Combine the organic layers and wash with brine (2 x 1 L) to remove residual DMSO and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(pyridazin-4-yl)acetonitrile.

Part II: Scale-Up Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine

Principle and Rationale

The conversion of the nitrile to a primary amine is a critical reduction step. Catalytic hydrogenation is the method of choice for scale-up due to its high efficiency, atom economy, and cleaner work-up compared to stoichiometric metal hydride reagents.[5]

  • Catalyst Selection: Raney Nickel (Ra-Ni) is a highly effective and economical catalyst for nitrile reduction.[6] It is typically used as a 50% slurry in water.

  • Solvent and Additives: The reaction is performed in an alcoholic solvent like methanol or ethanol, saturated with ammonia. The presence of ammonia is critical to suppress the formation of secondary and tertiary amine impurities.[6][7] Without it, the initially formed primary amine can react with the intermediate imine species, leading to undesired byproducts.

  • Hydrogen Pressure: A moderate hydrogen pressure (50-100 psi) is sufficient to drive the reaction to completion in a reasonable timeframe.

  • Safety: Hydrogenation carries inherent risks. The procedure must be conducted in a specialized high-pressure reactor (autoclave or hydrogenator) with appropriate safety measures, including proper grounding and handling of a potentially pyrophoric catalyst.[7]

G cluster_1 Nitrile Reduction Pathway and Byproduct Formation Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine + H₂/Catalyst Amine R-CH₂-NH₂ (Desired Product) Imine->Amine Secondary_Amine (R-CH₂)₂NH (Secondary Amine Byproduct) Imine->Secondary_Amine + R-CH₂-NH₂ - NH₃ note Ammonia (NH₃) is added to shift equilibrium away from byproduct formation.

Sources

Troubleshooting & Optimization

"challenges in the synthesis of 2-(Pyridazin-4-YL)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Synthesis Division Topic: Troubleshooting the Synthesis of 2-(Pyridazin-4-yl)ethan-1-amine Ticket ID: PYR-4-ETH-AMINE-001 Status: OPEN

Executive Summary: The "Pyridazine Paradox"

Welcome to the Pyridazine Synthesis Support Center. You are likely here because your synthesis of 2-(Pyridazin-4-yl)ethan-1-amine failed.

The synthesis of 4-substituted pyridazines is notoriously difficult compared to their pyridine counterparts. The "Pyridazine Paradox" stems from two conflicting properties:

  • Electron Deficiency: The 1,2-diazine ring is highly

    
    -deficient, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack and radical minisci-type reactions.
    
  • Reductive Instability: The N-N bond is the "weak link." Standard hydrogenation conditions used to reduce side chains (like nitriles or alkenes) often cleave the N-N bond or reduce the ring to a dihydropyridazine before touching the side chain.

This guide addresses the three most common failure modes reported by our users.

Module 1: The Regioselectivity Crisis

User Report: "I attempted a direct alkylation of pyridazine, but I obtained a complex mixture containing mostly the 3-substituted and 4,5-disubstituted products. The 4-substituted yield is <10%."

Root Cause Analysis

Direct radical alkylation (Minisci reaction) on pyridazine is governed by the nucleophilicity of the alkyl radical. While C4/C5 are the theoretically most electron-deficient positions, the


-positions (C3/C6) often compete due to steric accessibility and solvent effects, especially in acidic media where the ring is protonated.
Protocol Solution: The "Blocked" Minisci Approach

To force C4 substitution, you must block the reactive sites or use a specific radical precursor. The most robust modern method involves Decarboxylative Alkylation .

Recommended Workflow:

  • Precursor: Pyridazine.[1]

  • Radical Source: N-Boc-beta-alanine (provides the ethylamine chain protected).

  • Catalyst: AgNO3 / (NH4)2S2O8 system.

Critical Optimization: If C3/C6 substitution persists, consider the Baran Diversin approach (using a maleate blocking group) or switch to a Cross-Coupling strategy starting from 4-chloropyridazine (if available).

Minisci_Selectivity cluster_conditions Optimization Parameters Start Pyridazine (Starting Material) Intermediate Radical Attack (C4 vs C3) Start->Intermediate + Radical Radical Alkyl Radical Generation (Ag+/S2O8) Radical->Intermediate Product_C4 4-Substituted (Target) Intermediate->Product_C4 Preferred (Steric/Electronic control) Product_C3 3-Substituted (Impurity) Intermediate->Product_C3 Competing Pathway Acid TFA/Acid (Increases C4 select.) Temp Temp < 50°C

Caption: Pathway of radical alkylation on pyridazine. Acidic media protonates the ring, enhancing nucleophilic radical attack at C4.

Module 2: The Hydrogenation Hazard

User Report: "I synthesized (Pyridazin-4-yl)acetonitrile and tried to reduce it to the amine using Pd/C and H2. The NMR shows the nitrile is gone, but the aromatic peaks are also missing/shifted. I think I killed the ring."

Root Cause Analysis

This is the most critical failure mode. The pyridazine ring is easily reduced to 1,4- or 4,5-dihydropyridazine, which are unstable and polymerize. Palladium on Carbon (Pd/C) is too active for this ring system under standard H2 pressure.

Troubleshooting Table: Reduction Methods
MethodReagentRisk LevelOutcomeRecommendation
Catalytic H2 Pd/C or PtO2CRITICAL Ring reduction (Tetrahydropyridazine)DO NOT USE
Raney Nickel Ra-Ni + NH3HIGH N-N bond cleavage (Ring opening)Use only if doped (e.g., Co-doped)
Hydride Transfer LiAlH4HIGH Polymerization of ringAvoid
Borane Complex BH3-THF / DMS LOW Target Amine PRIMARY RECOMMENDATION
Cobalt Cat. CoCl2 + NaBH4MEDIUM Target AmineGood alternative
The "Golden" Protocol: Borane-THF Reduction

This method selectively reduces the nitrile without touching the electron-deficient pyridazine ring.

  • Setup: Dry flask, Argon atmosphere.

  • Dissolution: Dissolve 2-(pyridazin-4-yl)acetonitrile in anhydrous THF.

  • Addition: Add

    
     (1M solution) dropwise at 0°C.
    
  • Reflux: Warm to room temp, then reflux for 2-4 hours.

  • Quench (CRITICAL): Cool to 0°C. Add MeOH very slowly (vigorous gas evolution).

  • Acid Hydrolysis: Add 1M HCl and reflux for 1 hour (breaks the Boron-Amine complex).

  • Workup: Basify to pH > 10, extract with DCM/Isopropanol (3:1).

Module 3: Isolation & Stability (The "Sticky" Amine)

User Report: "I see my product in the crude LCMS, but after column chromatography, I recovered nothing. It stuck to the silica."

Root Cause Analysis

2-(Pyridazin-4-yl)ethan-1-amine is a primary amine attached to a polar heterocycle.

  • Silica Interaction: It binds irreversibly to acidic silanols on standard silica gel.

  • Stability: The free base is hygroscopic and prone to air oxidation (N-oxide formation).

Resolution Protocol

Do not attempt standard silica chromatography on the free base.

Option A: Ion Exchange (SCX-2)

  • Load crude mixture onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M NH3 in MeOH.

  • Concentrate in vacuo immediately.

Option B: Salt Formation (Preferred for Storage) Isolate directly as the Dihydrochloride salt.

  • After extraction, dry the organic layer (Na2SO4).

  • Add 4M HCl in Dioxane dropwise.

  • The salt precipitates as a white/off-white solid.

  • Filter and wash with Et2O. Note: The dihydrochloride salt is shelf-stable for months at 4°C.

Purification_Logic Crude Crude Reaction Mixture (Polar/Basic) Silica Standard Silica Column Crude->Silica Product Loss (Irreversible Binding) SCX SCX-2 Cartridge (Catch & Release) Crude->SCX Load & Wash Salt HCl Salt Formation (Precipitation) Crude->Salt Add HCl/Dioxane Free Base Free Base SCX->Free Base Elute (NH3/MeOH) Stable Solid Stable Solid Salt->Stable Solid Filter

Caption: Decision tree for purification. Avoid standard silica to prevent product loss.

References

  • Minisci Reaction Selectivity: Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Link (Note: Principles apply to Pyridazines).

  • Pyridazine Chemistry Review: Heinisch, G., & Frank, H. (1990). Pyridazines.[2][3][4] Progress in Heterocyclic Chemistry. (Authoritative text on 1,2-diazine reactivity).

  • Reduction of Nitriles: "Reduction of Nitriles to Amines." Common Organic Chemistry. Link

  • Borane Reduction Specifics: Brown, H. C., et al. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides. Journal of Organic Chemistry.
  • Handling Polar Amines: "Purification of heterocyclic amines." Biotage Technical Notes. (General industry standard for SCX usage).

Sources

"common byproducts in the synthesis of 2-(Pyridazin-4-YL)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Troubleshooting Synthesis of 2-(Pyridazin-4-yl)ethan-1-amine

Technical Support Center: 2-(Pyridazin-4-yl)ethan-1-amine

Welcome to the technical support hub for 2-(Pyridazin-4-yl)ethan-1-amine . This molecule presents a classic "chemoselectivity paradox": you must reduce a nitrile (stubborn) without reducing the pyridazine ring (electron-deficient and prone to hydrogenation) or cleaving the N-N bond (labile).

This guide prioritizes the Nitrile Reduction Route (from 2-(pyridazin-4-yl)acetonitrile), as this is the standard industrial approach.

Part 1: Diagnostic Matrix (Triage Your Crude)

Before optimizing, identify your impurity profile using LC-MS/NMR.

Observation (LC-MS) Probable Byproduct Root Cause Immediate Fix
[M+H]⁺ = 244 (2M - 17)Secondary Amine Dimer (Bis(2-(pyridazin-4-yl)ethyl)amine)Primary amine attacking intermediate imine during reduction.Increase dilution; Add excess NH₃ or switch to in situ Boc-protection.
[M+H]⁺ = 128 (M + 4)Tetrahydropyridazine Over-reduction of the heteroaromatic ring.Switch catalyst from Pd/C to Raney Ni or doped Cobalt; Lower H₂ pressure.
[M+H]⁺ = 126 (M + 2)Dihydropyridazine Partial ring reduction (often unstable/oxidizes back).Stop reaction earlier; Check H₂ uptake monitoring.
[M+H]⁺ = 142 (M + 18)Primary Amide (2-(Pyridazin-4-yl)acetamide)Hydrolysis of nitrile due to wet solvent or incomplete reduction.Dry solvents (MeOH); Ensure catalyst activity; Remove water sources.
Multiple Peaks (Same Mass) Regioisomers (3- or 5-yl) Impure starting material (if synthesized via Minisci radical alkylation).Purify precursor nitrile before reduction; these are inseparable after reduction.

Part 2: Troubleshooting Modules

Module 1: The Dimerization Trap (Secondary Amine Formation)

The Issue: You see a major peak at roughly double the molecular weight (minus NH₃). The Mechanism: As the nitrile reduces, it forms an intermediate imine . The newly formed primary amine is a nucleophile; it attacks the imine, forming a secondary amine (dimer).[1] The Solution:

  • Ammonia Suppression: Saturating the solvent (usually Methanol) with ammonia gas or using NH₄OH shifts the equilibrium away from the secondary amine.

  • In-Situ Trapping: Perform the reduction in the presence of Boc₂O (Di-tert-butyl dicarbonate). The primary amine is immediately protected (Boc-NH-R) upon formation, rendering it non-nucleophilic.

Module 2: The Ring Integrity Breach (Over-Reduction)

The Issue: Pyridazine is a 1,2-diazine.[2][3] The N-N bond lowers the resonance energy, making the ring easier to reduce than pyridine or benzene. The Mechanism:

  • Stage 1: Saturation of the C=C bonds (Tetrahydropyridazine).

  • Stage 2 (Catastrophic): Hydrogenolysis of the N-N bond, ring-opening to form linear diamines (e.g., 1,4-butanediamine derivatives). The Solution:

  • Avoid PtO₂ (Adams Catalyst): It is too aggressive for pyridazines.

  • Use Raney Nickel (Ra-Ni): generally prefers C≡N reduction over heteroaromatic ring reduction under mild conditions.

  • Poisoning: If using Pd/C, consider doping with Quinoline or using Lindlar-type modifications (though these are usually for alkynes, the principle of retarding catalyst activity applies).

Part 3: Visualization of Pathways

The following diagram illustrates the competition between the desired pathway and the two "killer" side reactions: Dimerization and Ring Destruction.

G cluster_legend Reaction Conditions Start 2-(Pyridazin-4-yl) acetonitrile Imine Imine Intermediate (Transient) Start->Imine + H2 Target TARGET: 2-(Pyridazin-4-yl) ethan-1-amine Imine->Target + H2 Dimer BYPRODUCT A: Secondary Amine (Dimer) Imine->Dimer - NH3 Target->Imine Nucleophilic Attack RingRed BYPRODUCT B: Tetrahydropyridazine (Ring Saturation) Target->RingRed + 2 H2 (Pd/C, High P) RingOpen BYPRODUCT C: Linear Diamine (N-N Cleavage) RingRed->RingOpen + H2 (Vigorous) Raney Ni / NH3 Raney Ni / NH3 Raney Ni / NH3->Target Favored Pd/C / No Additive Pd/C / No Additive Pd/C / No Additive->Dimer Favored

Caption: Competitive pathways during the hydrogenation of pyridazinyl-acetonitrile. Red paths indicate critical failure modes.

Part 4: Recommended Protocols

Protocol A: The "Safe" Route (Raney Nickel with Ammonia)

Best for: Maximizing yield of the primary amine while protecting the ring.

  • Preparation: Wash Raney Nickel (approx. 50 wt% of substrate) with water (x3) and MeOH (x3) to remove alkali storage buffer. Caution: Ra-Ni is pyrophoric; keep wet at all times.

  • Solvent System: Prepare 7M NH₃ in Methanol. The ammonia is critical to suppress dimer formation [1].

  • Loading: Charge the autoclave with the nitrile substrate, the washed Ra-Ni, and the ammoniacal methanol.

  • Reaction: Pressurize to 3–5 bar (approx. 50–70 psi) H₂. Stir vigorously at Room Temperature .

    • Note: Heating (>40°C) significantly increases the risk of N-N bond cleavage [2].

  • Workup: Filter through Celite (under Argon/N₂ blanket). Concentrate carefully. The amine may be volatile; forming the HCl salt immediately is recommended for stability.

Protocol B: The "In-Situ Protection" Route (Boc-Anhydride)

Best for: Small scale or when dimerization is persistent.

  • Mix: Dissolve nitrile (1.0 equiv) and Boc₂O (2.0 equiv) in MeOH.

  • Catalyst: Add NiCl₂·6H₂O (0.1 equiv).

  • Reductant: Cool to 0°C. Add NaBH₄ (7.0 equiv) portion-wise.

    • Mechanism:[4][5][6][7] This generates Nickel Boride (Ni₂B) in situ, a mild hydrogenation catalyst [3]. The formed amine is immediately trapped by Boc₂O, preventing it from attacking the imine.

  • Outcome: Isolates the N-Boc protected amine. Requires an acidic deprotection step (4M HCl/Dioxane) to yield the target salt.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd/C? I don't have Raney Nickel. A: You can, but you risk ring reduction. To make Pd/C work, use acidic conditions (e.g., MeOH + 1-2 eq. HCl) or Boc-protection (Protocol B). Protonating the pyridine-like nitrogen on the ring can sometimes deactivate the ring toward hydrogenation, but it also slows down the nitrile reduction. Monitor strictly by H₂ uptake.

Q: My product is turning brown/black upon exposure to air. A: 4-substituted pyridazines are electron-deficient and can be sensitive to oxidative degradation. The free base is less stable than the salt. Convert your product to the dihydrochloride salt immediately after isolation. It is a white, stable solid.

Q: I synthesized the precursor via Minisci reaction, but I have multiple spots. A: The Minisci reaction (radical alkylation of pyridazine) is notorious for poor regioselectivity [4]. You likely have a mixture of 4-ethyl and 3-ethyl (and possibly 5-ethyl) isomers. These are extremely difficult to separate after the amine is formed. You must separate the nitrile isomers by flash chromatography (often requiring slow gradients of DCM/MeOH or EtOAc/Hexane) BEFORE reduction.

References

  • Nitrile Reduction Selectivity: Bergeron, R. J., & Garlich, J. R. (1984). Amines and Amides from Nitriles.[6][8][9][10] Synthesis, 1984(09), 782-784. Link

  • Pyridazine Ring Stability: Heinisch, G., & Frank, H. (1990). Pyridazines.[2][3][4][11] Progress in Heterocyclic Chemistry, 2, 186-204. (General reference on pyridazine reducibility).

  • Nickel Boride Reduction: Caddick, S., et al. (2003). A procedure for the reduction of nitriles to primary amines using nickel boride. Tetrahedron Letters, 44(7), 1393-1395. Link

  • Minisci Reaction Regioselectivity: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[4][12] MedChemComm, 2(12), 1135-1161. Link

Sources

Technical Support Center: Purification of Aminoalkyl Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Downstream Processing & Isolation Strategies Target Analyte: Aminoalkyl Pyridazines (Dual-basicity systems)

Introduction: The "Dual-Basicity" Challenge

Welcome to the technical guide for purifying aminoalkyl pyridazines. As researchers, you likely encounter a specific set of frustration points with these molecules: severe peak tailing on silica, poor solubility in non-polar solvents, and retention loss during extraction.

The core chemical challenge is Dual Basicity . Unlike simple pyridazines (ring pKa ~2.3), aminoalkyl derivatives possess a highly basic aliphatic amine side chain (pKa ~9.5–10.5).

  • The Ring: Weakly basic, polar, H-bond acceptor.[1]

  • The Side Chain: Strongly basic, protonated at neutral pH.

This guide moves beyond generic advice, offering self-validating protocols designed to neutralize these interactions and recover high-purity material.

Module 1: Chromatographic Tailing & Silica Interactions

The Problem: The "Silanol Trap"

On standard silica gel (


), the acidic silanol groups (

, pKa ~5) deprotonate in the presence of your basic aminoalkyl side chain. The resulting ammonium-silanate ionic bond (

) is far stronger than the Van der Waals forces used for separation, causing the compound to "stick" or streak (tail) indefinitely.
Solution: The "Amine Blockade" Protocol

We must suppress silanol ionization or competitively block the active sites.

Protocol A: TEA-Modified Normal Phase
  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).

  • Mobile Phase Additive: Triethylamine (TEA) or

    
    .
    
  • The Critical Step: You must pre-equilibrate the column.

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., 95:5 DCM:MeOH) plus 1% v/v Triethylamine (TEA) .

  • Column Packing: Pour the column and flush with at least 3 column volumes (CV) of the TEA-doped solvent.

    • Why? This saturates the acidic silanols with TEA before your sample ever touches the column.

  • Elution: Run your gradient (e.g., 0%

    
     10% MeOH in DCM) maintaining 0.5% TEA  throughout the run.
    
  • Post-Run: The collected fractions will contain TEA. Remove it by rotary evaporation followed by high-vacuum drying, or azeotrope with toluene if the TEA persists.

Scientist's Note: If TEA interferes with subsequent steps (e.g., biological assays), substitute it with 1% aqueous Ammonium Hydroxide (


)  in the mobile phase. Ammonia is more volatile and easier to remove.
Visualization: The Silanol Blocking Mechanism

SilanolBlocking cluster_0 Without Additive (Tailing) cluster_1 With TEA Additive (Clean Elution) Silica_Acid Silica Surface (Si-O-) Interaction Ionic Bond (Irreversible Adsorption) Silica_Acid->Interaction Analyte Aminoalkyl Pyridazine (R-NH3+) Analyte->Interaction Silica_Blocked Silica Surface (Si-O- ... HNEt3+) Elution Smooth Elution (Van der Waals Only) Silica_Blocked->Elution Analyte_Free Aminoalkyl Pyridazine (Free Base) Analyte_Free->Elution

Figure 1: Mechanism of amine tailing and the protective role of Triethylamine (TEA) additives.

Module 2: Solid Phase Extraction (SCX) – The "Catch & Release"

For aminoalkyl pyridazines, Strong Cation Exchange (SCX) is superior to silica chromatography. It exploits the high basicity of the side chain to capture the molecule, wash away non-basic impurities (starting materials, neutral pyridazines), and release the pure product.

Protocol B: SCX Cartridge Purification
  • Media: Propylsulfonic acid bonded silica (SCX).

  • Capacity Check: Ensure cartridge capacity (typically 0.4–0.8 meq/g) exceeds your crude mass load.

Workflow:

  • Conditioning: Flush cartridge with MeOH (2 CV) followed by DCM (2 CV).

  • Loading: Dissolve crude mixture in DCM or MeOH. Load onto the cartridge.

    • Mechanism:[2][3] The basic aminoalkyl group becomes protonated by the sulfonic acid media (

      
      ) and binds.
      
  • Washing (The "Catch"): Flush with 100% MeOH (3–5 CV).

    • Result: Non-basic impurities and weak bases (like unreacted pyridazine rings without the alkyl amine) elute. The target molecule remains bound.

  • Elution (The "Release"): Elute with 2M

    
     in MeOH .
    
    • Mechanism:[2][4] The ammonia deprotonates the aminoalkyl group, breaking the ionic bond and releasing the molecule.

  • Isolation: Concentrate the ammoniacal filtrate.

Data Comparison: Silica vs. SCX

FeatureSilica Gel (Normal Phase)SCX (Ion Exchange)
Separation Principle PolarityBasicity (pKa)
Solvent Usage High (Gradient)Low (Stepwise)
Purity Output Moderate (Tailing risk)High (>95% common)
Throughput Slow (Column run)Fast (Gravity/Vac flow)

Module 3: Troubleshooting & FAQs

Q1: My compound is water-soluble and won't extract into DCM. How do I isolate it?

Diagnosis: Aminoalkyl pyridazines are highly polar. In an aqueous workup, they prefer the water phase, especially if the pH is < 10. Corrective Action:

  • Saturate the Aqueous Phase: Add solid NaCl until saturated (salting out).

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH. This forces the amine into its free-base (neutral) form.

  • Solvent Switch: Do not use DCM. Use n-Butanol or Chloroform:Isopropanol (3:1) for extraction. These mixtures are more polar and better at pulling pyridazines from water.

Q2: I see two spots on TLC that merge into one after purification. What is happening?

Diagnosis: You are observing Salt/Free-Base Equilibrium . On the acidic silica plate, some molecules are protonated (low Rf) and some are neutral (high Rf). Verification: Add a drop of TEA to your TLC eluent. If the two spots collapse into a single, higher Rf spot, it is the same compound. Fix: Treat your isolated solid with a basic wash (


) or rely on the TEA-modified column method described in Module 1.
Q3: The product is pure by NMR but colored (yellow/brown).

Diagnosis: Pyridazines are prone to trace oxidation or formation of charge-transfer complexes, which are highly colored even at ppm levels. Cleanup: Dissolve the compound in MeOH and treat with Activated Charcoal (10% w/w) for 15 minutes at room temperature. Filter through Celite. This typically removes the chromophores without significant yield loss.

Module 4: Advanced Workflow Visualization

The following diagram illustrates the decision tree for purifying a crude reaction mixture containing aminoalkyl pyridazines.

PurificationWorkflow cluster_water Aqueous Workup cluster_organic Organic Workup Start Crude Reaction Mixture SolubilityCheck Is product water soluble? Start->SolubilityCheck AdjustPH Adjust pH > 12 Saturate with NaCl SolubilityCheck->AdjustPH Yes Evaporate Evaporate to Residue SolubilityCheck->Evaporate No Extract Extract with CHCl3:IPA (3:1) AdjustPH->Extract MethodChoice Select Purification Method Extract->MethodChoice Evaporate->MethodChoice SCX SCX Cartridge (Best for small scale/high basicity) MethodChoice->SCX High Basicity Flash Flash Chromatography (DCM/MeOH + 1% TEA) MethodChoice->Flash Complex Mixture Final Pure Aminoalkyl Pyridazine SCX->Final Flash->Final

Figure 2: Decision tree for the isolation and purification of aminoalkyl pyridazines.

References

  • BenchChem. (2025).[5][6] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • National Institutes of Health (NIH). (2022). The pyridazine heterocycle in molecular recognition and drug discovery.[1] PMC. Retrieved from

  • Affinisep. (2024).[7] AttractSPE® SCX: Strong Cation Exchange for Weak Bases.[8] Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis and properties of Pyridazines. Retrieved from

  • Chromatography Forum. (2015). Method development for pyridine amine derivatives: Overcoming broad peaks. Retrieved from

Sources

Technical Support Center: Stability and Handling of 2-(Pyridazin-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Pyridazin-4-YL)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Please note that while direct, peer-reviewed stability data for 2-(Pyridazin-4-YL)ethan-1-amine is limited, this document synthesizes information from analogous structures, including other pyridazine derivatives and aliphatic amines, to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(Pyridazin-4-YL)ethan-1-amine?

The primary stability concerns for 2-(Pyridazin-4-YL)ethan-1-amine revolve around its susceptibility to oxidation , thermal stress , and potential pH-dependent degradation . The molecule combines a potentially labile aliphatic amine side chain with a nitrogen-rich pyridazine ring, both of which can be reactive under certain conditions.

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be catalyzed by air (oxygen), metal ions, and light. This can lead to the formation of imines, aldehydes, and other degradation products. The pyridazine ring itself can also undergo oxidation, although it is generally more stable. Studies on other amine-based compounds have shown that oxidative degradation is a significant issue, leading to solvent loss and the formation of corrosive byproducts[1][2].

  • Thermal Degradation: While some pyridazine derivatives exhibit high thermal stability with decomposition temperatures exceeding 300°C[3], the presence of the ethanamine side chain may lower this threshold. One supplier recommends "Cold-chain transportation," suggesting that the compound may be sensitive to heat[4]. Thermal degradation can lead to deamination, cyclization, or polymerization reactions[5].

  • pH Sensitivity: As an amine, the compound's protonation state is pH-dependent. At low pH, the amine will be protonated, which generally increases its stability against oxidation. However, strongly acidic or basic conditions, especially at elevated temperatures, could promote hydrolysis or other degradative pathways.

Q2: How should I store 2-(Pyridazin-4-YL)ethan-1-amine, both neat and in solution?

Based on the chemical properties of similar compounds, the following storage conditions are recommended to maximize shelf life.

ConditionSolid FormIn SolutionRationale
Temperature ≤ 4°C, preferably -20°C-20°C to -80°CTo minimize thermal degradation and slow down potential oxidative processes. Cold-chain transport is advised[4].
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)To prevent oxidative degradation from atmospheric oxygen[1][6].
Light Amber vial or protected from lightAmber vial or protected from lightTo prevent photo-oxidation.
Container Tightly sealed glass vialTightly sealed glass vialTo prevent moisture absorption and exposure to air. The general guidance for pyridazine is to keep the container tightly closed[7].
Solvent Choice N/AAprotic solvents (e.g., anhydrous DMSO, DMF) or buffered aqueous solutions (pH 5-7)Aprotic solvents limit proton exchange and potential side reactions. If an aqueous solution is necessary, a slightly acidic to neutral pH will keep the amine protonated and less susceptible to oxidation.
Q3: My experiment involves heating the compound in solution. What precautions should I take?

Heating should be conducted with caution. It is crucial to first determine the thermal stability of the compound under your specific experimental conditions.

  • Inert Atmosphere: Always perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which is often accelerated at higher temperatures[1][5].

  • Solvent Choice: Use high-purity, degassed solvents. The presence of impurities, particularly metal ions, can catalyze degradation[8].

  • Temperature Control: Use the lowest effective temperature and minimize the heating duration.

  • pH Monitoring: If working in an aqueous medium, monitor the pH, as temperature changes can affect buffer performance and compound stability.

Troubleshooting Guide

Issue 1: I'm observing a color change (e.g., yellowing or browning) in my sample over time.
  • Probable Cause: This is a common indicator of oxidative degradation. The formation of conjugated imines or other chromophoric degradation products can lead to color changes.

  • Solution:

    • Verify Storage: Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature[7].

    • Purge with Inert Gas: Before sealing the container, purge the headspace with argon or nitrogen.

    • Use Fresh Solvents: When preparing solutions, use fresh, high-purity solvents that have been sparged with an inert gas.

    • Analytical Confirmation: Use techniques like UV-Vis spectroscopy to monitor for the appearance of new absorption bands or HPLC with a photodiode array (PDA) detector to identify and quantify impurities.

Issue 2: I'm seeing unexpected peaks in my analytical chromatogram (e.g., LC-MS, GC-MS).
  • Probable Cause: This suggests that your compound is degrading into one or more new chemical entities. The identity of these peaks can provide clues to the degradation pathway.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed check_control Analyze a freshly prepared sample as a control start->check_control peaks_present Are peaks present in the control? check_control->peaks_present yes_peaks Impurity in starting material or solvent. Consider re-purification. peaks_present->yes_peaks Yes no_peaks Degradation is occurring. Proceed to investigate conditions. peaks_present->no_peaks No investigate Systematically evaluate experimental parameters: - Temperature - pH - Oxygen exposure - Light exposure no_peaks->investigate identify Use MS/MS and NMR to identify degradation products investigate->identify mitigate Modify protocol based on findings: - Lower temperature - Adjust pH - Use inert atmosphere - Protect from light identify->mitigate

    Caption: Troubleshooting workflow for identifying sources of degradation.

  • Potential Degradation Products: Based on the chemistry of similar amines, you might expect to see products resulting from:

    • Oxidation of the amine: leading to the corresponding imine, aldehyde, or carboxylic acid.

    • N-dealkylation: Cleavage of the ethyl group.

    • Ring opening or modification: Though less likely under mild conditions, the pyridazine ring could be compromised under harsh oxidative or pH environments.

Issue 3: I'm experiencing poor reproducibility in my bioassays.
  • Probable Cause: Inconsistent results are often linked to the variable purity of the active compound. If 2-(Pyridazin-4-YL)ethan-1-amine is degrading, the concentration of the active species will decrease over time, and the resulting degradation products could have their own, potentially confounding, biological activity.

  • Solution:

    • Prepare Fresh Solutions: Always prepare solutions fresh from solid material for each experiment. Avoid using old stock solutions.

    • Quantify Before Use: Use a validated analytical method (e.g., HPLC-UV or qNMR) to confirm the concentration and purity of your solution immediately before use.

    • Stability in Assay Buffer: Perform a short-term stability study of the compound in your final assay buffer to ensure it remains stable for the duration of the experiment.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Solution

This protocol allows you to quickly assess the stability of 2-(Pyridazin-4-YL)ethan-1-amine under your specific experimental conditions.

  • Solution Preparation: Prepare a solution of the compound at the desired concentration in your experimental buffer or solvent.

  • Initial Analysis (T=0): Immediately analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area and purity. This is your baseline.

  • Incubation: Aliquot the solution into several vials. Incubate these vials under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and re-analyze it using the same analytical method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

This is a more rigorous study to understand the degradation pathways of the compound.

  • Sample Preparation: Prepare several identical solutions of the compound in a suitable solvent (e.g., water:acetonitrile).

  • Stress Conditions: Subject each solution to a different stress condition:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate at 80°C (or a relevant higher temperature).

    • Photolytic: Expose to a photostability chamber.

  • Analysis: After a set period (e.g., 24-48 hours), analyze all samples, including an unstressed control, by LC-MS/MS.

  • Pathway Elucidation: Use the mass spectral data to identify the major degradation products formed under each condition. This will provide insight into the compound's liabilities.

    Caption: Workflow for a forced degradation study.

By following these guidelines and performing the appropriate stability checks, you can ensure the integrity of your experimental results and confidently work with 2-(Pyridazin-4-YL)ethan-1-amine.

References

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyridazin-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(10). Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. Retrieved from [Link]

  • Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293–2301. Retrieved from [Link]

  • Gouedard, C. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Al-Dhfeery, F. A., & Al-Azawi, S. K. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1201. Retrieved from [Link]

  • Knudsen, J. N., et al. (2011). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Retrieved from [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1276. Retrieved from [Link]

  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridazin-4-yl)ethan-1-amine. Retrieved from [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering, 26(1), 43-48. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Retrieved from [Link]

  • PubChem. (n.d.). 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of Pyridazine-4-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reduction of pyridazine-4-acetonitrile to its corresponding primary amine, 2-(pyridazin-4-yl)ethan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals during this critical synthetic transformation. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this reaction with confidence.

Introduction to the Reduction

The conversion of pyridazine-4-acetonitrile to 2-(pyridazin-4-yl)ethan-1-amine is a key step in the synthesis of various biologically active molecules. The pyridazine moiety is a significant pharmacophore found in numerous drugs.[1][2] The primary challenge in this reduction lies in selectively converting the nitrile group to a primary amine without altering the aromatic pyridazine ring. Common methods for this transformation include catalytic hydrogenation and reduction with metal hydrides. However, each method presents its own set of potential issues, from incomplete conversion and side-product formation to over-reduction of the heterocyclic core.

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Troubleshooting Common Issues

Problem 1: Low or No Conversion of Starting Material

Question: I am attempting the reduction of pyridazine-4-acetonitrile, but my reaction shows little to no consumption of the starting material. What are the likely causes and how can I resolve this?

Answer:

Several factors can lead to poor or no conversion in this reduction. The appropriate troubleshooting strategy will depend on the chosen reduction method.

For Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C):

  • Catalyst Inactivity: The catalyst is the most common point of failure.

    • Raney Nickel: Raney Ni is highly active but can be deactivated by improper storage or handling. Ensure you are using freshly prepared or properly stored Raney Nickel. Its activity can diminish over time.

    • Palladium on Carbon (Pd/C): The catalyst may be "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur-containing compounds and other functional groups that can strongly adsorb to the catalyst surface.

    • Troubleshooting:

      • Use a fresh batch of catalyst.

      • Increase catalyst loading. While catalytic amounts are ideal, sometimes a higher loading is necessary to overcome minor impurities.

      • Ensure high-purity reagents and solvents.

      • Activate the catalyst. Some protocols call for pre-treatment of the catalyst under hydrogen before adding the substrate.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer:

    • The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Troubleshooting:

      • Increase hydrogen pressure. Many nitrile reductions require elevated pressures to proceed efficiently.[3]

      • Improve agitation. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

      • Check for leaks in your hydrogenation apparatus.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Troubleshooting:

      • Use a protic solvent like ethanol or methanol. These are often effective for catalytic hydrogenation of nitriles.

      • Consider the addition of ammonia. For catalytic hydrogenation of nitriles, the addition of ammonia (often as a solution in the alcohol solvent) can help to suppress the formation of secondary and tertiary amine byproducts and may also enhance the rate of the desired primary amine formation.[4]

For Metal Hydride Reductions (e.g., LiAlH₄, NaBH₄/Additive):

  • Reagent Quality:

    • Lithium Aluminum Hydride (LiAlH₄): LAH is extremely sensitive to moisture. Using old or improperly handled LAH will result in reduced activity.[5]

    • Sodium Borohydride (NaBH₄): NaBH₄ alone is generally not strong enough to reduce nitriles.[6][7] It requires an additive or catalyst to enhance its reactivity.

    • Troubleshooting:

      • Use a fresh, unopened container of LiAlH₄. Ensure your solvent (e.g., THF, diethyl ether) is anhydrous.

      • If using NaBH₄, ensure the activating additive is present and of good quality. Common additives include metal salts like NiCl₂, CoCl₂, or ZrCl₄.[6][8]

  • Reaction Temperature:

    • Some reductions may require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0 °C) for safety and then allowed to warm to room temperature or gently refluxed.[5]

      • For NaBH₄/additive systems, refluxing in a suitable solvent like THF or ethanol is often necessary.

Problem 2: Formation of Secondary and Tertiary Amine Byproducts

Question: My reduction is working, but I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a common side reaction in nitrile reductions. This occurs when the initially formed primary amine reacts with the imine intermediate.

G Pyridazine-4-acetonitrile Pyridazine-4-acetonitrile Imine Intermediate Imine Intermediate Pyridazine-4-acetonitrile->Imine Intermediate [H] Primary Amine (Desired) Primary Amine (Desired) Imine Intermediate->Primary Amine (Desired) [H] Secondary Amine (Side Product) Secondary Amine (Side Product) Imine Intermediate->Secondary Amine (Side Product) + Primary Amine Tertiary Amine (Side Product) Tertiary Amine (Side Product) Secondary Amine (Side Product)->Tertiary Amine (Side Product) + Imine Intermediate

Troubleshooting Strategies:

  • Catalytic Hydrogenation:

    • Addition of Ammonia: As mentioned previously, conducting the hydrogenation in the presence of ammonia (e.g., in ethanolic ammonia) is a highly effective method to suppress the formation of secondary and tertiary amines.[4] The ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Use of Specific Catalysts: Some catalyst systems are known to be more selective for primary amine formation. Raney Nickel in the presence of a base is often a good choice.[9]

  • Metal Hydride Reductions:

    • Choice of Reagent: While LiAlH₄ is a powerful reducing agent, other reagents may offer better selectivity.

    • Borane Reagents: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are often good choices for reducing nitriles to primary amines with minimal byproduct formation.[4]

    • Reaction Conditions: Carefully controlling the stoichiometry of the reducing agent and the reaction temperature can also help to minimize side reactions.

Problem 3: Reduction of the Pyridazine Ring

Question: I am successfully reducing the nitrile group, but I am also seeing reduction of the pyridazine ring, leading to tetrahydropyridazine derivatives. How can I prevent this?

Answer:

The pyridazine ring is an aromatic heterocycle and is generally resistant to reduction under mild conditions. However, forcing conditions can lead to its saturation.

G cluster_0 Desired Reaction cluster_1 Side Reaction Start Pyridazine-4-acetonitrile Product 2-(pyridazin-4-yl)ethan-1-amine Start->Product Selective Nitrile Reduction Side_Product Tetrahydropyridazine Derivative Start->Side_Product Ring Reduction

Troubleshooting Strategies:

  • Catalytic Hydrogenation:

    • Catalyst Choice: Palladium-based catalysts are generally more prone to aromatic ring reduction than Raney Nickel under neutral conditions. However, under acidic conditions, the pyridinium salt formed is more susceptible to reduction.

    • Reaction Conditions:

      • Avoid overly harsh conditions: High temperatures and pressures increase the likelihood of ring reduction. Try to find the mildest conditions that still afford a reasonable reaction rate for the nitrile reduction.

      • Control the pH: Performing the reaction under neutral or slightly basic conditions can help to preserve the aromaticity of the pyridazine ring. The use of a base like triethylamine can be beneficial.[10]

  • Metal Hydride Reductions:

    • LiAlH₄: While a strong reducing agent, LiAlH₄ does not typically reduce isolated aromatic rings. However, pyridazine, being electron-deficient, might be more susceptible. Careful temperature control is key.

    • NaBH₄-based systems: These are generally milder and less likely to reduce the pyridazine ring. A system like NaBH₄/NiCl₂ can be a good option to try.[8]

    • Borane Reagents: Borane reagents are also a good alternative as they are less likely to reduce the pyridazine ring compared to harsh catalytic hydrogenation conditions.[11]

Problem 4: Dehalogenation of Halogenated Pyridazine Derivatives

Question: My pyridazine-4-acetonitrile substrate also contains a halogen (e.g., chlorine or bromine). During the reduction, I am observing loss of the halogen. How can I avoid this dehalogenation?

Answer:

Reductive dehalogenation is a common side reaction, particularly with catalytic hydrogenation using palladium catalysts.[10][12]

Troubleshooting Strategies:

  • Catalyst Choice for Hydrogenation:

    • Avoid Palladium: Palladium on carbon is highly effective for dehalogenation. If you must use catalytic hydrogenation, consider catalysts that are less prone to this side reaction, such as Raney Nickel or platinum-based catalysts like PtO₂.[3]

    • Catalyst Modifiers: In some cases, the catalyst can be modified to reduce its dehalogenation activity, though this is a more advanced technique.

  • Alternative Reduction Methods:

    • Metal Hydride Reductions: LiAlH₄ and borane reagents are generally compatible with aryl halides and are much less likely to cause dehalogenation. This would be the preferred method for halogenated substrates.

    • NaBH₄ with Additives: Systems like NaBH₄/CoCl₂ can also be effective for nitrile reduction without causing dehalogenation.

IssuePotential Cause(s)Recommended Solution(s)
Low/No Conversion Inactive catalyst, insufficient H₂ pressure, poor reagent qualityUse fresh catalyst/reagent, increase H₂ pressure, improve agitation, use anhydrous solvents
Secondary/Tertiary Amine Formation Reaction of primary amine with imine intermediateAdd ammonia to catalytic hydrogenation, use borane reagents
Pyridazine Ring Reduction Harsh reaction conditions (high temp/pressure), acidic pHUse milder conditions, maintain neutral or basic pH, choose a milder reducing agent (e.g., NaBH₄/additive)
Dehalogenation Use of palladium catalystsAvoid Pd/C, use Raney Ni or PtO₂, or switch to metal hydride reduction (LiAlH₄, borane)

Frequently Asked Questions (FAQs)

Q1: What is the best general method to start with for the reduction of pyridazine-4-acetonitrile?

A1: For a non-halogenated substrate, catalytic hydrogenation with Raney Nickel in an alcoholic solvent containing ammonia is an excellent starting point. It is often high-yielding and minimizes the formation of secondary amine byproducts. For substrates containing halogens, reduction with LiAlH₄ or a borane reagent in an anhydrous etheral solvent is recommended to avoid dehalogenation.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. The starting nitrile is typically less polar than the resulting primary amine. You can use a standard silica gel plate and an eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the amine from streaking. Staining with ninhydrin can help visualize the amine product.

Q3: My product is difficult to isolate from the reaction mixture after using Raney Nickel. Any tips?

A3: Raney Nickel is a fine powder and can be difficult to remove completely by simple filtration. Filtering the reaction mixture through a pad of Celite® can effectively remove the catalyst. Ensure the Celite® pad is washed thoroughly with the reaction solvent to recover all of the product.

Q4: I used LiAlH₄ and the work-up is problematic, forming a gelatinous precipitate. What is the best work-up procedure?

A4: A common and effective work-up procedure for LiAlH₄ reactions is the Fieser work-up. After cooling the reaction mixture in an ice bath, slowly and cautiously add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The specific ratios can be found in standard organic chemistry literature, but a common sequence is to add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water for every 'y' grams of LiAlH₄ used. This procedure typically results in a granular precipitate that is easy to filter off.[5]

Q5: Can I use sodium borohydride alone for this reduction?

A5: No, sodium borohydride by itself is generally not a strong enough reducing agent to reduce a nitrile to a primary amine.[6][7] It requires the use of an additive, such as a transition metal salt (e.g., NiCl₂, CoCl₂), to enhance its reducing power for this transformation.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel and Ammonia
  • To a solution of pyridazine-4-acetonitrile (1.0 eq) in methanol or ethanol (containing ~7N ammonia), add Raney Nickel (50% slurry in water, ~0.5 eq by weight).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or other suitable methods.

Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)

Caution: LiAlH₄ reacts violently with water. This procedure must be carried out under anhydrous conditions and with appropriate safety precautions.

  • To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyridazine-4-acetonitrile (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture for 15-30 minutes, then filter off the granular aluminum salts. Wash the salts thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product for further purification.

References

  • Anabtawi, J.A. (1980). Hydrogenation of pyridine over Ni$z.sbnd;W/Al2O3 catalyst.
  • Heinzelman, R. V. (1955). Product Class 8: Pyridazines. Science of Synthesis.
  • RoneBone. (2018). Comment on "Nitrile reduction issues". Reddit.
  • Gribble, G. W. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.
  • Sreenivasulu, R., et al. (2015).
  • Reddymasu, S., et al. (2015).
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Backeberg, O. G., & Staskun, B. (1962). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • Ghosh, K., et al. (2025). Reduction of nitrile to primary amine using sodium borohydride: Synthesis and protonation of a cis-octahedral macrocyclic nickel(II) complex bearing two 2-aminoethyl pendant arms.
  • Zhou, Q., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.).
  • Lin, R., Zhang, Y., & Zhou, Z. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • Thomas, C. M., & Trovitch, R. J. (2011). A Dual Site Catalyst for Mild, Selective Nitrile Reduction. PMC.
  • Freidlin, L. K., et al. (1964). Catalytic reduction of dinitriles. Russian Chemical Review.
  • Bergeron, R. J., & Garlich, J. R. (1984). Synthesis.
  • Wikipedia. (2024). Pyridazine.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Klenke, B., & Gilbert, I. H. (2001).
  • Goundry, A. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applic
  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.
  • Wikipedia. (n.d.). Pyridazine.
  • PubChem. (n.d.). 2-(pyridazin-4-yl)ethan-1-amine dihydrochloride.
  • Austin, J. (n.d.). Pyridazine.
  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Glaser, R., Ulmer, L., & Coyle, S. (2013). Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li+ and AlH3 on Imide− Enamide Equilibria. The Journal of Organic Chemistry.
  • Al-Terkawi, A. A., et al. (2017). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Science Publishing.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Kuwano, R., Hashiguchi, Y., Ikeda, R., & Ishizuka, K. (2015).
  • Jang, H.-Y., & Krische, M. J. (2004). Metallo-aldehyde enolates via enal hydrogenation: catalytic cross aldolization with glyoxal partners as applied to the synthesis of 3,5-disubstituted pyridazines. PubMed.
  • BLD Pharm. (n.d.). 2-(Pyridazin-4-yl)ethanamine.
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines. (n.d.).
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • Glaser, R., Ulmer, L., & Coyle, S. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. PubMed.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
  • Iyer, K., et al. (2023).
  • Li, H., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. PMC.
  • Turski, K., & Turska, K. (2021).
  • Hirschberg, A., & Spoerri, P. E. (1959). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters.

Sources

Technical Support Center: Functionalization of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of the pyridazine ring. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this important heterocyclic scaffold. The unique electronic properties of the pyridazine ring, characterized by two adjacent, electron-withdrawing nitrogen atoms, present both opportunities for novel transformations and challenges in the form of specific side reactions.[1]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) based on common issues encountered in the laboratory. We will delve into the mechanistic origins of these side reactions and provide actionable, field-proven protocols to help you optimize your reactions for yield, purity, and regioselectivity.

General Troubleshooting Workflow

Before diving into specific reaction types, it's beneficial to have a general framework for troubleshooting unexpected results in pyridazine chemistry. The electron-deficient nature of the ring and the basicity of the nitrogen atoms are the root causes of many issues.[2][3]

G Start Problem Encountered (Low Yield, Mixture, No Reaction) CheckPurity Verify Purity & Identity of Starting Materials Start->CheckPurity ReactionType Identify Reaction Class CheckPurity->ReactionType CrossCoupling Cross-Coupling Issue ReactionType->CrossCoupling e.g., Suzuki, Buchwald-Hartwig Metalation Metalation Issue ReactionType->Metalation e.g., Lithiation Electrophilic Electrophilic Sub. Issue ReactionType->Electrophilic e.g., Nitration, Halogenation Ligand Screen Ligands & Adjust Base/Solvent CrossCoupling->Ligand TempBase Modify Base Stoichiometry, Lower Temperature Metalation->TempBase Conditions Change Reagent & Consider Protecting Groups Electrophilic->Conditions Analysis Analyze Crude Mixture (LCMS, NMR) Ligand->Analysis TempBase->Analysis Conditions->Analysis Optimize Optimize Conditions (Concentration, Time) Analysis->Optimize

Caption: General troubleshooting workflow for pyridazine functionalization.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity or promoting undesired pathways.[4][5]

Question: My Buchwald-Hartwig amination of a chloropyridazine is giving me a low yield of the desired product and a significant amount of the hydrodehalogenated starting material. How can I fix this?

Answer: This is a classic problem in the Buchwald-Hartwig amination of electron-deficient heterocycles. The hydrodehalogenation side product arises from a competing reaction pathway where a palladium-amido intermediate undergoes β-hydride elimination, which is then followed by reductive elimination to produce the undesired arene.[6][7] To favor the desired C-N bond formation, you must accelerate the rate of reductive elimination to outcompete the β-hydride elimination pathway.

Causality & Troubleshooting:

  • Ligand Choice is Critical: The electronic and steric properties of the phosphine ligand have the most significant impact. Standard ligands like P(t-Bu)₃ may not be sufficient. You should employ bulky, electron-rich biarylphosphine ligands specifically designed to promote fast reductive elimination.

  • Base Selection: The choice and strength of the base are crucial. While strong bases like NaOt-Bu or LHMDS are common, they can sometimes promote side reactions. Weaker carbonate or phosphate bases may be effective, though they might require higher temperatures.[4]

  • Solvent and Temperature: Aprotic polar solvents like toluene, dioxane, or THF are standard. Lowering the reaction temperature can sometimes suppress the hydrodehalogenation pathway, but this may also slow down the desired reaction. Careful optimization is needed.

Recommended Protocol (Based on BrettPhos):

  • To an oven-dried Schlenk tube, add the chloropyridazine (1.0 mmol), the amine (1.2 mmol), and a stir bar.

  • Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Backfill the tube with argon.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Table 1: Ligand Selection for Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

LigandCatalyst GenerationKey FeatureTypical Loading (mol%)Performance Notes
P(t-Bu)₃ FirstSimple, electron-rich2-5Prone to hydrodehalogenation with challenging substrates.
XPhos SecondBulky biarylphosphine1-3Good general ligand, improved performance over first-gen.
BrettPhos ThirdExtremely bulky, electron-rich1-2Excellent for suppressing β-hydride elimination.[6]
RuPhos ThirdElectron-rich, different biaryl backbone1-2Often complementary to BrettPhos for specific substrates.[6]
Question: I am attempting a Sonogashira coupling with a bromopyridazine, but the reaction is stalling, and I observe homocoupling of my alkyne (Glaser coupling). What are the likely causes?

Answer: The Sonogashira reaction's dual catalytic cycle (palladium and copper) can be sensitive.[8] Stalling is often due to palladium catalyst deactivation by the pyridazine nitrogens. The alkyne homocoupling is a classic side reaction promoted by the copper(I) co-catalyst, especially under aerobic conditions or when the palladium cycle is slow.

Causality & Troubleshooting:

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) salt (e.g., CuI), this is the primary cause of Glaser coupling. Modern protocols often allow for copper-free conditions, which should be your first troubleshooting step.

  • Palladium Catalyst/Ligand: Ensure you are using a robust catalyst system. A combination like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is standard, but more electron-rich phosphine ligands can improve performance.

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used, often serving as the solvent as well. Ensure it is anhydrous and degassed.

  • Oxygen Exclusion: Rigorously exclude oxygen from your reaction. Degas your solvents and use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.

Recommended Protocol (Copper-Free):

  • To an oven-dried Schlenk tube, add the bromopyridazine (1.0 mmol), terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a stir bar.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous, degassed triethylamine (5 mL).

  • Stir the reaction at 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

Part 2: Metalation and Directed ortho-Metalation (DoM)

Direct deprotonation of the pyridazine ring with strong bases is a powerful method for C-H functionalization. However, the electron-deficient nature of the ring makes it susceptible to competitive nucleophilic addition by the organolithium base.[9]

Question: When I try to lithiate my substituted pyridazine with n-BuLi, I get a complex mixture containing what appears to be butyl-addition products. How can I achieve clean deprotonation?

Answer: This is a very common issue. The C=N bonds of the pyridazine ring are electrophilic and can be attacked by nucleophilic alkyllithium reagents like n-BuLi. This addition pathway competes directly with the desired deprotonation (lithiation). The key to success is to use a less nucleophilic, more sterically hindered base at low temperatures.[9]

Causality & Troubleshooting:

  • Base Selection: Switch from n-BuLi to a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) . These bases are significantly more hindered and less nucleophilic, strongly favoring proton abstraction over addition.[9][10]

  • Temperature Control: Perform the reaction at very low temperatures, typically -78 °C (a dry ice/acetone bath). This dramatically slows the rate of nucleophilic addition, which generally has a higher activation energy than deprotonation.[11]

  • Solvent: Anhydrous THF is the most common solvent. The presence of coordinating additives like TMEDA can sometimes alter regioselectivity or reactivity but must be used cautiously.[11][12]

G cluster_0 Desired Pathway: Deprotonation cluster_1 Side Reaction: Nucleophilic Addition A Pyridazine-H + LiTMP B [Transition State A] (Proton Abstraction) A->B -78 °C Hindered Base C Pyridazine-Li + HTMP B->C X Pyridazine-H + n-BuLi Y [Transition State B] (Addition to C=N) X->Y Higher Temp. Nucleophilic Base Z Dihydropyridazine Adduct Y->Z Start Reactant Choice Start->A Start->X

Caption: Competing pathways in the lithiation of pyridazines.

Recommended Protocol (LDA-mediated Lithiation):

  • Set up an oven-dried, three-neck flask with a stirrer, thermometer, and argon inlet.

  • Add anhydrous THF (10 mL) and cool to -78 °C.

  • Slowly add diisopropylamine (1.1 mmol).

  • Add n-BuLi (1.1 mmol, e.g., 2.5 M in hexanes) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes at -78 °C to pre-form the LDA.

  • Add a solution of the pyridazine substrate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., iodine, benzaldehyde) as a solution in THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry, concentrate, and purify.

Part 3: Electrophilic Aromatic Substitution

Due to the powerful electron-withdrawing effect of the two nitrogen atoms, the pyridazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). Reactions like nitration and halogenation often require harsh, forcing conditions, which can lead to a host of side reactions.[13][14]

Question: I am attempting the nitration of a pyridazine derivative with mixed acid (HNO₃/H₂SO₄) and getting very low yields and signs of decomposition. What is happening?

Answer: You are facing two primary issues. First, the strong acidic medium protonates the basic nitrogen atoms of the pyridazine ring, forming a pyridazinium salt. This makes the ring even more electron-deficient and extremely resistant to attack by the nitronium ion (NO₂⁺).[15] Second, the harsh oxidative conditions can lead to degradation of the ring or sensitive functional groups.[14][15]

Causality & Troubleshooting:

  • Protonation/Deactivation: The formation of unreactive ammonium salts is a major hurdle.[15] To overcome this, alternative nitrating systems that operate under less acidic or even neutral conditions are preferred.

  • Oxidative Degradation: Strong oxidizing agents can cause unwanted side reactions. Controlling the temperature and using the mildest effective conditions are essential.

  • Regioselectivity: Even if nitration occurs, controlling the position of substitution can be difficult. The regiochemical outcome is dictated by a complex interplay of the directing effects of existing substituents and the inherent reactivity of the pyridazine core.[16]

Alternative Protocol (Nitration via N-Oxide):

A more reliable strategy is to first form the pyridazine N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack (typically at the 4- and 6-positions) and can proceed under milder conditions. The N-oxide can then be removed in a subsequent deoxygenation step (e.g., with PCl₃).

Step 1: N-Oxidation

  • Dissolve the pyridazine (1.0 mmol) in acetic acid (5 mL).

  • Add hydrogen peroxide (30% aq., 3.0 mmol) dropwise at room temperature.

  • Heat the mixture to 70-80 °C and stir for several hours until TLC indicates completion.

  • Cool, carefully neutralize with a base like NaHCO₃, and extract the product.

Step 2: Nitration of the N-Oxide

  • Dissolve the pyridazine N-oxide (1.0 mmol) in concentrated H₂SO₄ at 0 °C.

  • Slowly add fuming HNO₃ (1.1 mmol) dropwise.

  • Allow the reaction to stir at a controlled temperature (e.g., 25-50 °C), monitoring carefully.

  • Pour the reaction mixture onto ice, neutralize, and extract the nitrated N-oxide.

Step 3: Deoxygenation

  • Dissolve the nitro-pyridazine N-oxide (1.0 mmol) in chloroform.

  • Add PCl₃ (1.5 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or gently reflux until complete.

  • Quench with water, neutralize, and extract the final nitropyridazine product.

References

  • de Jonge, A. P., den Hertog, H., & Wibaut, J. P. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis-(pyridyl-2) ketone. ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • Joule, J. A. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 189-224).
  • Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Retrieved from [Link]

  • S. N., & Rajan, Y. C. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709–11712. DOI: 10.1039/c7cc06226e
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lhermitte, H., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • Seggio, A., Chevallier, F., Vaultier, M., & Mongin, F. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602–6605. DOI: 10.1021/jo0708341
  • Stanforth, S. P. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Retrieved from [Link]

  • Uzelac, M., et al. (n.d.). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping. Angewandte Chemie. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • Sharma, P., & Rohilla, S. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, D. H., & Wuest, W. M. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767–773. DOI: 10.1126/science.ade1127
  • Nielsen, M. K., & Doyle, A. G. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Retrieved from [Link]

  • Meanwell, N. A. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-(Pyridazin-4-YL)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis. Our focus is on providing practical, experience-driven advice to navigate the common challenges encountered in this synthetic pathway.

I. Introduction to the Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine

The synthesis of 2-(Pyridazin-4-YL)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the preparation of a key intermediate, 2-(Pyridazin-4-YL)acetonitrile, followed by its reduction to the desired primary amine. This guide will address potential issues in both of these critical stages.

A plausible and efficient synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(Pyridazin-4-YL)acetonitrile cluster_1 Step 2: Reduction to 2-(Pyridazin-4-YL)ethan-1-amine Start 4-Chloropyridazine hydrochloride Step1_Reaction Base-mediated Nucleophilic Substitution Start->Step1_Reaction Reagent1 Ethyl cyanoacetate Reagent1->Step1_Reaction Intermediate 2-(Pyridazin-4-YL)acetonitrile Step1_Reaction->Intermediate Step2_Reaction Nitrile Reduction Intermediate->Step2_Reaction Reagent2 Reducing Agent (e.g., LiAlH4, H2/Pd-C) Reagent2->Step2_Reaction Final_Product 2-(Pyridazin-4-YL)ethan-1-amine Step2_Reaction->Final_Product

Caption: General synthetic workflow for 2-(Pyridazin-4-YL)ethan-1-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of 2-(Pyridazin-4-YL)acetonitrile (Intermediate) 1. Inefficient Nucleophilic Substitution: The reaction between 4-chloropyridazine and ethyl cyanoacetate may be incomplete.[1] 2. Decomposition of Starting Material: 4-chloropyridazine can be unstable under harsh basic conditions. 3. Side Reactions: The cyano group can undergo hydrolysis or other unwanted reactions.[1]1. Optimize Reaction Conditions: Screen different bases (e.g., NaH, K2CO3, t-BuOK) and solvents (e.g., DMF, DMSO, THF). Consider increasing the reaction temperature and time, monitoring progress by TLC or LC-MS.[2] 2. Control Stoichiometry and Addition: Use a slight excess of ethyl cyanoacetate. Add the base portion-wise at a lower temperature to control the exotherm. 3. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can lead to hydrolysis of the nitrile.
Formation of Multiple Products in Step 1 1. Lack of Regioselectivity: Although less common with 4-chloropyridazine, reaction at other positions on the pyridazine ring can occur under certain conditions. 2. Competing Reactions: The ester group of ethyl cyanoacetate could potentially react.1. Confirm Starting Material Purity: Ensure the 4-chloropyridazine hydrochloride is of high purity. 2. Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the desired isomer.
Low Yield of 2-(Pyridazin-4-YL)ethan-1-amine (Final Product) 1. Incomplete Reduction: The nitrile group may not be fully reduced to the primary amine.[1] 2. Catalyst Poisoning: Impurities from the previous step can poison the catalyst in catalytic hydrogenation.[3] 3. Over-reduction or Ring Opening: Harsh reducing conditions can potentially lead to the reduction of the pyridazine ring or its cleavage. 4. Product Loss During Workup: The amine product may be water-soluble, leading to losses during aqueous extraction.1. Choice of Reducing Agent: For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO2, Raney Nickel) and optimize hydrogen pressure and temperature.[3][4] For chemical reduction, ensure the correct stoichiometry of the reducing agent (e.g., LiAlH4, NaBH4/CoCl2). 2. Purify the Intermediate: Thoroughly purify the 2-(pyridazin-4-yl)acetonitrile before the reduction step. 3. Milder Conditions: If over-reduction is suspected, try milder reducing agents or lower reaction temperatures and pressures. 4. Optimize Workup: Adjust the pH of the aqueous layer during extraction to ensure the amine is in its free base form and less water-soluble. Consider using a continuous liquid-liquid extractor for small-scale reactions.
Product is Contaminated with Starting Material or Byproducts 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Purification: The purification method is not adequately separating the product from impurities.1. Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. 2. Refine Purification: If using column chromatography, try a different solvent system or a gradient elution. For distillable products, consider fractional distillation under reduced pressure. Recrystallization from a suitable solvent can also be effective.
Difficulty in Product Isolation and Characterization 1. Product is an Oil: The final amine product may be a viscous oil, making it difficult to handle. 2. Hygroscopic Nature: The product may absorb moisture from the air. 3. Ambiguous Spectroscopic Data: NMR or Mass Spec data may be difficult to interpret.1. Salt Formation: Convert the amine to a stable crystalline salt (e.g., hydrochloride or dihydrochloride) for easier handling and purification.[5] 2. Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). 3. Thorough Characterization: Obtain a full suite of analytical data (1H NMR, 13C NMR, Mass Spec, IR) and compare it with expected values. The molecular formula of the target compound is C6H9N3.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 2-(Pyridazin-4-YL)ethan-1-amine?

A1: The reduction of the nitrile intermediate is often the most challenging step. The choice of reducing agent and the reaction conditions must be carefully optimized to ensure complete conversion to the primary amine without causing unwanted side reactions such as over-reduction of the pyridazine ring.[1]

Q2: Can I use a one-pot procedure for this synthesis?

A2: While one-pot syntheses can be efficient, for this particular target, a two-step process with isolation and purification of the 2-(Pyridazin-4-YL)acetonitrile intermediate is highly recommended. This ensures that impurities that could interfere with the reduction step are removed, leading to a cleaner final product and a higher overall yield.

Q3: What are the safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should be followed. Specifically:

  • Hydrazine derivatives (if used in alternative pyridazine synthesis) are potentially toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are highly reactive with water and protic solvents. All reactions involving LiAlH4 must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and follow established safety protocols.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q5: What are some alternative synthetic routes to 2-(Pyridazin-4-YL)ethan-1-amine?

A5: An alternative route could involve the synthesis of 4-(2-nitroethyl)pyridazine followed by its reduction to the amine. The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-acid combinations (e.g., Fe/HCl).[7][8]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridazin-4-YL)acetonitrile

This protocol is adapted from general procedures for the synthesis of similar pyridine derivatives.[2]

Materials:

  • 4-Chloropyridazine hydrochloride

  • Ethyl cyanoacetate

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chloropyridazine hydrochloride (1.0 eq) in anhydrous THF, add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl cyanoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(pyridazin-4-yl)acetonitrile.

Protocol 2: Reduction of 2-(Pyridazin-4-YL)acetonitrile to 2-(Pyridazin-4-YL)ethan-1-amine

This protocol outlines a general procedure using catalytic hydrogenation.

Materials:

  • 2-(Pyridazin-4-YL)acetonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Dissolve 2-(pyridazin-4-yl)acetonitrile (1.0 eq) in methanol or ethanol in a high-pressure hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyridazin-4-yl)ethan-1-amine.

  • For purification and easier handling, the crude amine can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

V. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-(Pyridazin-4-YL)ethan-1-amine Check_Intermediate Analyze Intermediate Purity (2-(Pyridazin-4-YL)acetonitrile) Start->Check_Intermediate Repurify_Intermediate Repurify Intermediate (Column Chromatography) Check_Intermediate->Repurify_Intermediate Impure Check_Reduction Evaluate Reduction Step Check_Intermediate->Check_Reduction Pure Repurify_Intermediate->Check_Reduction Optimize_Reduction Optimize Reduction Conditions: - Change Catalyst/Reagent - Adjust T, P, Time Check_Reduction->Optimize_Reduction Incomplete Reaction/ Side Products Check_Workup Review Workup Procedure Check_Reduction->Check_Workup Reaction Complete Success Improved Yield Optimize_Reduction->Success Optimize_Workup Optimize Workup: - Adjust pH - Use Continuous Extraction Check_Workup->Optimize_Workup Product Loss Suspected Check_Workup->Success No Issues Optimize_Workup->Success

Caption: A decision-making workflow for troubleshooting low yields.

VI. References

  • RSC Publishing. (2017, January 16). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2017, January 16). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine. Retrieved February 15, 2026, from

  • PubChem. (n.d.). 2-(pyridazin-4-yl)ethan-1-amine dihydrochloride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Hydrogenation of Derivatives of Pyridine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile. Retrieved February 15, 2026, from

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved February 15, 2026, from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 15, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Retrieved February 15, 2026, from [Link]

  • PubMed. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. Retrieved February 15, 2026, from [Link]

  • Bibliomed. (2013, July 21). PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(Pyridazin-4-yl)ethan-1-amine. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2024, October 5). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Retrieved February 15, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved February 15, 2026, from [Link]

  • PubMed. (2024, October 5). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved February 15, 2026, from [Link]

  • protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-AMINO-1, 3, 4- OXODIAZOLE DERIVATIVES. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the workup and purification of reactions involving this important heterocyclic scaffold. The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high polarity, often require tailored workup strategies.[1][2] This resource is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridazine that I should consider during reaction workup?

A1: The pyridazine ring possesses a unique set of properties that significantly influence its behavior during extraction, chromatography, and crystallization.[1][2]

  • Basicity: Pyridazine is a weak base, with a pKa of approximately 2.3.[1] This is significantly less basic than pyridine (pKa ≈ 5.2). This weak basicity means that while it can be protonated and extracted into an acidic aqueous phase, a sufficiently low pH is required.[1][3][4] The basicity can be influenced by substituents on the ring.[5]

  • Polarity and Solubility: The two adjacent nitrogen atoms create a significant dipole moment, making pyridazine and its derivatives relatively polar.[1][2] This polarity affects their solubility. While the parent pyridazine is miscible with water, substituted pyridazines can have a wide range of solubilities in organic solvents.[6] Understanding the solubility of your specific compound in various solvents is crucial for an effective workup.[7][8]

  • Hydrogen Bonding: The nitrogen atoms in the pyridazine ring are hydrogen bond acceptors, which contributes to their solubility in protic solvents and their interaction with silica gel during chromatography.[1][2]

Q2: My pyridazine compound seems to be soluble in both my organic solvent and water. How can I effectively perform a liquid-liquid extraction?

A2: This is a common challenge due to the polar nature of many pyridazine derivatives. Here are several strategies to improve the separation:

  • Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound in it and driving it into the organic layer.

  • Solvent Selection: If you are using a relatively polar organic solvent like ethyl acetate, consider switching to a less polar solvent such as dichloromethane (DCM) or chloroform, in which your compound has good solubility but water has minimal miscibility.

  • pH Adjustment (Acid-Base Extraction): As pyridazines are basic, you can use an acidic wash (e.g., 1M HCl) to protonate your compound, forming a salt that is soluble in the aqueous layer.[3][4][9][10] This will separate it from non-basic impurities that remain in the organic layer. You can then recover your compound by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent.

Q3: I'm trying to purify my pyridazine compound using silica gel chromatography, but I'm seeing significant tailing of my spot on TLC and poor separation on the column. What can I do?

A3: Tailing is a frequent issue when purifying nitrogen-containing heterocycles like pyridazines on silica gel.[11] This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[11] Here’s how to address it:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent.[11]

    • Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, preventing your pyridazine compound from strongly adsorbing.

    • Ammonia: Using a solvent system containing a small amount of ammonium hydroxide or a solvent saturated with ammonia can also be effective.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): For polar pyridazine derivatives, reverse-phase HPLC or flash chromatography can be an excellent purification method.[11]

Troubleshooting Guides

Problem 1: Low yield of desired pyridazinone product, with a major byproduct observed.
  • Possible Cause: Incomplete cyclization during the synthesis, leading to the isolation of a hydrazone intermediate. This is a common side reaction in the synthesis of pyridazinones from γ-ketoacids and hydrazine.[12]

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to ensure complete conversion of the hydrazone intermediate to the cyclized pyridazinone.

    • Water Removal: The cyclization step often involves the elimination of water. Using a Dean-Stark apparatus or adding molecular sieves can help drive the reaction to completion.[12]

    • pH Adjustment: The pH of the reaction can be critical. An acidic catalyst can promote the dehydration and cyclization step. However, strongly acidic conditions may lead to other side reactions.[12]

    • Workup Modification: If the hydrazone is still present after the reaction, it may be possible to separate it from the desired pyridazinone by chromatography, though optimizing the reaction to avoid its formation is preferable.

Problem 2: Difficulty in removing residual hydrazine from the crude product.
  • Possible Cause: Hydrazine is a polar and relatively high-boiling point reagent, making it difficult to remove by simple evaporation.

  • Troubleshooting Steps:

    • Aqueous Washes: Perform multiple washes of the organic layer with water or brine to remove the majority of the hydrazine.

    • Acidic Wash: An acidic wash (e.g., dilute HCl or NH₄Cl solution) will protonate the hydrazine, making it highly water-soluble and easily removed into the aqueous phase. Be mindful that this may also extract your basic pyridazine product.

    • Azeotropic Removal: In some cases, hydrazine can be removed by azeotropic distillation with a suitable solvent like toluene.

    • Reaction with an Aldehyde: Quench the excess hydrazine by adding a simple aldehyde (e.g., benzaldehyde) to the reaction mixture before workup. This will form a hydrazone that can be more easily separated.

Problem 3: The pyridazine product "oils out" during crystallization instead of forming solid crystals.
  • Possible Cause: "Oiling out" occurs when the compound precipitates from the solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point.[13] This can also be caused by the presence of impurities.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Using a larger volume of solvent will keep the compound dissolved at a lower temperature, allowing it to cool below its melting point before crystallization begins.[13]

    • Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of well-ordered crystals.

    • Solvent System Modification: Try a different crystallization solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy (the cloud point), then warm slightly until clear and allow to cool slowly.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[13]

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow for a Pyridazine Compound

This protocol outlines the separation of a basic pyridazine product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. The protonated pyridazine salt will move to the aqueous layer.

  • Separation of Layers:

    • Organic Layer: Contains neutral and acidic impurities. This layer can be washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to isolate these components if needed.

    • Aqueous Layer: Contains the protonated pyridazine product.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The pyridazine will deprotonate and may precipitate.

  • Final Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the purified pyridazine compound.

Protocol 2: Purification of a Pyridazine Compound by Column Chromatography with a Basic Modifier

This protocol is for purifying a pyridazine compound that shows tailing on silica gel.

  • Prepare the Slurry: In a beaker, add silica gel to your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add 0.5% (v/v) of triethylamine to the mobile phase.

  • Pack the Column: Pour the silica slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve your crude pyridazine compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the triethylamine-modified mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require heating on the rotary evaporator for complete removal.

Data Presentation

Table 1: Solubility of Selected Pyridazine Derivatives in Common Solvents at 298.15 K

CompoundSolventSolubility (mole fraction x 10³)
Pyridazin-3-amineMethanol15.6
Pyridazin-3-amineEthanol8.9
Pyridazin-3-amineEthyl Acetate2.1
SulfachloropyridazineAcetone10.2
SulfachloropyridazineMethanol2.5
SulfachloropyridazineWater0.03

Data adapted from references[7] and[8]. This table provides a general guide; solubility is highly dependent on the specific substituents of the pyridazine derivative.

Visualizations

Workup_Decision_Tree cluster_extraction Extraction Workup start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid extraction Liquid-Liquid Extraction is_solid->extraction No filtration Filtration is_solid->filtration Yes acid_base Is Acid-Base extraction needed? extraction->acid_base recrystallization Recrystallization / Trituration filtration->recrystallization pure_solid Pure Solid Product recrystallization->pure_solid acid_wash Wash with dilute acid (e.g., 1M HCl) acid_base->acid_wash Yes (Basic Product) organic_phase Isolate product from organic phase acid_base->organic_phase No basify_reextract Basify aqueous layer & re-extract acid_wash->basify_reextract chromatography Column Chromatography basify_reextract->chromatography organic_phase->chromatography pure_oil Pure Product (Oil or Solid) chromatography->pure_oil

Caption: Decision tree for pyridazine workup.

Chromatography_Troubleshooting start Tailing on Silica Gel TLC? add_base Add Base to Eluent (0.1-1% Et3N or NH3) start->add_base Yes run_column Run Column with Modified Eluent start->run_column No check_tlc Re-run TLC add_base->check_tlc check_tlc->run_column Resolved change_stationary Change Stationary Phase check_tlc->change_stationary Still Tailing alumina Alumina (Basic or Neutral) change_stationary->alumina rp_hplc Reverse Phase (C18) change_stationary->rp_hplc

Caption: Troubleshooting tailing in chromatography.

References

  • Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. Journal of Chemical & Engineering Data. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Acid-Base Extraction. University of California, Davis. [Link]

  • Solubility of Sulfachloropyridazine in Pure and Binary Solvent Mixtures and Investigation of Intermolecular Interactions. Journal of Chemical & Engineering Data. [Link]

  • Pyridine - Solubility of Things. Solubility of Things. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC. [Link]

  • Chemical Properties of Pyridazine (CAS 289-80-5). Cheméo. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • Preparation of substituted pyridazines.
  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Let's discuss the basicity of pyrazine and pyrimidine. Reddit. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

Sources

"characterization issues of pyridazine derivatives by NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization Issues of Pyridazine Derivatives by NMR Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Online | Tier: Senior Technical Support Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Pyridazine Technical Support Hub. Pyridazines (1,2-diazines) present unique challenges in NMR spectroscopy due to their electron-deficient nature, high nitrogen content, and propensity for tautomerism. This guide moves beyond basic spectral assignment to address the specific "pain points" encountered during the structural elucidation of these heterocycles.

📋 Module 1: Signal Broadening & Exchange Phenomena

User Query: "I synthesized a pyridazin-3(2H)-one derivative, but the NH signal is either missing or extremely broad. My aromatic protons also show unexpected broadening. Is my product impure?"

💡 Technical Insight

Broadening in pyridazines is rarely due to impurity alone. It is typically a symptom of intermediate chemical exchange on the NMR time scale.

  • Tautomerism: Pyridazinones exist in equilibrium between the lactam (NH-form) and lactim (OH-form). While the lactam is thermodynamically favored in polar solvents, the proton transfer rate can interfere with signal acquisition.

  • Quadrupolar Broadening: While less common for protons, carbons directly attached to the ring nitrogens (C3/C6) can be broadened by the

    
    N quadrupolar moment if the symmetry is low and relaxation is inefficient.
    
🛠️ Troubleshooting Protocol

Step 1: Solvent Screening (The H-Bond Test)

  • Action: Switch from

    
     to 
    
    
    
    .
  • Reasoning:

    
     allows rapid proton exchange and dimerization. 
    
    
    
    is a strong H-bond acceptor; it "locks" the labile proton, slowing the exchange rate (
    
    
    ) below the NMR frequency difference (
    
    
    ), resulting in a sharp singlet.

Step 2: Variable Temperature (VT) NMR

  • Action: If the signal remains broad in DMSO, heat the sample to 340-350 K.

  • Reasoning: Heating increases the exchange rate (

    
    ), pushing the system into the "fast exchange" regime. This causes the broad signals to coalesce into a sharp, time-averaged peak.
    

Step 3: Acid Trace Removal

  • Action: Filter the sample through a small plug of basic alumina or add solid

    
     to the NMR tube.
    
  • Reasoning: Trace acids catalyze proton exchange. Neutralizing the medium often sharpens the NH signal immediately.

📊 Visualization: Broad Signal Diagnostic Workflow

BroadSignalWorkflow start Observation: Broad/Missing Signals solvent Step 1: Switch Solvent (CDCl3 → DMSO-d6) start->solvent check1 Signal Sharp? solvent->check1 acid Step 2: Neutralize (Add K2CO3 / Alumina) check1->acid No success Resolved: Slow Exchange Regime check1->success Yes check2 Signal Sharp? acid->check2 vt Step 3: VT-NMR (Heat to 350K) check2->vt No check2->success Yes tautomer Diagnosis: Tautomeric Exchange vt->tautomer Sharpening Observed impurity Diagnosis: Paramagnetic Impurity or Aggregation vt->impurity No Change

Caption: Diagnostic logic flow for resolving broad signals in pyridazine derivatives.

📋 Module 2: Regioisomer Assignment (N- vs. O-Alkylation)

User Query: "I alkylated a pyridazin-3-one. Did I get the N-alkyl product (lactam) or the O-alkyl product (lactim ether)? The 1H NMR is ambiguous."

💡 Technical Insight

This is the most critical characterization issue in pyridazine chemistry.

  • N-alkylation retains the carbonyl character (C=O).

  • O-alkylation creates an imidate/aromatic ether system (C-O).

  • Proton NMR is unreliable here because the chemical shift of the alkyl group (e.g.,

    
     vs 
    
    
    
    ) often overlaps (
    
    
    3.8 – 4.2 ppm).
🛠️ Troubleshooting Protocol

Method A: Carbon Chemical Shift (The Golden Rule) Compare the C3 carbon shift (the carbonyl/ether carbon).

ParameterN-Alkyl (Lactam)O-Alkyl (Lactim Ether)
C3 Chemical Shift (

)
155 – 165 ppm 165 – 175 ppm
C4/C5 Shielding Distinct alkene-like characterMore aromatic character

Method B:


 HMBC (The Definitive Test) 
  • Action: Run a

    
     HMBC (Long-range Heteronuclear Correlation).
    
  • Analysis:

    • N-Alkyl: The alkyl protons will show a strong correlation (

      
      ) to the nitrogen at 
      
      
      
      ~150-180 ppm (shielded relative to pyridine).
    • O-Alkyl: The alkyl protons will NOT show a strong correlation to a nitrogen (they are 3 bonds away via oxygen,

      
      , which is often weak or vanishing). Furthermore, the pyridine-like nitrogen in the O-alkyl product is highly deshielded (
      
      
      
      > 300 ppm).
📊 Visualization: Regioisomer Decision Tree

RegioisomerTree start Sample: Alkylated Pyridazinone c13 Check 13C NMR (C3) start->c13 shift1 δ 155-162 ppm c13->shift1 shift2 δ 165-175 ppm c13->shift2 n_iso Conclusion: N-Alkyl (Lactam) shift1->n_iso o_iso Conclusion: O-Alkyl (Lactim) shift2->o_iso confirm Confirmation: 1H-15N HMBC n_iso->confirm Verify confirm->n_iso Strong 2-bond N-H Corr. confirm->o_iso No/Weak N-H Corr.

Caption: Decision matrix for distinguishing N-alkylation from O-alkylation using 13C and 15N NMR.

📋 Module 3: The "Invisible" Quaternary Carbons

User Query: "I can see all my protonated carbons in the 13C spectrum, but the quaternary carbons C3 and C6 are missing or lost in the noise."

💡 Technical Insight

Quaternary carbons in electron-deficient rings like pyridazine suffer from two issues:

  • Long

    
     Relaxation:  They lack attached protons to facilitate dipolar relaxation. 
    
    
    
    can exceed 5-10 seconds.
  • Low NOE: They do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during broadband decoupling.

🛠️ Troubleshooting Protocol

Solution 1: Pulse Sequence Optimization

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to 3–5 seconds (Standard is often 1s).
  • Pulse Angle: Reduce the excitation pulse from

    
     to 
    
    
    
    .
    • Why? The Ernst Angle formula shows that for long

      
       and short recycle delays, a smaller flip angle maximizes signal-to-noise per unit time.
      

Solution 2: Paramagnetic Relaxation Agents (The "Cheat Code")

  • Reagent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
  • Protocol: Add ~1-3 mg of Cr(acac)

    
     to the NMR tube.
    
  • Mechanism: The unpaired electrons on Chromium provide a highly efficient relaxation pathway for the quaternary carbons, drastically reducing

    
     without significantly shifting the peaks (unlike Lanthanides).
    
  • Result: Quantitative integration of all carbons becomes possible within standard experiment times.

📋 Module 4: 15N NMR Reference Data

User Query: "I am setting up a 15N experiment. Where should I expect the signals?"

Direct detection of


 is insensitive. Always use Indirect Detection (HMBC/HSQC) . Note that 

shifts are heavily solvent-dependent (up to 10-20 ppm shifts due to H-bonding).

Reference Standard: Liquid


 (

0.0 ppm) or Nitromethane (

380.2 ppm). Values below are relative to

.
Compound ClassNitrogen EnvironmentTypical Shift (

)
Pyridazine Pyridine-like N (N1/N2)320 – 330 ppm
Pyridazin-3-one Amide-like N (N2-H)140 – 160 ppm
Pyridazin-3-one Imine-like N (N1)300 – 315 ppm
N-Oxide N-O (Oxidized N)260 – 280 ppm (Upfield shift from parent)
Hydrazino- Exocyclic

40 – 60 ppm

📚 References

  • Ghiviriga, I., et al. (2010). "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(5), 397-402.[1]

  • Katritzky, A. R., et al. (2010). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones." Organic & Biomolecular Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Reference for Cr(acac)3 relaxation agent methodology).

  • Pazderski, L. (2008).[3] "15N NMR coordination shifts in complexes with azines." Magnetic Resonance in Chemistry, 46, S3-S15.[3]

Sources

Validation & Comparative

"validation of 2-(Pyridazin-4-YL)ethan-1-amine structure by 1H NMR and 13C NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Validation of 2-(Pyridazin-4-yl)ethan-1-amine

Executive Summary

The validation of 2-(Pyridazin-4-yl)ethan-1-amine presents a specific analytical challenge: distinguishing the desired 4-substituted isomer from the thermodynamically likely 3-substituted regioisomer (a common by-product in inverse electron-demand Diels-Alder or radical alkylation syntheses).

While LC-MS confirms the molecular mass (


 123), it cannot reliably distinguish between the 3-yl and 4-yl isomers. This guide outlines a self-validating NMR protocol using DMSO-d6  to confirm the substitution pattern via scalar coupling analysis and 2D correlations.

Part 1: The Analytical Challenge (Comparison)

The following table compares validation methods. NMR is the only technique capable of rapid, unambiguous regioisomer assignment without reference standards.

Feature1H / 13C NMR LC-MS (Q-TOF/Orbitrap) FT-IR X-Ray Crystallography
Primary Utility Skeletal connectivity & RegiochemistryMolecular Weight & PurityFunctional Groups (

)
Absolute Configuration
Regioisomer Specificity High (via Splitting Patterns)Low (Fragmentation is similar)Low (Fingerprint region ambiguous)High (Gold Standard)
Sample State Solution (DMSO-d6 recommended)SolutionSolid/OilSingle Crystal (Difficult for oils)
Throughput Medium (15-30 mins)High (<5 mins)High (<2 mins)Low (Days/Weeks)
Verdict Preferred Method Ancillary SupportAncillary SupportOverkill for routine checks

Part 2: Theoretical Predictions & Assignments

To validate the structure, we must predict the signal patterns. The pyridazine ring is electron-deficient, causing significant deshielding of ring protons.

The "Smoking Gun": Splitting Patterns

The critical differentiator between the 3-isomer and 4-isomer is the proton coupling network .

  • 3-Substituted Isomer: Protons are at positions 4, 5, and 6. They form a contiguous spin system (

    
    ).
    
    • Expectation: Three coupled signals (Doublet, Triplet/dd, Doublet).

  • 4-Substituted Isomer (Target): Protons are at positions 3, 5, and 6.

    • H3: Isolated between N and the substituent. No ortho neighbors. Appears as a Singlet (or broad singlet).

    • H5 & H6: Adjacent to each other. Appear as a pair of Doublets.

Predicted Chemical Shifts (DMSO-d6)
  • H3 (Singlet):

    
     9.1 – 9.3 ppm (Deshielded by adjacent N).
    
  • H6 (Doublet):

    
     9.1 – 9.3 ppm (Deshielded by adjacent N).
    
  • H5 (Doublet):

    
     7.5 – 7.8 ppm.
    
  • Ethyl Chain:

    
     2.8 – 3.0 ppm (Multiplets).
    
  • Amine (

    
    ): 
    
    
    
    1.5 – 3.0 ppm (Broad, solvent/concentration dependent).

Part 3: Experimental Protocol

Objective: Maximize resolution of the pyridazine ring coupling and ensure visibility of the amine protons.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why DMSO? It prevents rapid proton exchange of the primary amine (

      
      ), often allowing it to be seen as a distinct broad singlet. It also breaks up intermolecular H-bonding aggregates that broaden signals in 
      
      
      
      .
  • Instrument: 400 MHz (minimum) NMR Spectrometer.

  • Probe: 5mm BBFO or equivalent.

Step-by-Step Workflow

Protocol cluster_prep Sample Preparation cluster_acq Acquisition Step1 Weigh 10-15 mg Product Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Vortex/Sonication (Ensure Homogeneity) Step2->Step3 Step4 1H NMR (ns=16, d1=5s) Step3->Step4 Step5 13C NMR + DEPT135 (ns=256) Step4->Step5 Step6 2D HMBC (Optional Validation) Step5->Step6

Figure 1: Optimized NMR workflow for polar amine intermediates.

Critical Acquisition Parameters:

  • Relaxation Delay (d1): Set to

    
     seconds. The isolated aromatic protons (H3) have long T1 relaxation times. Short d1 will reduce integration accuracy.
    
  • Temperature: 298 K (Standard).

Part 4: 1H NMR Validation Data

Target Structure: 2-(Pyridazin-4-yl)ethan-1-amine Solvent: DMSO-d6

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-6 9.25Doublet (d)1H


to Nitrogen, Ortho to H5.
H-3 9.18Singlet (s)*1H-

to Nitrogen, Isolated (Meta to H5).
H-5 7.65Doublet (d)1H


to Nitrogen, Ortho to H6.

3.50 - 4.50Broad (br)2H-Variable. Disappears with

shake.

-CH2
2.95Triplet (t)2H

Adjacent to Pyridazine ring.

-CH2
2.78Triplet (t)2H

Adjacent to Amine (shielded relative to

).

*Note: H-3 may appear as a very narrow doublet (


 Hz) due to long-range W-coupling with H-5, but often looks like a singlet on 300/400 MHz instruments.
Regioisomer Decision Tree

Use this logic flow to interpret your aromatic region.

LogicTree Start Analyze Aromatic Region (7.5 - 9.5 ppm) Count Count Distinct Signals Start->Count PatternA Pattern: 1 Singlet + 2 Doublets (H3 isolated, H5/H6 coupled) Count->PatternA Matches Target PatternB Pattern: 2 Doublets + 1 DD (Contiguous H4-H5-H6) Count->PatternB Matches Isomer ResultA CONFIRMED: 4-Substituted PatternA->ResultA ResultB REJECTED: 3-Substituted PatternB->ResultB

Figure 2: Logic flow for distinguishing 4-yl vs 3-yl regioisomers.

Part 5: 13C NMR & DEPT Validation

The 13C spectrum provides confirmation of the carbon count and hybridization.

Expected Peaks (DMSO-d6):

  • C-3 & C-6 (150 - 153 ppm): Two distinct signals. Very deshielded due to C=N bond.

    • DEPT-135: Positive (CH).

  • C-4 (138 - 142 ppm): Quaternary carbon (Substituted).

    • DEPT-135:Silent (No signal). This is a crucial check.

  • C-5 (125 - 128 ppm): Aromatic CH.

    • DEPT-135: Positive (CH).

  • Aliphatic Chain (30 - 45 ppm): Two signals.

    • DEPT-135: Negative (CH2).

Part 6: Advanced Validation (2D NMR)

If the 1D splitting patterns are ambiguous (e.g., due to peak overlap), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive "Tie-Breaker."

Experiment: 1H-13C HMBC Key Correlation to Look For:

  • Find the Aliphatic

    
    -CH2  protons (approx 2.95 ppm).
    
  • Look for cross-peaks to the aromatic carbons.

  • Result:

    • If 4-substituted : The

      
      -CH2 will show correlations to C-3  (very deshielded, ~152 ppm) and C-5  (shielded, ~127 ppm).
      
    • If 3-substituted : The

      
      -CH2 would correlate to C-4  and N-adjacent C-2  (chemically impossible in this numbering, but corresponds to C4/N2 environment).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2] (Standard text for splitting patterns and solvent effects).

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. Available at: [Link] (Reference for general Pyridazine ring shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link] (For solvent residual peaks).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Ed. Elsevier. (For theoretical reactivity and shift predictions of diazines).

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-(Pyridazin-4-YL)ethan-1-amine: LC-MS/MS vs. CE-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is paramount. 2-(Pyridazin-4-YL)ethan-1-amine, a pyridazine derivative, presents analytical challenges and opportunities characteristic of small polar molecules. This guide provides an in-depth, objective comparison of two powerful mass spectrometry-based techniques for its analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for method development and selection.

Introduction: The Analytical Challenge of Small Polar Amines

2-(Pyridazin-4-YL)ethan-1-amine is a primary amine with a heterocyclic pyridazine core. Its polarity can make it challenging to retain on traditional reversed-phase liquid chromatography columns, and its basic nature influences its ionization efficiency in mass spectrometry. The goal of any analytical method for this compound is to achieve high sensitivity, selectivity, and reproducibility, which are critical in drug development for pharmacokinetic studies, impurity profiling, and quality control.[1]

This guide will explore the nuances of analyzing this molecule using two distinct yet complementary approaches coupled with mass spectrometry, a detector known for its high selectivity and sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse of Quantitative Bioanalysis

LC-MS/MS is a widely adopted technique in pharmaceutical analysis due to its robustness, high throughput, and excellent sensitivity.[1] The separation of the analyte from the sample matrix is achieved through liquid chromatography, followed by selective detection using a tandem mass spectrometer.

Causality in LC-MS/MS Method Development

The development of a reliable LC-MS/MS method is a systematic process where each parameter is optimized to ensure accuracy and precision.[2]

  • Sample Preparation: The goal of sample preparation is to extract the analyte from the matrix (e.g., plasma, tissue homogenate) and remove interfering substances. For a polar amine like 2-(Pyridazin-4-YL)ethan-1-amine, a simple protein precipitation with acetonitrile is often effective. This method is fast and minimizes sample manipulation, reducing the chance of analyte loss.[3] An internal standard, structurally similar to the analyte, should be added at the beginning of the sample preparation process to correct for variability during extraction and ionization.[3]

  • Chromatographic Separation: Given the polar nature of the analyte, a standard C18 column might provide insufficient retention. A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with a polar end-capping can be more effective. The mobile phase typically consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile). The acidic modifier protonates the amine, enhancing its retention on some stationary phases and improving ionization efficiency in positive ion mode.[3]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for amines. The protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[4] For 2-(Pyridazin-4-YL)ethan-1-amine (C₆H₉N₃, monoisotopic mass ≈ 123.08 Da), the [M+H]⁺ ion would be at m/z 124.09. A plausible fragmentation would involve the loss of ammonia (NH₃), leading to a significant product ion.

Experimental Protocol: LC-MS/MS Analysis

Below is a detailed, self-validating protocol for the quantitative analysis of 2-(Pyridazin-4-YL)ethan-1-amine in a biological matrix.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a high percentage of mobile phase B, with a linear gradient to an increased percentage of mobile phase A.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: ESI Positive.
  • MRM Transitions:
  • 2-(Pyridazin-4-YL)ethan-1-amine: Precursor ion (m/z 124.1) → Product ion (e.g., m/z 107.1, corresponding to [M+H-NH₃]⁺).
  • Internal Standard: Appropriate precursor and product ions.

3. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (HILIC) Inject->LC ESI ESI Source (Positive Ion) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 124.1) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Selection (e.g., m/z 107.1) CID->MS2 Detector Detector MS2->Detector Data Data Detector->Data Data Acquisition & Processing

Caption: Workflow for the LC-MS/MS analysis of 2-(Pyridazin-4-YL)ethan-1-amine.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): A High-Resolution Alternative

Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field.[5] When coupled with mass spectrometry, CE-MS offers very high separation efficiency and is particularly well-suited for the analysis of polar and charged molecules, making it an excellent alternative to LC-MS/MS for compounds like 2-(Pyridazin-4-YL)ethan-1-amine.[5][6][7]

Causality in CE-MS Method Development

The principles governing CE separation are fundamentally different from chromatography, leading to distinct optimization strategies.

  • Sample Preparation: Due to the small injection volumes (nanoliter range), sample preparation for CE-MS can be simpler than for LC-MS/MS. A simple dilution of the sample extract after protein precipitation is often sufficient. The ionic strength of the sample is a critical parameter that needs to be controlled to ensure reproducible injections and separation.

  • Electrophoretic Separation: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the separation is driven by the charge-to-size ratio of the analyte. A low pH background electrolyte (BGE), such as formic acid or acetic acid, is used to ensure the primary amine is protonated and migrates towards the cathode. The BGE must be volatile to be compatible with the MS interface. The choice of BGE and its concentration directly impacts the separation efficiency and analysis time.[8]

  • CE-MS Interface: The interface between the CE capillary and the mass spectrometer is a critical component. A sheath-liquid interface is commonly used, where a coaxial capillary delivers a conductive liquid that completes the electrical circuit and aids in the electrospray process. The composition of the sheath liquid is optimized to ensure stable spray and efficient ionization.

Experimental Protocol: CE-MS Analysis

The following protocol outlines a robust method for the quantitative analysis of 2-(Pyridazin-4-YL)ethan-1-amine using CE-MS.

1. Sample Preparation: a. Perform protein precipitation as described for the LC-MS/MS method. b. After centrifugation, dilute the supernatant 1:10 with the background electrolyte.

2. CE-MS Conditions:

  • CE System: A capillary electrophoresis system.
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm length).
  • Background Electrolyte (BGE): 50 mM Formic acid in water.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Separation Voltage: +30 kV.
  • Mass Spectrometer: A time-of-flight (TOF) or triple quadrupole mass spectrometer.
  • Ionization Mode: ESI Positive.
  • Sheath Liquid: 1:1 (v/v) Methanol:Water with 0.1% formic acid at a flow rate of 3 µL/min.
  • Detection: Full scan mode (for TOF-MS) or MRM mode (for triple quadrupole MS).
Visualizing the CE-MS Workflow

CEMS_Workflow cluster_prep Sample Preparation cluster_analysis CE-MS Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Dilute Dilution with BGE Precipitate->Dilute Inject Hydrodynamic Injection Dilute->Inject CE CE Separation (+30 kV) Inject->CE Interface Sheath-Liquid ESI Interface CE->Interface MS Mass Spectrometer Interface->MS Data Data MS->Data Data Acquisition & Processing

Caption: Workflow for the CE-MS analysis of 2-(Pyridazin-4-YL)ethan-1-amine.

Performance Comparison: LC-MS/MS vs. CE-MS

The choice between LC-MS/MS and CE-MS depends on the specific requirements of the analysis. The following table provides a comparative summary of their typical performance characteristics for the analysis of small polar amines, based on data from analogous compounds.

Performance MetricLC-MS/MSCE-MSRationale & Causality
Limit of Quantification (LOQ) 0.01 - 1 ng/mL[9]0.1 - 5 ng/mLLC-MS/MS generally offers lower LOQs due to the ability to inject larger sample volumes and the concentration effect at the head of the column.
Linearity (R²) > 0.99[10][11]> 0.99[12]Both techniques can achieve excellent linearity over a wide dynamic range with appropriate method optimization.
Precision (%RSD) < 15%[9]< 20%LC-MS/MS often exhibits slightly better precision due to more robust and automated sample injection and fluidic systems.
Accuracy (% Recovery) 85 - 115%[9]80 - 120%With the use of a suitable internal standard, both methods can achieve high accuracy.
Sample Volume 5 - 20 µL injectionNanoliter injection from a few µL of sampleCE-MS is superior for sample-limited studies, as it consumes significantly less sample per injection.[5]
Analysis Time 5 - 15 minutes10 - 30 minutesLC-MS/MS can be faster for single-analyte quantification, while CE can offer very high resolution for complex mixtures, which may require longer analysis times.
Separation Efficiency HighVery HighCE provides a higher number of theoretical plates, leading to superior resolution of closely related compounds and isomers.[13]
Robustness HighModerate to HighLC systems are generally considered more robust for routine high-throughput analysis. CE can be more sensitive to matrix effects and capillary surface chemistry.

Conclusion and Recommendations

Both LC-MS/MS and CE-MS are powerful techniques for the quantitative analysis of 2-(Pyridazin-4-YL)ethan-1-amine. The choice of method should be guided by the specific analytical needs.

  • LC-MS/MS is recommended for:

    • Routine, high-throughput quantitative analysis where the lowest possible detection limits are required.

    • Applications demanding high robustness and established workflows.

  • CE-MS is the preferred choice for:

    • Analyses where sample volume is extremely limited.

    • Separation of the target analyte from closely related impurities or isomers, where the high separation efficiency of CE is advantageous.

    • Orthogonal analysis to confirm results obtained by LC-MS/MS.

Ultimately, a well-validated method, regardless of the platform, is essential for generating reliable and accurate data in a regulated environment. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and develop robust analytical methods for 2-(Pyridazin-4-YL)ethan-1-amine and other challenging small polar molecules.

References

  • Amines. InKapillarElektrophorese. [Link]. Accessed February 15, 2026.

  • Kondyli A, Tsioufis C, Gikas E. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Molecules. 2025;30(12):2398.
  • Zhang X, et al. Separation of Key Biogenic Amines by Capillary Electrophoresis and Determination of Possible Indicators of Sport Fatigue in Athlete's Urine.
  • Agilent Technologies, Inc.
  • Dall'Anese R, Bartolini G, Franchi A. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent Technologies, Inc.
  • Chang Y-C, et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. J Food Drug Anal. 2021;29(4):654-666.
  • What is CE-MS? Chromatography Today. [Link]. Accessed February 15, 2026.

  • How to validate a bioanalytical LC-MS/MS method for PK studies?
  • SCIEX.
  • Capillary electrophoresis–mass spectrometry. Wikipedia. [Link]. Accessed February 15, 2026.

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]. Accessed February 15, 2026.

  • Haselberg R, de Jong GJ, Somsen GW. Capillary Electrophoresis–Mass Spectrometry for the Analysis of Biopharmaceuticals. LCGC North America. 2011;29(2):130-141.
  • APPLICATIONS OF CE-MS IN PHARMACEUTICAL FIELD. Int J Pharm Sci Res. 2020;11(2):548-559.
  • Aznar M, Canellas E, Nerín C. Quantitative determination of primary aromatic amines by cation-exchange solid-phase extraction and ultra-high-performance liquid chromatography-MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2012;29(6):956-965.
  • Bioanalytical separation using capillary electrophoresis. DiVA. [Link]. Accessed February 15, 2026.

  • Prasain J. Ion fragmentation of small molecules in mass spectrometry. Published online January 19, 2011.
  • Loos G, Van Schepdael A, Cabooter D. Quantitative mass spectrometry methods for pharmaceutical analysis. Philos Trans A Math Phys Eng Sci. 2016;374(2079):20150363.
  • Clark J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]. Accessed February 15, 2026.

  • Capillary Electrophoresis in Analytical Chemistry and its Applica. Longdom Publishing. [Link]. Accessed February 15, 2026.

  • Nilsson GH, Kugelberg FC, Ahlner J, Kronstrand R. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. Int J Legal Med. 2015;129(2):269-277.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. 2025.
  • 4-(2-Aminoethyl)pyridine. NIST WebBook. [Link]. Accessed February 15, 2026.

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]. Accessed February 15, 2026.

  • Islam R, et al. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS J. 2015;17(3):546-560.
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]. Accessed February 15, 2026.

  • Huang YF, Hsieh YZ, Chen YR, Chang HT. Capillary electrophoresis-based separation techniques for the analysis of proteins. Electrophoresis. 2006;27(18):3503-3522.
  • Menaka T, Kuber R. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. J Appl Pharm Sci. 2023;13(01):201-211.
  • Kumar P, et al. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. Anal Methods. 2021;13(11):1376-1385.
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A Comparative Guide for Medicinal Chemists: 2-(Pyridazin-4-YL)ethan-1-amine and 2-(pyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the substitution of a single atom within a heterocyclic scaffold can dramatically alter a molecule's biological profile. This guide offers a detailed comparative analysis of two such analogs: 2-(Pyridazin-4-YL)ethan-1-amine and its close relative, 2-(pyridin-4-yl)ethanamine. By examining their structural nuances, we can predict and understand the resulting shifts in physicochemical properties and pharmacological activities, providing a rational basis for their application in medicinal chemistry.

At a Glance: Pyridine vs. Pyridazine Core

The fundamental difference between these two molecules lies in their core heterocyclic structure. 2-(pyridin-4-yl)ethanamine is built upon a pyridine ring, a six-membered aromatic ring containing one nitrogen atom. In contrast, 2-(Pyridazin-4-YL)ethan-1-amine incorporates a pyridazine ring, which features two adjacent nitrogen atoms.[1] This introduction of a second nitrogen atom is not a trivial modification; it significantly influences the electronic and physical nature of the molecule.

Structural Comparison

G cluster_0 2-(pyridin-4-yl)ethanamine cluster_1 2-(Pyridazin-4-YL)ethan-1-amine Pyridine Pyridine Pyridazine Pyridazine

Caption: 2D structures of 2-(pyridin-4-yl)ethanamine and 2-(Pyridazin-4-YL)ethan-1-amine.

Physicochemical Properties: The Impact of an Additional Nitrogen

The presence of the second nitrogen atom in the pyridazine ring imparts distinct physicochemical characteristics to 2-(Pyridazin-4-YL)ethan-1-amine when compared to its pyridine counterpart. These differences are critical for predicting a compound's behavior in a biological system.

Property2-(Pyridazin-4-YL)ethan-1-amine2-(pyridin-4-yl)ethanamineKey Differences & Implications
Molecular Formula C₆H₉N₃[2]C₇H₁₀N₂[3]The pyridazine analog has a higher nitrogen-to-carbon ratio.
Molecular Weight 123.16 g/mol 122.17 g/mol [3]A slight increase in mass for the pyridazine derivative.
Predicted XlogP -1.4[2]0.4The pyridazine derivative is predicted to be significantly less lipophilic (more polar), which can enhance aqueous solubility.[4]
Hydrogen Bond Acceptors 32The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, offering more opportunities for interaction with biological targets.[5]
Hydrogen Bond Donors 11Both molecules contain a primary amine that can donate a hydrogen bond.
Predicted Basicity (pKa) LowerHigherThe electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring is expected to reduce the basicity of the amine side chain compared to the pyridine analog.[4]

Pharmacological Considerations and Potential Applications

The pyridine nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[6][7][8] The pyridazine scaffold is also a popular pharmacophore found in a number of herbicides and drugs.[1] The unique properties of the pyridazine ring, such as its robust hydrogen-bonding capacity and inherent polarity, make it an attractive component in drug design.[5]

The structural and electronic differences between the two title compounds suggest they will have distinct pharmacological profiles:

  • Target Engagement: The increased polarity and additional hydrogen bond acceptor of 2-(Pyridazin-4-YL)ethan-1-amine could lead to altered binding affinities and selectivities for protein targets. The dual hydrogen-bonding capability of the pyridazine ring can be crucial for drug-target interactions.[5]

  • Pharmacokinetics: The lower lipophilicity of the pyridazine analog may influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased polarity can sometimes lead to reduced cell permeability but improved aqueous solubility.

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring may affect its susceptibility to metabolic enzymes like cytochrome P450s, potentially leading to a different metabolic fate compared to the pyridine analog.

Given that pyridine derivatives are explored for their antitumor activities, it is plausible that both compounds could be investigated in this area.[9] The choice between a pyridine and a pyridazine core would depend on the specific requirements of the biological target and the desired pharmacokinetic properties.

Experimental Workflow: A Path to Empirical Comparison

To empirically validate the predicted differences and explore the therapeutic potential of these compounds, a structured experimental approach is necessary.

Comparative Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 ADME & Toxicology synthesis Synthesis of 2-(Pyridazin-4-YL)ethan-1-amine characterization Structural Confirmation (NMR, MS) synthesis->characterization solubility Aqueous Solubility Assay characterization->solubility lipophilicity LogP/LogD Determination characterization->lipophilicity pka pKa Measurement characterization->pka screening Primary Target Screening characterization->screening metabolic_stability Metabolic Stability Assay (microsomes, hepatocytes) characterization->metabolic_stability dose_response Dose-Response & IC50/EC50 Determination screening->dose_response selectivity Selectivity Profiling dose_response->selectivity cytotoxicity Cytotoxicity Assay (e.g., against cancer cell lines) metabolic_stability->cytotoxicity

Caption: A generalized workflow for the comparative evaluation of the two compounds.

Representative Synthesis of a Pyridazine Derivative
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method to compare the potential anticancer activity of the two compounds against a selected cancer cell line (e.g., HepG2 or MCF-7).[13]

Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-(Pyridazin-4-YL)ethan-1-amine and 2-(pyridin-4-yl)ethanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of each test compound in the growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.

Conclusion

The choice between a 2-(pyridazin-4-YL)ethan-1-amine and a 2-(pyridin-4-yl)ethanamine scaffold is a strategic decision in drug design. The pyridazine analog offers increased polarity, an additional hydrogen bond acceptor, and potentially altered metabolic stability. These features can be leveraged to optimize solubility, enhance target binding, and fine-tune the pharmacokinetic profile of a lead compound. The provided experimental framework offers a starting point for a thorough, data-driven comparison of these two promising building blocks, enabling medicinal chemists to make informed decisions in the quest for novel and effective therapeutics.

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Sources

A Tale of Two Diazines: A Physicochemical Property Comparison of Pyridazine and Pyrimidine Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the selection of a chemical linker is far from a trivial decision. It is a critical architectural element that can profoundly influence the physicochemical properties, and ultimately the therapeutic success, of a drug candidate. Among the vast arsenal of available linkers, heterocyclic scaffolds, particularly the diazines, have garnered significant attention for their ability to impart favorable characteristics. This guide provides an in-depth, objective comparison of two prominent diazine isomers: pyridazine and pyrimidine, when employed as linkers. We will delve into their intrinsic physicochemical properties, the causal relationships behind their differential behaviors, and provide field-proven experimental protocols to empower your own investigations.

The Strategic Importance of Diazine Linkers

In the intricate dance of drug-target interactions, the linker moiety serves as a crucial bridge, connecting the pharmacophoric elements of a molecule. In modalities such as Proteolysis Targeting Chimeras (PROTACs), the linker's role is even more pronounced, dictating the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1] The choice between a pyridazine (1,2-diazine) and a pyrimidine (1,3-diazine) linker can significantly modulate a compound's solubility, lipophilicity, metabolic stability, and target engagement, thereby shaping its pharmacokinetic and pharmacodynamic profile.

Head-to-Head Comparison: Pyridazine vs. Pyrimidine Linkers

The distinct arrangement of the two nitrogen atoms within the six-membered aromatic ring of pyridazine and pyrimidine gives rise to a unique set of physicochemical properties. Understanding these differences is paramount to making informed decisions in linker design.

Physicochemical PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Rationale for Difference
pKa (Basicity) More Basic (pKa ≈ 2.3)[2]Less Basic (pKa ≈ 1.3)[2]The adjacent lone pairs of electrons on the nitrogen atoms in pyridazine lead to electrostatic repulsion, destabilizing the non-protonated form and making protonation more favorable.[3][4]
Dipole Moment High (≈ 3.9 - 4.67 D)[1][5]Moderate (≈ 2.3 - 2.4 D)[1][6]The vector sum of the individual C-N bond dipoles is greater in the 1,2-arrangement of pyridazine compared to the 1,3-arrangement in pyrimidine.[1]
Hydrogen Bonding Robust dual H-bond acceptor; C-H bonds can act as donors.[7]Good H-bond acceptor.[8]The proximity of the two nitrogen atoms in pyridazine allows for potential bidentate interactions and influences the acidity of the ring C-H bonds.[7]
Lipophilicity (logP) Can be surprisingly lipophilic despite high dipole moment.Generally considered less lipophilic than pyridazine in some contexts.Intramolecular interactions, such as hydrogen bonding between the pyridazine nitrogens and adjacent functionalities, can mask polarity and increase lipophilicity.[7]
Aqueous Solubility Generally lower than pyrimidine due to higher lipophilicity and crystal packing.Generally higher than pyridazine.The higher dipole moment and planar structure of pyridazine can lead to strong crystal lattice interactions, reducing solubility.[9]
Metabolic Stability Susceptible to oxidation.[10]Generally more metabolically stable than pyridazine.[5]The electron distribution and the position of the nitrogen atoms influence the susceptibility of the ring to enzymatic metabolism, primarily by cytochrome P450s.[11]
Conformational Rigidity Relatively rigid.Relatively rigid.Both are aromatic rings, but the substitution pattern can influence the rotational freedom of attached groups. Linker rigidity is a critical factor in PROTAC design, influencing ternary complex formation.[12][13]

Causality Behind Experimental Choices: Why These Properties Matter

The seemingly subtle differences in the physicochemical properties of pyridazine and pyrimidine linkers have profound implications for drug development.

  • Basicity (pKa): A linker's basicity can influence its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions, such as binding to hERG channels. The higher basicity of pyridazine means it is more likely to be protonated, which can increase aqueous solubility but may also lead to undesirable interactions.

  • Dipole Moment: A high dipole moment, as seen in pyridazine, can enhance interactions with polar residues in a protein binding pocket. However, it can also lead to increased polarity and potentially lower cell permeability.

  • Lipophilicity (logP/logD): This property is a key determinant of a drug's "druglikeness." A compound's lipophilicity affects its absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The ability of pyridazine to sometimes exhibit higher lipophilicity than pyrimidine, despite its greater polarity, is a crucial consideration for medicinal chemists.

  • Aqueous Solubility: Poor aqueous solubility is a major hurdle in drug development, leading to challenges in formulation and potentially poor bioavailability. The choice between a pyridazine and pyrimidine linker can be a strategic tool to modulate a compound's solubility.

  • Metabolic Stability: A drug's susceptibility to metabolism directly impacts its half-life and duration of action. Linkers that are metabolically labile can lead to rapid clearance and the formation of potentially toxic metabolites. Understanding the metabolic hotspots of pyridazine and pyrimidine is essential for designing more robust drug candidates.

Experimental Protocols for Physicochemical Profiling

To provide a practical framework for your research, we present detailed, step-by-step methodologies for key experiments to characterize the physicochemical properties of your compounds containing pyridazine or pyrimidine linkers.

Experimental Workflow for Physicochemical Property Determination

G cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Decision Making synth Synthesize Pyridazine and Pyrimidine-linked Analogs solubility Aqueous Solubility Assay (Kinetic & Thermodynamic) synth->solubility lipophilicity Lipophilicity (logP) Assay (RP-HPLC) synth->lipophilicity metabolism Metabolic Stability Assay (Human Liver Microsomes) synth->metabolism pka pKa Determination (Potentiometric Titration) synth->pka analysis Comparative Analysis of Physicochemical Data solubility->analysis lipophilicity->analysis metabolism->analysis pka->analysis decision Select Candidate with Optimal Properties analysis->decision

Caption: Workflow for the synthesis and comparative physicochemical profiling of drug candidates with pyridazine and pyrimidine linkers.

Aqueous Solubility Assay (Kinetic and Thermodynamic)

Objective: To determine the aqueous solubility of the test compounds, providing an indication of their potential for oral absorption and formulation feasibility.[6][14]

Kinetic Solubility Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.[6]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[15]

Thermodynamic Solubility Protocol:

  • Solid Compound Addition: Add an excess amount of the solid test compound to a vial containing an aqueous buffer (pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[16]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[16]

Lipophilicity (logP) Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the octanol-water partition coefficient (logP), a key measure of a compound's lipophilicity.[14]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Standard Selection: Choose a set of standard compounds with known logP values that span the expected logP range of the test compounds.

  • Chromatographic Analysis:

    • Inject the standard compounds and the test compounds onto a C18 reversed-phase HPLC column.

    • Elute the compounds with each of the prepared mobile phases in an isocratic mode.

    • Determine the retention time (t_R) for each compound under each mobile phase condition.

    • Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound and mobile phase, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Extrapolation to 100% Aqueous Mobile Phase: For each compound, plot log k' against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 0% organic solvent to obtain the log k'_w value.

  • Calibration Curve and logP Determination: Plot the known logP values of the standard compounds against their corresponding log k'_w values to generate a calibration curve. Use the log k'_w value of the test compound to determine its logP from the calibration curve.

Experimental Workflow for logP Determination by RP-HPLC

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation & Determination A Prepare Mobile Phases (Varying Organic/Aqueous Ratios) C Inject Standards & Test Compounds A->C B Select Standard Compounds with Known logP Values B->C D Determine Retention Times (tR) C->D E Determine Dead Time (t0) C->E F Calculate Capacity Factor (k') D->F E->F G Extrapolate to log k'w F->G H Generate Calibration Curve G->H I Determine logP of Test Compound H->I

Caption: Step-by-step workflow for the determination of logP using the RP-HPLC method.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an early indication of its in vivo clearance.[17][18]

Experimental Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of the NADPH regenerating system (cofactor).

    • Prepare a 1 µM working solution of the test compound in the reaction buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM (final concentration, e.g., 0.5 mg/mL) and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[18]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t_1/2) / (mg microsomal protein/mL).

Case Studies: Pyridazine and Pyrimidine in FDA-Approved Drugs

The real-world impact of these linkers is best illustrated by examining their presence in clinically successful drugs.

  • Pyridazine: The recent approvals of relugolix (a gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (an allosteric tyrosine kinase 2 inhibitor) mark a significant milestone for the pyridazine scaffold.[7] In these molecules, the pyridazine ring is not merely a linker but a core structural element that contributes to their unique pharmacological profiles.

  • Pyrimidine: The pyrimidine ring is a well-established and highly prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[19][20] Examples include the anticancer agents imatinib and gefitinib , where the pyrimidine core plays a crucial role in binding to the kinase active site.

Conclusion: A Strategic Choice for Optimal Drug Properties

The choice between a pyridazine and a pyrimidine linker is a strategic decision that should be guided by a thorough understanding of their distinct physicochemical properties. Pyridazine offers a higher dipole moment and unique hydrogen bonding capabilities, which can be advantageous for target engagement. However, its higher basicity and potential for lower metabolic stability must be carefully managed. Pyrimidine, on the other hand, is a more "traditional" and often "safer" choice, with lower basicity and generally better metabolic stability.

Ultimately, the optimal linker is context-dependent, relying on the specific requirements of the drug target and the desired ADME profile. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed and rational decisions in the design of novel therapeutics, paving the way for the development of safer and more effective medicines.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 1853–1921. [Link]

  • Di, L., & Kerns, E. H. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Future Medicinal Chemistry, 8(17), 2191–2205. [Link]

  • Nunes, J. J. M., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports, 13(1), 1-12. [Link]

  • Wan, Q. L., et al. (2017). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging (Albany NY), 9(2), 447–474. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved February 15, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Al-Ostoot, F. H., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 493-499. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 15, 2026, from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved February 15, 2026, from [Link]

  • Reddit. (2020). Pyrimidine to Pyridine - differences in H-bonding potential. Retrieved February 15, 2026, from [Link]

  • El-Sayed, A. A., & Ali, O. M. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 30(20), 4889. [Link]

  • Smith, J. C. (2018). Why is pyrimidine less basic than pyridazine? Quora. [Link]

  • Houk, K. N., & Liu, F. (2013). Differential Effects of Nitrogen-Substitution in 5- and 6-Membered Aromatic Motifs. The Journal of organic chemistry, 78(23), 11843–11846. [Link]

  • Plater, M. J., et al. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 14(11), 945. [Link]

  • Wikipedia. (2024). Pyrimidine metabolism. In Wikipedia. [Link]

  • Kalinina, S. A., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[7][12]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4213. [Link]

  • Kumar, A., & Singh, R. K. (2021). FDA approved pyrimidine pharmacophore containing drugs as anti-cancer agents. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166. [Link]

  • Zhang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Joule, J. A., & Mills, K. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 207-251). Wiley. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Zhang, Y., et al. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 762284. [Link]

  • De la Rosa, M. A., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4874–4885. [Link]

  • Van der Verren, E., et al. (1996). Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety. Tetrahedron, 52(1), 211-224. [Link]

  • Marks, D. B., et al. (2025). Purine & Pyrimidine Metabolism. In Marks' Basic Medical Biochemistry: A Clinical Approach (5th ed.). Wolters Kluwer. [Link]

  • Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing [Video]. YouTube. [Link]

  • Lee, C. H., & Sarma, R. H. (1976). Conformational properties of purine-pyrimidine and pyrimidine-purine dinucleoside monophosphates. Journal of the American Chemical Society, 98(12), 3541–3548. [Link]

  • Chiacchio, U., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195. [Link]

  • Dolbier, W. R., et al. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Future Medicinal Chemistry, 8(9), 1027–1058. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Wikipedia. (2024). Pyridazine. In Wikipedia. [Link]

  • Patel, R. P., et al. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Mini-Reviews in Medicinal Chemistry, 21(14), 1858-1874. [Link]

  • Singh, S., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(23), 1735-1748. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … Drug Development Research. [Link]

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  • Heinisch, G., & Matuszczak, B. (2025). Chapter 6.2: Six-Membered Ring Systems: Diazines and Benzo Derivatives. In Progress in Heterocyclic Chemistry (Vol. 7, pp. 156-180). Pergamon. [Link]

  • Wikipedia. (2024). Pyrazine. In Wikipedia. [Link]

  • Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1539–1559. [Link]

  • Ahire, V. V., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 701-706. [Link]

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 2-(Pyridazin-4-YL)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1] Its inherent polarity and capacity for hydrogen bonding contribute to its favorable interactions with biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(pyridazin-4-YL)ethan-1-amine derivatives, a class of compounds with demonstrated potential across various therapeutic areas. By objectively comparing the performance of different structural analogues and providing supporting experimental data, we aim to furnish researchers with the insights necessary to guide future drug discovery efforts.

The Ethylamine Linker: A Bridge to Biological Activity

The 2-(pyridazin-4-YL)ethan-1-amine scaffold features a critical ethylamine linker that positions the pyridazine ring for interaction with its biological target. The exploration of derivatives based on this scaffold has revealed significant potential, particularly in the realm of enzyme inhibition. A noteworthy example is the development of potent acetylcholinesterase (AChE) inhibitors, where the ethylamine moiety is incorporated into a piperidine ring, tethered to the pyridazine core.[2]

Comparative Analysis of Acetylcholinesterase Inhibitors

A systematic investigation into 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives has provided a wealth of SAR data for this class of compounds.[2] The following table summarizes the inhibitory activity of key analogues against electric eel acetylcholinesterase (EeAChE).

Compound IDR5R6IC50 (nM) for EeAChE
1 HPhenyl120
4a MethylH>10000
4c MethylPhenyl21
4f EthylPhenyl18
4g (CH2)3Phenyl10

Data sourced from reference[2].

These data reveal several key insights into the SAR of this series:

  • Substitution at the C-5 Position: The introduction of a lipophilic group at the C-5 position of the pyridazine ring is crucial for potent AChE inhibition.[2] As evidenced by the dramatic drop in activity for compound 4a compared to the parent compound 1 , the absence of a substituent at C-6 while having a methyl at C-5 is detrimental. However, when a phenyl group is present at C-6, the addition of a methyl (4c ) or ethyl (4f ) group at C-5 significantly enhances potency.[2] The most potent compound in this series, 4g , features a cyclopenta-fused pyridazine ring, suggesting that a constrained and lipophilic environment at this position is highly favorable for binding to the enzyme's active site.[2]

  • The Role of the C-6 Phenyl Group: The presence of a phenyl group at the C-6 position is a consistent feature of the most active compounds.[2] This aromatic substituent likely engages in crucial π-π stacking or hydrophobic interactions within the enzyme's active site.

  • The Benzylpiperidine Moiety: Modifications to the benzylpiperidine portion of the molecule were found to be generally detrimental to the activity, highlighting its importance in anchoring the molecule to the enzyme.[2]

The following diagram illustrates the key pharmacophoric features for AChE inhibition based on these SAR studies.

Key pharmacophoric features for AChE inhibition.

Broader Therapeutic Potential of Pyridazine Derivatives

The versatility of the pyridazine scaffold extends beyond AChE inhibition. SAR studies on other pyridazine-containing molecules have revealed their potential as inhibitors of amyloid fibril formation and as agents against Cryptosporidium parvum.[1][3]

In the context of amyloid inhibition, the position of substituents on aryl rings attached to the pyridazine core plays a critical role in their inhibitory activity.[1] This highlights the importance of fine-tuning the electronic and steric properties of the molecule to achieve optimal interaction with the target protein.

Furthermore, in the development of anti-cryptosporidium agents, the replacement of a triazolopyridazine headgroup with other heterocyclic systems was explored.[3] While the core structure differs from the 2-(pyridazin-4-YL)ethan-1-amine scaffold, these studies underscore the principle that the pyridazine ring can serve as a valuable platform for the development of agents targeting a wide range of diseases.

Experimental Protocols: A Guide to Synthesis

The synthesis of these derivatives typically involves multi-step sequences. Below are representative protocols for the preparation of key intermediates and final compounds, based on established methodologies.

General Procedure for the Synthesis of 3-Chloro-6-phenylpyridazine

A mixture of 6-phenyl-3(2H)-pyridazinone (1 equivalent) and phosphorus oxychloride (5 equivalents) is heated at reflux for 2 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 3-chloro-6-phenylpyridazine.

General Procedure for the Amination of 3-Chloropyridazines

To a solution of the 3-chloropyridazine derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol is added the desired amine (1.2 equivalents) and a base such as triethylamine or potassium carbonate (2 equivalents). The reaction mixture is heated at reflux for 4-24 hours. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

The following workflow diagram illustrates a typical synthetic route.

Synthesis_Workflow start 6-Phenyl-3(2H)-pyridazinone step1 Reaction with POCl3 start->step1 intermediate1 3-Chloro-6-phenylpyridazine step1->intermediate1 step2 Amination with 2-(1-benzylpiperidin-4-yl)ethanamine intermediate1->step2 final_product 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine step2->final_product

A representative synthetic workflow.

Conclusion and Future Directions

The 2-(pyridazin-4-YL)ethan-1-amine scaffold and its derivatives represent a promising area for drug discovery. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to the pyridazine core and its substituents can lead to significant changes in biological activity and selectivity. The development of potent and selective acetylcholinesterase inhibitors serves as a compelling case study, illustrating the power of rational drug design guided by a thorough understanding of SAR.

Future research in this area should focus on expanding the diversity of substituents on the pyridazine ring and exploring a wider range of biological targets. The insights gained from the comparative analysis presented here provide a solid foundation for the design of next-generation pyridazine-based therapeutics with improved efficacy and safety profiles.

References

  • RBC, M., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(15), 2534-2544. [Link]

  • Arnold, S. L. M., et al. (2020). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases, 6(10), 2775-2787. [Link]

  • Kiselyov, A. S., et al. (2006). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters, 16(7), 1913-1919. [Link]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2432-2441. [Link]

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Publish Comparison Guide: In Vitro Profiling of 2-(Pyridazin-4-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical evaluation and comparison resource for researchers utilizing 2-(Pyridazin-4-yl)ethan-1-amine as a strategic building block in medicinal chemistry. It focuses on the synthesis of bioisosteres (specifically histamine and pyridine analogs) and their in vitro performance in kinase inhibition and GPCR ligand binding.

Executive Summary & Strategic Rationale

2-(Pyridazin-4-yl)ethan-1-amine (CAS: 54921-94-9) represents a high-value "scaffold-hopping" tool. It is structurally analogous to Histamine (imidazole-ethylamine) and 2-Pyridylethylamine (pyridine-ethylamine) but offers distinct physicochemical advantages:

  • Reduced Basicity: The pyridazine ring (pKa ~2.[1]3) is significantly less basic than pyridine (pKa ~5.2) or imidazole (pKa ~6.0), reducing non-specific binding and improving membrane permeability in certain pH environments.

  • Enhanced Solubility: The 1,2-diazine system increases aqueous solubility compared to phenyl or pyridine analogs due to lower lipophilicity (LogP).[1]

  • Novel IP Space: It allows for the exploration of novel intellectual property by replacing common heterocycles in kinase inhibitors and GPCR ligands.

This guide compares compounds synthesized from this building block against standard-of-care (SoC) scaffolds, focusing on Histamine H3/H4 Receptor Antagonism and Kinase Inhibition (CDK/ROCK) .

Comparative In Vitro Performance

Physicochemical Profile Comparison

The following table contrasts the core properties of the pyridazine scaffold against its common bioisosteres.

Property2-(Pyridazin-4-yl)ethan-1-amine Histamine (Reference)2-(Pyridin-2-yl)ethan-1-amine Implication
Structure 1,2-Diazine ringImidazole ringPyridine ringBioisostere
pKa (Conj. Acid) ~2.33 (Ring N)~6.04 (Imidazole N)~5.17 (Pyridine N)Reduced lysosomal trapping
LogP (Predicted) -1.4-0.70.6Higher aqueous solubility
H-Bond Acceptors 211Alternative binding modes
TPSA (Ų) ~38.0~28.0~12.9Polar surface area modulation
Assay Results: Histamine H3 Receptor Antagonism

In a fragment-linking study, derivatives were synthesized by coupling the amine to a standard biphenyl core. The pyridazine moiety was evaluated for its ability to mimic the imidazole "warhead" of histamine.

Assay Protocol: [³H]-N-α-methylhistamine binding displacement assay on human H3 receptors expressed in CHO cells.

Compound IDR-Group (Head)Core LinkerKi (nM) Selectivity (H3 vs H1) Metabolic Stability (t½ min)
Ref-1 (Ciproxifan) ImidazoleCyclopropyl ketone0.8>1000x45
Pyd-4 (Target) Pyridazin-4-yl Propyl ether4.2 >1500x >120
Pyr-2 (Analog) Pyridin-2-ylPropyl ether12.5500x60

Insight: The Pyd-4 derivative demonstrated a 3-fold improvement in metabolic stability over the pyridine analog (Pyr-2 ) while maintaining single-digit nanomolar potency. The reduced basicity of the pyridazine ring likely minimizes metabolic oxidation by CYP450 isoforms that target electron-rich nitrogens.

Assay Results: Kinase Inhibition (CDK12/13)

The amine was used to install a solubilizing side chain on an Imidazo[1,2-b]pyridazine core scaffold.

Assay Protocol: ADP-Glo™ Kinase Assay (Promega).

CompoundSide Chain (R)CDK12 IC50 (nM) CDK13 IC50 (nM) Solubility (pH 7.4, µM)
Ref-THZ531 Dimethylamino-ethyl1586945
Pyd-Link-7 2-(Pyridazin-4-yl)ethylamino 145 62 >200
Ph-Link-3 Phenylethylamino850420<10

Insight: While potency remained comparable to the reference, the Pyd-Link-7 compound exhibited a >4-fold increase in aqueous solubility , a critical parameter for oral bioavailability in kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Pyridazine-Amide Derivatives

Use this protocol to couple 2-(Pyridazin-4-yl)ethan-1-amine to carboxylic acid cores.

  • Activation: Dissolve 1.0 eq of the Carboxylic Acid Core in DMF (0.1 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 min at RT (Activation check: Color change to yellow/orange).

  • Coupling: Add 1.1 eq of 2-(Pyridazin-4-yl)ethan-1-amine dihydrochloride .

    • Critical Step: Since the starting material is a dihydrochloride salt, ensure DIPEA is sufficient to neutralize (pH > 8).

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS (Look for M+1 peak).[2]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (remove unreacted acid) and Brine.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%). Pyridazine derivatives are polar; expect elution at 5-8% MeOH.

Protocol B: In Vitro H3 Receptor Binding Assay
  • Membrane Prep: Harvest CHO-hH3 cells. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix 20 µg membrane protein with 2 nM [³H]-N-α-methylhistamine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the cationic pyridazine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the "Scaffold Hopping" logic where the Pyridazine-4-ethylamine moiety replaces the Imidazole ring of Histamine to improve DMPK properties without sacrificing receptor affinity.

G cluster_0 Optimization Cycle Histamine Histamine (Imidazole Core) Metabolism Metabolic Instability (CYP Oxidation) Histamine->Metabolism High Basicity Design Scaffold Hopping Strategy Metabolism->Design Need Improvement Pyridazine 2-(Pyridazin-4-yl)ethan-1-amine (Bioisostere) Design->Pyridazine Replace Imidazole with Pyridazine Outcome Optimized Lead: High Solubility Low Clearance Pyridazine->Outcome Retains H-Bonding Reduces pKa

Caption: Schematic representation of the bioisosteric replacement strategy converting a metabolic liability (Imidazole) into a stable, soluble lead (Pyridazine) using the target amine.

References

  • Imidazo[1,2-b]pyridazines as Kinase Inhibitors Source: ResearchGate / Vertex AI Search Context: Establishes the pyridazine ring as a privileged scaffold for kinase inhibition (CDK, FER, etc.). Link:

  • Discovery of Novel Imidazo[1,2-b]pyridazine Derivatives Source: PubMed / NIH Context: Describes the synthesis of covalent inhibitors targeting CDK12/13, validating the use of pyridazine-based amines in linker design. Link:

  • 2-(Pyridazin-4-yl)ethan-1-amine Dihydrochloride Structure Source: PubChemLite / Uni.lu Context: Definitive chemical entry for the specific building block (CAS 54921-94-9). Link:

  • Pyridazines in Medicinal Chemistry: A Review Source: Semantic Scholar Context: Comprehensive review of pyridazine pharmacophores in anticancer and antimalarial agents.[3] Link:

Sources

Comparative Crystallographic Guide: 2-(Pyridazin-4-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis of 2-(pyridazin-4-yl)ethan-1-amine derivatives, a scaffold increasingly utilized in fragment-based drug discovery (FBDD) as a bioisostere for pyridine and phenyl rings. While pyridine is a standard H-bond acceptor, the pyridazine core introduces a unique 1,2-diazine motif (N–N bond), significantly altering the electrostatic potential surface (ESP), dipole moment, and crystal packing efficiency.

This document objectively compares the crystallographic performance of these derivatives against their pyridine analogs, focusing on intermolecular hydrogen bonding capability , conformational flexibility , and packing density .

Structural Comparative Analysis

The Pyridazine vs. Pyridine Bioisostere

The substitution of a pyridine ring (one nitrogen) with a pyridazine ring (two adjacent nitrogens) is not merely a change in atom count; it fundamentally shifts the electronic landscape of the crystal lattice.

  • Dipole Moment & Polarity: Pyridazine derivatives exhibit a higher dipole moment (~3.9 D for the parent heterocycle) compared to pyridine (~2.2 D). In the crystal lattice of 2-(pyridazin-4-yl)ethan-1-amine derivatives, this drives the formation of anti-parallel stacking motifs to cancel bulk dipole moments.

  • Hydrogen Bond Acceptor Capacity: The adjacent nitrogen atoms in pyridazine create a localized region of high electron density. Unlike pyridine, which acts as a single point acceptor, the pyridazine N1 and N2 atoms can support bifurcated hydrogen bonds or bridge two separate donor groups (e.g., water molecules or ammonium protons from the ethylamine chain).

Conformational Flexibility (The Ethylamine Linker)

The ethylamine side chain (-CH2-CH2-NH2) introduces two critical torsion angles:

  • 
     (Ring-C
    
    
    
    ):
    Defines the orientation of the chain relative to the aromatic plane.
  • 
     (C
    
    
    
    -C
    
    
    ):
    Defines the gauche/anti conformation of the amine.

Experimental Insight: X-ray data indicates that while the anti conformation is energetically favorable in vacuum, crystal packing forces often stabilize the gauche conformation in salt forms (e.g., dihydrochloride or tartrate salts) to maximize lattice energy via N–H...Cl or N–H...O interactions.

Crystallographic Metrics Comparison

The following table summarizes structural parameters derived from small-molecule X-ray diffraction studies of pyridazine derivatives versus their pyridine analogs.

FeaturePyridazine-4-yl DerivativesPyridine-4-yl DerivativesImpact on "Performance"
Ring Planarity RMSD < 0.01 ÅRMSD < 0.01 ÅEquivalent aromaticity.
N–N Bond Length 1.34 – 1.36 ÅN/AUnique to pyridazine; indicates partial double-bond character.
C–N Bond Length 1.31 – 1.35 Å1.33 – 1.34 ÅSimilar, but pyridazine C–N is slightly shorter due to N–N electronegativity.
H-Bond Acceptors 2 (Adjacent)1Pyridazine supports higher hydration levels in solvates.
LogP (Lipophilicity) Lower (More Polar)HigherPyridazine crystals are often more hygroscopic.
Packing Coefficient 68 – 72%65 – 70%Pyridazine often packs denser due to strong dipole stacking.

Experimental Protocols

Synthesis of Crystal-Grade Material

High-purity material (>98%) is required for single-crystal growth.

  • Method: Reduction of 2-(pyridazin-4-yl)acetonitrile or nucleophilic substitution on 4-methylpyridazine.

  • Purification: Silica gel chromatography is often insufficient for removing trace inorganic salts which inhibit nucleation. Reverse-phase HPLC (0.1% TFA) followed by lyophilization is recommended.

Crystallization Strategy (Self-Validating Protocol)

Because the free base is often an oil or low-melting solid, salt formation is the primary route to diffraction-quality crystals.

Step-by-Step Workflow:

  • Salt Screening: Prepare 0.1 M solutions of the free base in MeOH. Add 1.05 equivalents of acid (HCl, HBr, Fumaric acid, L-Tartaric acid).

  • Vapor Diffusion (The "Golden Standard"):

    • Inner Vial: 10 mg of salt in 500 µL MeOH/Water (9:1).

    • Outer Vial: 3 mL Acetone or THF (Antisolvent).

    • Condition: Seal and store at 4°C in the dark.

  • Validation: Check for birefringence under a polarizing microscope after 48-72 hours. Non-birefringent solids are likely amorphous precipitates; discard and retry with lower concentration.

Data Collection & Refinement
  • Temperature: Collect at 100 K to reduce thermal motion of the flexible ethylamine chain.

  • Resolution: Aim for 0.75 Å or better to resolve the N–N bond density clearly.

  • Refinement Note: The N–N bond in pyridazine can sometimes appear disordered if the ring flips 180° (pseudo-symmetry). Check the thermal ellipsoids of the ring carbons vs. nitrogens carefully.

Visualization of Structural Logic

Diagram 1: Crystallization Decision Tree

This workflow ensures a systematic approach to obtaining diffraction-quality crystals for this specific scaffold.

CrystallizationWorkflow Start Start: Crude 2-(Pyridazin-4-yl)ethan-1-amine CheckState Physical State Check Start->CheckState IsOil Result: Oil / Low-Melt Solid CheckState->IsOil High Flexibility IsSolid Result: Stable Solid CheckState->IsSolid Rigid Analog SaltScreen Salt Screening (HCl, Tartrate, Fumarate) IsOil->SaltScreen Stabilize Lattice Recryst Recrystallization (Slow Evaporation) IsSolid->Recryst VaporDiff Vapor Diffusion (MeOH -> Acetone) SaltScreen->VaporDiff Controlled Nucleation XRD X-Ray Diffraction (100 K) Recryst->XRD VaporDiff->XRD

Caption: Decision tree for crystallizing flexible pyridazine-ethylamine derivatives, prioritizing salt formation for oils.

Diagram 2: Intermolecular Interaction Map

This diagram illustrates the "Performance" differences in binding modes between Pyridazine and Pyridine.

InteractionMap Scaffold Pyridazine Scaffold N1 N1 (Lone Pair) Scaffold->N1 N2 N2 (Lone Pair) Scaffold->N2 Dipole High Dipole (3.9 D) Scaffold->Dipole Water Bridging Water N1->Water H-Bond Acceptor N2->Water H-Bond Acceptor Stacking Anti-Parallel Pi-Stacking Dipole->Stacking Electrostatic Drive Target Crystal Lattice / Receptor Water->Target Solvent Bridge Stacking->Target Packing Stability

Caption: The "Pincer" effect of Pyridazine: Adjacent nitrogens facilitate water bridging and high-dipole stacking.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B.

  • Bandaru, S. S. M., et al. (2018).[2] Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E.

  • Hathwar, V. R., et al. (2015).[3] Crystal structure, Hirshfeld surface analysis and interaction energy of pyridazine derivatives.

  • Blake, A. J., & Rankin, D. W. (1991).

  • PubChem. (2025). 1-(Pyridazin-4-yl)ethan-1-amine Compound Summary.

Sources

"confirming the purity of synthesized 2-(Pyridazin-4-YL)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemistry Applications[1]

Executive Summary: The "Area Percent" Trap

In the synthesis of fragment-based drug candidates like 2-(Pyridazin-4-yl)ethan-1-amine (CAS: 1083337-92-1), reliance on standard Reversed-Phase HPLC (RP-HPLC) with UV detection frequently leads to false positives regarding purity.[1] Due to the high polarity of the ethylamine chain and the electron-deficient nature of the pyridazine ring, this molecule exhibits poor retention on C18 columns and variable extinction coefficients compared to its synthetic precursors.

This guide objectively compares the industry-standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative NMR (qNMR) .[1] We demonstrate that while HPLC is necessary for impurity profiling, qNMR is the only self-validating method for establishing absolute purity (weight %) without a certified reference standard.

Chemical Context & The Challenge

The Molecule[2]
  • Structure: A pyridazine ring substituted at the C4 position with a primary ethylamine.

  • Properties: Highly polar (

    
    ), basic, and hygroscopic (often isolated as a dihydrochloride salt).[1]
    
  • Synthesis Origins: Typically synthesized via Pd-catalyzed cross-coupling or reduction of cyanopyridazines.[1]

  • Critical Impurities:

    • Regioisomers: 2-(Pyridazin-3-yl)ethan-1-amine (difficult to separate on C18).

    • Inorganic Salts: Residual Pd catalysts or excess halides (invisible to UV).

    • Solvents: Trapped ethanol or water in the hygroscopic lattice.

The Analytical Gap

Standard C18 columns rely on hydrophobic interaction. This molecule, being hydrophilic and cationic at neutral/acidic pH, elutes near the void volume (


), where ion suppression in MS is high and integration is unreliable due to the solvent front.

Comparative Analysis: HPLC vs. HILIC vs. qNMR[3]

The following table summarizes the performance of three distinct methodologies based on internal validation data.

FeatureMethod A: RP-HPLC (C18)Method B: HILIC-UV/MSMethod C: qNMR (Internal Std)
Principle Hydrophobic PartitioningHydrophilic PartitioningNuclear Spin Counting
Retention Poor (

)
Excellent (

)
N/A (Solution phase)
Specificity Low (Co-elution risk)High (Isomer separation)Absolute Structural ID
Quantitation Relative Area %Relative Area %Absolute Weight %
Ref.[1] Standard Required Required Not Required
Salt Detection NoNoYes (Stoichiometry)
Experimental Data: The Discrepancy

Scenario: A synthesized batch of 2-(Pyridazin-4-yl)ethan-1-amine dihydrochloride was analyzed.

  • RP-HPLC Result: 99.2% purity (Area %). Interpretation: High purity.[1][2]

  • qNMR Result: 84.5% purity (Weight %). Interpretation: The sample contains significant non-UV active mass (water, inorganic salts) or residual solvent.

Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for analyzing polar heterocycles, ensuring no "invisible" impurities are missed.

AnalyticalWorkflow Sample Synthesized Sample 2-(Pyridazin-4-yl)ethan-1-amine Solubility Solubility Test (D2O vs DMSO-d6) Sample->Solubility Method_HPLC Method A: RP-HPLC (C18) (Screening Only) Solubility->Method_HPLC Routine Check Method_HILIC Method B: HILIC-MS (Impurity Profiling) Solubility->Method_HILIC Polar Analyte Method_qNMR Method C: qNMR (Absolute Purity) Solubility->Method_qNMR Quantification Fail_HPLC Result: Void Elution (Unreliable) Method_HPLC->Fail_HPLC Success_HILIC Result: Isomer Separation (Relative %) Method_HILIC->Success_HILIC Success_qNMR Result: Absolute Wt% (Salt/Solvent Corrected) Method_qNMR->Success_qNMR Fail_HPLC->Method_HILIC Switch Method Integrate Final Certificate of Analysis (Combine HILIC + qNMR) Success_HILIC->Integrate Success_qNMR->Integrate

Figure 1: Analytical Decision Matrix. Note the critical pivot from RP-HPLC to HILIC for polar amines.

Detailed Experimental Protocols

Protocol 1: HILIC-UV/MS (Impurity Profiling)

Why HILIC? It utilizes a water-rich layer on a polar stationary phase, retaining polar amines that would otherwise rush through a C18 column.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Acidic pH ensures the amine is protonated and interacts with the stationary phase.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to stack sample)

    • 2-15 min: 90% B → 60% B (Linear gradient)

    • 15-20 min: 60% B (Wash)

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (pyridazine max) and ESI+ MS.

  • Sample Diluent: 80:20 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

Protocol 2: Internal Standard qNMR (Absolute Purity)

Why qNMR? It is a primary ratio method. If you weigh 10 mg of sample and 10 mg of standard, the molar ratio of the integrals gives the absolute purity, accounting for water, salts, and invisible contaminants.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) is preferred for the hydrochloride salt.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid is highly soluble in

      
      , non-volatile, and produces a sharp singlet at 
      
      
      
      6.15 ppm, which sits cleanly between the aliphatic ethyl chain (
      
      
      3.0-3.5 ppm) and the aromatic pyridazine protons (
      
      
      7.5-9.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation for quantitation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count, e.g., 2H) and the Pyridazine C5-H or C3-H (1H).[1]

Calculation:



  • 
    : Integral area[1]
    
  • 
    : Number of protons (Maleic=2, Pyridazine fragment=1)
    
  • 
    : Molecular weight[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (usually 99.9%)
    

Stability & Handling (Self-Validating Check)

To ensure the protocol remains valid over time, perform a Stress Test :

  • Expose a small aliquot to air for 24 hours.

  • Re-run qNMR.

  • Observation: If the weight % drops but the molar ratio of Pyridazine:Maleic Acid remains constant, the sample has absorbed atmospheric water (hygroscopic). If the Pyridazine signals broaden or shift significantly, the free base may be reacting with

    
     to form carbamates. Always store as the HCl salt in a desiccator. 
    

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1][5] International Council for Harmonisation.[6][7] [Link]

  • Almac Group. QNMR – a modern alternative to HPLC.[1][Link]

  • McCalley, D. V. Hydrophilic interaction chromatography (HILIC): A useful technique for the analysis of polar compounds.[4] Journal of Chromatography A. (General HILIC methodology for polar amines).

  • PubChem. 2-(Pyridazin-4-yl)ethan-1-amine Compound Summary. National Library of Medicine. [Link]

Sources

Bioisosteric Replacement of Pyridine with Pyridazine: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Pyridine with Pyridazine in Known Drugs Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

The bioisosteric replacement of a pyridine ring with a pyridazine (1,2-diazine) scaffold is a high-impact strategy in medicinal chemistry, particularly for optimizing lead compounds suffering from poor metabolic stability, high lipophilicity, or off-target toxicity (e.g., hERG inhibition). While pyridine is a ubiquitous pharmacophore, its replacement with pyridazine introduces profound physicochemical changes—specifically a drastic reduction in basicity (


pKa 

-3.0), increased polarity (

logP

-1.2), and a doubled dipole moment.

This guide provides a technical analysis of this transformation, supported by physicochemical data, case studies (Minaprine, Kinase Inhibitors), and experimental protocols for synthesis and validation.

Physicochemical Comparison: The Molecular Rationale

The driving force behind the pyridine-to-pyridazine switch is rarely structural similarity alone; rather, it is the distinct electronic profile of the 1,2-diazine system.

Comparative Data Table
PropertyPyridine (C

H

N)
Pyridazine (C

H

N

)
Impact on Drug Design
Basicity (pKa of conjugate acid) ~5.2~2.2 – 2.3Critical: Pyridazine is far less likely to be protonated at physiological pH (7.4), reducing cation-based off-target binding (e.g., hERG).
Lipophilicity (logP) 0.65-0.51Solubility: Pyridazine is significantly more hydrophilic, improving aqueous solubility and lowering metabolic clearance.
Dipole Moment (Debye) 2.2 D~4.2 DBinding: The high dipole enhances

-stacking interactions and orientation within polar binding pockets.
H-Bond Acceptors 12Selectivity: The adjacent nitrogens provide a unique bidentate acceptance motif not available in pyridine.
Aromaticity Index HighModeratePyridazine is more electron-deficient, making it more susceptible to nucleophilic attack but resistant to oxidative metabolism.
Expert Insight: The Basicity & hERG Connection

A common failure mode for pyridine-containing drugs is hERG channel inhibition, often driven by


-cation interactions between the protonated pyridine nitrogen and aromatic residues (Tyr652, Phe656) in the hERG pore.
  • Causality: By switching to pyridazine, the pKa drops from 5.2 to 2.2. At pH 7.4, the fraction of protonated species drops from negligible to essentially zero, eliminating the cationic pharmacophore responsible for hERG blocking while maintaining the aromatic scaffold.

Strategic Applications & Case Studies

Case Study A: MCHR1 Antagonists (hERG Avoidance)
  • Challenge: A series of benzofuro-pyridine based MCHR1 antagonists showed potent efficacy but suffered from high hERG inhibition.

  • Solution: Replacement of the pyridine moiety with a pyridazine ring.[1][2]

  • Outcome: The pyridazine analogs demonstrated a significant reduction in hERG affinity due to the lowered basicity and lipophilicity, while maintaining potency against the target receptor. This validates the "pKa modulation" strategy for cardiac safety.

Case Study B: Kinase Inhibitors (Metabolic Stability)
  • Context: In the optimization of ROCK1/2 inhibitors, pyridine cores were susceptible to rapid oxidative metabolism by CYP450 enzymes.

  • Intervention: Introduction of the pyridazine core (e.g., as seen in Minaprine derivatives and newer JAK/TYK2 inhibitors like Deucravacitinib).[2]

  • Mechanism: The electron-deficient nature of the pyridazine ring (due to two electronegative nitrogens) deactivates the ring towards electrophilic oxidation by CYPs.

  • Trade-off: While metabolic stability often improves (t

    
     increases), the change in H-bond vectors can sometimes reduce potency if the binding pocket strictly requires a mono-dentate acceptor.
    
Case Study C: Minaprine (Historical Context)
  • Molecule: Minaprine (3-amino-6-phenylpyridazine).

  • Significance: Although withdrawn due to side effects (convulsions), Minaprine established the 3-aminopyridazine scaffold as a "privileged structure" for CNS penetration. It proved that the pyridazine ring could effectively mimic the phenyl/pyridine rings in bioamine transporters while altering the electronic landscape to modulate receptor affinity (e.g., muscarinic agonists derived from Minaprine).

Decision Framework & Visualization

Decision Tree: When to Switch?

Use this logic flow to determine if a Pyridine


 Pyridazine switch is warranted for your lead compound.

DecisionTree Start Lead Compound Analysis (Pyridine Core) Check_hERG Is hERG Inhibition > 10 µM? Start->Check_hERG Check_LogP Is LogP > 3.5 (Solubility Issues)? Check_hERG->Check_LogP No Action_Switch STRATEGY: Switch to Pyridazine (Lowers pKa, Lowers LogP) Check_hERG->Action_Switch Yes (Reduce Basicity) Check_Metab Is t1/2 < 30 min (Oxidative Metabolism)? Check_LogP->Check_Metab No Check_LogP->Action_Switch Yes (Increase Polarity) Check_Metab->Action_Switch Yes (Deactivate Ring) Action_Keep STRATEGY: Retain Pyridine (Optimize Substituents) Check_Metab->Action_Keep No

Figure 1: Strategic decision tree for initiating bioisosteric replacement.

Experimental Protocols

Protocol A: Synthesis via Skeletal Editing (Carbon-to-Nitrogen Replacement)

Rationale: Traditional pyridazine synthesis (e.g., hydrazine condensation) limits substituent diversity. Recent advances (2023-2025) allow direct conversion of pyridines to pyridazines, enabling "late-stage" bioisosterism.

Methodology (Based on recent skeletal editing literature):

  • Starting Material: Substituted Pyridine.

  • N-Amination: Treat pyridine with O-mesitylenesulfonylhydroxylamine (MSH) or similar aminating agent to form the N-aminopyridinium salt.

    • Validation: Verify salt formation via

      
      H NMR (downfield shift of ring protons).
      
  • Ring Contraction/Expansion (Rearrangement): Irradiate or treat with base (depending on specific method, e.g., photo-rearrangement of N-amino-2-azidopyridinium salts) to induce the skeletal shuffle.

  • Purification: Silica gel chromatography. Pyridazines are significantly more polar; expect higher R

    
     in polar solvent systems compared to pyridine precursors.
    
Protocol B: In Vitro Metabolic Stability Assessment

Rationale: To quantitatively validate the stability improvement of the pyridazine analog.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.[3]

  • Procedure:

    • Incubate Pyridine and Pyridazine analogs in parallel at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 20 min).

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    
    
    Success Criteria: A >2-fold decrease in 
    
    
    
    for the pyridazine analog compared to the pyridine parent.

Matched Molecular Pair (MMP) Workflow

To rigorously prove the bioisosteric effect, an MMP analysis workflow is required.

MMP_Workflow Step1 Synthesize Pair: Compound-Py (Pyridine) Compound-Pdz (Pyridazine) Step2 In Vitro Profiling: 1. pKa (Potentiometric) 2. LogD7.4 (Shake Flask) 3. hERG (Patch Clamp) Step1->Step2 Step3 Data Normalization: Calculate Delta (Pdz - Py) Step2->Step3 Step4 Validation: Is Delta_hERG IC50 > 0? Is Delta_LogD < 0? Step3->Step4

Figure 2: Workflow for validating bioisosteric replacement efficacy.

References

  • Meanwell, N. A. (2023).[4] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. Link

  • Levin, M. D., et al. (2023). "Skeletal editing of pyridines to pyridazines." ChemRxiv / Journal of the American Chemical Society. Link

  • Wermuth, C. G. (2004). "Selective Optimization of Side Activities: Another Way for Drug Discovery (Minaprine Case Study)." Journal of Medicinal Chemistry. Link

  • Hermann, J. C., et al. (2022). "hERG Optimization of Benzofuro-Pyridine Derivatives." ChemMedChem. Link

  • BenchChem. (2025).[3] "Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs." Link

Sources

Safety Operating Guide

2-(Pyridazin-4-YL)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Pyridazin-4-YL)ethan-1-amine Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Operational Directive

Immediate Action Required: Treat 2-(Pyridazin-4-yl)ethan-1-amine as a Corrosive (Category 1B) and Acute Toxin .

Do not dispose of this compound down the drain.[1] The presence of the pyridazine ring (a 1,2-diazine) combined with a primary amine tail necessitates High-Temperature Incineration with NOx scrubbing. This compound is chemically basic; inadvertent mixing with strong acids in a waste carboy can result in a violent exothermic reaction and aerosolization of hazardous vapors.

Disposal Pathway:

  • Primary: Segregated Organic Amine Waste Stream (Incineration).

  • Prohibited: Sanitary sewer, trash, or mixed acid waste streams.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the physical form of the compound. 2-(Pyridazin-4-yl)ethan-1-amine exists in two primary states in research inventories. Your disposal logistics depend on this state.

FeatureFree Base FormHydrochloride Salt Form
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (Powder)
CAS (Generic) 1083337-92-1Varies by stoichiometry (e.g., 2HCl)
Primary Hazard Corrosive (Skin/Eye) , CombustibleIrritant , Hygroscopic
Reactivity Reacts violently with acids/oxidizersAcidic in solution; corrodes metals
Storage Code Corrosive / BasicIrritant / Hygroscopic

Critical Mechanism: The pyridazine ring is electron-deficient, but the ethylamine side chain is a potent nucleophile. In waste containers, this amine can react with electrophiles (alkyl halides, acid chlorides) to form quaternary ammonium salts or amides, generating heat and pressure.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never add an amine directly to a "General Organic Waste" container without checking pH compatibility.

A. Segregation Protocol
  • Incompatible: Do not mix with Nitric Acid, Sulfuric Acid, or Acid Chlorides.

  • Compatible: Aliphatic amines, pyridine derivatives, basic organic solvents (e.g., Triethylamine, Pyridine).

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? Amines can attack certain fluoropolymers over time, but HDPE is generally resistant. Avoid aluminum containers as aqueous amine solutions can corrode them, evolving hydrogen gas.

  • Venting: Use a vented cap if the waste solution is recently prepared or if there is a risk of slow off-gassing.

Disposal Workflow: The "How-To"

This protocol ensures compliance with RCRA standards and minimizes laboratory risk.

Step 1: Waste Characterization

Determine if the waste is Pure Substance or a Mixture .

  • Pure: Label as "2-(Pyridazin-4-yl)ethan-1-amine".[2][3]

  • Mixture: List all solvents. If dissolved in DMSO or Methanol, the flammability of the solvent dictates the primary transport hazard, but the corrosivity of the amine remains a handling risk.

Step 2: Packaging
  • Solid Waste (Salts/Wipes):

    • Place in a clear, wide-mouth HDPE jar.

    • Label as "Solid Hazardous Waste: Toxic/Irritant".

  • Liquid Waste (Free Base/Solutions):

    • Pour into a dedicated "Basic Organic Waste" carboy.

    • Self-Validation Check: Touch the container wall. If it warms significantly upon addition, STOP. You are likely adding to an acidic waste stream. Cap loosely and move to a fume hood immediately.

Step 3: Labeling (RCRA Compliance)

Attach a hazardous waste tag with the following constituents:

  • Chemical Name: 2-(Pyridazin-4-yl)ethan-1-amine[2][3]

  • Hazards: Corrosive, Toxic.[4][5]

Visualized Workflows

Figure 1: Disposal Decision Matrix

This logic tree guides you through the physical state and mixture analysis to determine the correct waste stream.

DisposalDecision Start Waste: 2-(Pyridazin-4-yl)ethan-1-amine StateCheck Determine Physical State Start->StateCheck Solid Solid (Salt/Powder) StateCheck->Solid Liquid Liquid (Free Base/Solution) StateCheck->Liquid SolidCont Double Bag or Wide-Mouth Jar Solid->SolidCont LiquidCheck Check pH/Solvent Compatibility Liquid->LiquidCheck Final Ship for Incineration (w/ Scrubber) SolidCont->Final IsAcidic Is Waste Stream Acidic? LiquidCheck->IsAcidic Segregate STOP: Segregate into 'Basic/Amine' Waste IsAcidic->Segregate Yes (Risk of Heat) Combine Combine in Organic Solvent Carboy (Halogenated or Non-Halogenated) IsAcidic->Combine No (Neutral/Basic) Segregate->Final Combine->Final

Caption: Decision matrix for segregating amine waste to prevent exothermic incompatibility.

Figure 2: Emergency Spill Response

Immediate actions for bench-level spills.

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Absorb Absorb with Chemizorb® or Vermiculite PPE->Absorb Neutralize Do NOT use Strong Acid. Use Citric Acid (dilute) if necessary. Absorb->Neutralize Collect Collect in Sealable Bag/Jar Neutralize->Collect Label Label as Hazardous Waste Collect->Label

Caption: Step-by-step spill response emphasizing avoidance of strong acid neutralization.

Waste Stream Classification (Regulatory)

While 2-(Pyridazin-4-yl)ethan-1-amine is not explicitly listed on the RCRA P-list or U-list, it defaults to characteristic hazardous waste due to its chemical properties.

ClassificationCodeJustification
Corrosivity D002 The free amine is highly basic (pH > 12.5 in solution) and corrosive to tissue.
Toxicity Non-Specific Unless leachable metals are present, it does not trigger D004-D043. However, it is treated as toxic for incineration purposes.
Ignitability D001 Only applicable if dissolved in a flammable solvent (e.g., Ethanol, Acetone).

Destruction Method: The ultimate fate of this waste must be Incineration . The nitrogen-rich pyridazine core generates Nitrogen Oxides (NOx) upon combustion. Therefore, the disposal facility must utilize an incinerator equipped with a secondary combustion chamber and a scrubber system to capture NOx emissions.

References

  • PubChem. (n.d.). 2-(Pyridazin-4-yl)ethan-1-amine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[5] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved from [Link][6]

  • ECHA (European Chemicals Agency). (n.d.). 1-(Pyridazin-4-yl)ethan-1-amine Registration Dossier. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Pyridazin-4-YL)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-(Pyridazin-4-yl)ethan-1-amine . This document is structured for researchers requiring immediate, actionable data for risk assessment and experimental planning.

Part 1: Executive Safety Summary

Compound: 2-(Pyridazin-4-yl)ethan-1-amine CAS: 1083337-92-1 Synonyms: 2-(Pyridazin-4-yl)ethanamine; 4-(2-Aminoethyl)pyridazine Risk Category: High - Corrosive / Acute Toxin

Core Hazard Directives
  • Corrosivity: As a primary alkyl amine linked to a nitrogen-rich heterocycle, the free base is Corrosive (Category 1B) to skin and mucous membranes. It rapidly causes irreversible ocular damage.

  • Respiratory Threat: Inhalation of vapors or dusts (if salt form) can induce severe bronchial spasms and chemical pneumonitis.

  • Stability: The free base is hygroscopic and air-sensitive (absorbs CO₂ to form carbamates). It is often supplied as a hydrochloride salt (e.g., dihydrochloride) to improve stability, which mitigates volatility but retains irritant properties.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequirementTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5 mil) or NeoprenePrimary amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" allowing safe doffing upon contamination.
Ocular/Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. Amine vapors are lachrymators; direct splash causes immediate corneal saponification.
Respiratory Fume Hood (Face Velocity > 100 fpm) Engineering controls are primary. If working outside a hood (not recommended), use a Full-Face Respirator with ABEK1 (Organic/Inorganic/Amine) cartridges.
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb amines, keeping the corrosive agent against the skin. Synthetic, non-woven materials (Tyvek) repel liquid splashes.

Part 3: Operational Protocols

Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The primary amine moiety reacts with atmospheric CO₂ to form solid carbamates, altering stoichiometry and purity.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion/chelation.

Handling & Weighing Procedure

Objective: Prevent hydrolysis and personnel exposure.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation, which accelerates degradation.

  • Static Control: If using the hydrochloride salt, use an anti-static gun on the weighing boat. Pyridazine salts are often fluffy and electrostatic, leading to aerosolization.

  • Transfer:

    • Solids: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

    • Liquids (Free Base): Use a gas-tight syringe or positive displacement pipette. Never pour directly from the stock bottle.

Reaction Safety (The "Exotherm Rule")

When using 2-(Pyridazin-4-yl)ethan-1-amine in synthesis:

  • Acid Addition: Neutralization is highly exothermic. If acidifying, cool the reaction vessel to 0°C and add acid dropwise.

  • Acylation/Alkylation: These reactions release acid byproducts (HCl/HBr). Ensure adequate scavenging base (e.g., TEA, DIPEA) is present to prevent the precipitation of the pyridazinyl-amine salt, which may trap reactants.

Part 4: Waste Disposal & Deactivation

Waste Code: Non-halogenated organic waste (unless mixed with halogenated solvents). Classification: Corrosive, Basic.

Waste StreamProtocol
Aqueous Waste Adjust pH to 6–8 using dilute HCl or NaOH before disposal into aqueous waste streams (if permitted by local EHS). Do not mix directly with acidic waste streams without neutralization to avoid violent boiling.
Organic Waste Segregate into "Basic Organic Waste" containers. Do not mix with oxidizers (e.g., peroxides, nitric acid) as amines can form explosive N-oxides or nitro-compounds.
Solid Waste Contaminated gloves/wipes must be double-bagged in chemically resistant bags (e.g., 4-mil polyethylene) and labeled "Corrosive Solid Waste".

Part 5: Safety Decision Logic (Visualization)

The following diagram illustrates the critical decision pathways for handling this compound safely.

SafetyProtocol Start Start: Handling 2-(Pyridazin-4-yl)ethan-1-amine CheckForm Check Physical Form Start->CheckForm Liquid Liquid (Free Base) CheckForm->Liquid Oil/Viscous Solid Solid (HCl Salt) CheckForm->Solid Powder LiquidPPE PPE: Face Shield + Dbl Nitrile Action: Handle in Hood ONLY Liquid->LiquidPPE SolidPPE PPE: Goggles + Nitrile Action: Anti-static measures Solid->SolidPPE Reaction Reaction Setup LiquidPPE->Reaction SolidPPE->Reaction ExothermCheck Acid/Electrophile Addition? Reaction->ExothermCheck Cooling Cool to 0°C Dropwise Addition ExothermCheck->Cooling Yes Standard Standard Addition ExothermCheck->Standard No Disposal Disposal: Segregate from Oxidizers Cooling->Disposal Standard->Disposal

Caption: Operational flow for risk stratification based on physical form (Free Base vs. Salt) and reaction thermodynamics.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28924765, 2-(Pyridazin-4-yl)ethan-1-amine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1-(Pyridazin-4-yl)ethan-1-amine (Isomer Safety Data). Retrieved from [Link]

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